Bid BH3 Peptide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C74H127N29O24S |
|---|---|
Molecular Weight |
1839.0 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoic acid |
InChI |
InChI=1S/C74H127N29O24S/c1-10-35(6)56(103-67(122)46(26-51(77)106)97-59(114)39(75)14-11-20-85-72(78)79)70(125)91-37(8)58(113)93-40(15-12-21-86-73(80)81)60(115)99-45(25-38-29-84-32-89-38)64(119)98-44(24-33(2)3)63(118)90-36(7)57(112)94-41(17-18-50(76)105)62(117)102-55(34(4)5)69(124)88-30-52(107)92-47(27-53(108)109)65(120)101-49(31-104)68(123)95-42(19-23-128-9)61(116)100-48(28-54(110)111)66(121)96-43(71(126)127)16-13-22-87-74(82)83/h29,32-37,39-49,55-56,104H,10-28,30-31,75H2,1-9H3,(H2,76,105)(H2,77,106)(H,84,89)(H,88,124)(H,90,118)(H,91,125)(H,92,107)(H,93,113)(H,94,112)(H,95,123)(H,96,121)(H,97,114)(H,98,119)(H,99,115)(H,100,116)(H,101,120)(H,102,117)(H,103,122)(H,108,109)(H,110,111)(H,126,127)(H4,78,79,85)(H4,80,81,86)(H4,82,83,87)/t35-,36-,37-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-,56-/m0/s1 |
InChI Key |
XVCSJGXTFKBGFT-CJNKUVPHSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Pivotal Role of the Bid BH3 Domain in Orchestrating Programmed Cell Death
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are the central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. This family is comprised of pro-apoptotic and anti-apoptotic members that engage in a complex network of interactions to control the permeabilization of the outer mitochondrial membrane (MOMP), a point of no return in the apoptotic cascade. The BH3-only proteins are a critical subclass of pro-apoptotic Bcl-2 family members that act as sentinels of cellular stress and damage. Among these, the BH3 interacting-domain death agonist (Bid) holds a unique position, serving as a crucial link between the extrinsic and intrinsic apoptotic pathways. This technical guide provides a comprehensive overview of the function of the Bid BH3 domain, its mechanism of action, and the experimental methodologies used to investigate its role in programmed cell death.
The Bid BH3 Domain: A Molecular Switch in Apoptotic Signaling
Bid is a pro-apoptotic member of the Bcl-2 family characterized by the presence of a single Bcl-2 homology 3 (BH3) domain.[1] In healthy cells, Bid is predominantly localized in the cytosol in an inactive, full-length form.[2] Upon the initiation of the extrinsic apoptotic pathway, for instance, through the activation of death receptors like Fas or TNFR1, initiator caspases, primarily caspase-8, are activated.[3][4] Activated caspase-8 cleaves Bid at a specific site (Asp59 in humans), generating a truncated form known as tBid.[2][5] This cleavage event exposes the otherwise concealed BH3 domain, triggering a conformational change and the translocation of tBid to the mitochondria.[2]
At the mitochondrial outer membrane, the exposed BH3 domain of tBid orchestrates the induction of apoptosis through a dual mechanism:
-
Direct Activation of Effector Proteins: The tBid BH3 domain can directly bind to and activate the pro-apoptotic effector proteins Bax and Bak.[6] This interaction induces a conformational change in Bax and Bak, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane.[7]
-
Neutralization of Anti-Apoptotic Proteins: The tBid BH3 domain can also bind with high affinity to the hydrophobic groove of anti-apoptotic Bcl-2 proteins, such as Bcl-2, Bcl-xL, and Mcl-1.[8][9] This sequestration prevents the anti-apoptotic proteins from inhibiting Bax and Bak, thereby indirectly promoting their activation.
The permeabilization of the outer mitochondrial membrane by activated Bax and Bak leads to the release of pro-apoptotic factors, including cytochrome c and SMAC/Diablo, from the intermembrane space into the cytosol.[10] Cytochrome c release triggers the formation of the apoptosome and the activation of caspase-9, which in turn activates effector caspases like caspase-3, culminating in the execution phase of apoptosis.[10]
Signaling Pathways and Logical Relationships
The signaling cascade involving the Bid BH3 domain is a well-defined pathway that integrates extrinsic death signals with the mitochondrial apoptotic machinery.
Quantitative Data Presentation
The interaction between the Bid BH3 domain and other Bcl-2 family members is a key determinant of its pro-apoptotic function. The binding affinities of these interactions have been quantified using various biophysical techniques. The following table summarizes the reported dissociation constants (Kd), inhibition constants (Ki), or half-maximal inhibitory concentrations (IC50) for the interaction of Bid/tBid with pro- and anti-apoptotic Bcl-2 proteins. It is important to note that variations in reported values can arise from the use of different experimental techniques, buffer conditions, and protein constructs (e.g., full-length protein vs. BH3 peptide).
| Interacting Partner | Bid/tBid Form | Method | Affinity (nM) | Reference |
| Anti-Apoptotic | ||||
| Bcl-xL | tBid | Isothermal Titration Calorimetry (ITC) | 27 | [8] |
| Bcl-xL | Bid BH3 peptide (BID1ls) | Fluorescence Polarization (FP) | 250 | [11] |
| Bcl-xL | Bad BH3 peptide (competing) | Fluorescence Polarization Assay (FPA) | IC50: 48 | [12][13] |
| Bcl-2 | Bax BH3 peptide (competing) | In vitro interaction assay | IC50: 15,000 | [14] |
| Bcl-w | This compound | Surface Plasmon Resonance (SPR) | 4 | [15] |
| Mcl-1 | This compound | Surface Plasmon Resonance (SPR) | 82 | [15] |
| Pro-Apoptotic | ||||
| Bax | tBid | Co-immunoprecipitation | Interaction confirmed | [16] |
| Bak | tBid | Co-immunoprecipitation | Interaction confirmed | [10] |
Experimental Protocols
Investigating the function of the Bid BH3 domain requires a combination of in vitro and cell-based assays. The following sections provide detailed methodologies for key experiments.
In Vitro Cleavage of Bid by Caspase-8
This assay assesses the susceptibility of Bid to cleavage by its primary activator, caspase-8.
Materials:
-
Recombinant full-length Bid protein[16]
-
Recombinant active caspase-8
-
Caspase activity buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.4)
-
SDS-PAGE gels and buffers
-
Nitrocellulose or PVDF membrane
-
Primary antibody: anti-Bid (recognizing both full-length and tBid)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Set up reaction tubes containing caspase activity buffer.
-
Add recombinant Bid protein to a final concentration of 1-5 µM.
-
Initiate the reaction by adding active caspase-8 to a final concentration of 100-500 nM.
-
Incubate the reaction at 37°C for 1-2 hours.
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.
-
Separate the protein fragments by SDS-PAGE. Full-length Bid has an approximate molecular weight of 22 kDa, while the larger cleavage product, tBid, is approximately 15 kDa.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane and probe with an anti-Bid primary antibody.
-
Incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in the 22 kDa band and the appearance of a 15 kDa band indicate successful cleavage.
Mitochondrial Outer Membrane Permeabilization (MOMP) Assay
This cell-free assay measures the ability of tBid to induce the release of cytochrome c from isolated mitochondria.
References
- 1. mybiosource.com [mybiosource.com]
- 2. Mitochondrial Isolation and Real-Time Monitoring of MOMP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.sph.harvard.edu [content.sph.harvard.edu]
- 4. Functional and physical interaction between Bcl-XL and a BH3-like domain in Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conformational Changes in Bcl-2 Pro-survival Proteins Determine Their Capacity to Bind Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 8. Mapping the interaction of pro-apoptotic tBID with pro-survival BCL-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bosterbio.com [bosterbio.com]
- 10. Contribution of Bcl-2 Phosphorylation to Bak Binding and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NMR determination that an extended BH3 motif of pro-apoptotic BID is specifically bound to BCL-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptides derived from BH3 domains of Bcl-2 family members: a comparative analysis of inhibition of Bcl-2, Bcl-x(L) and Bax oligomerization, induction of cytochrome c release, and activation of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ashpublications.org [ashpublications.org]
- 16. prospecbio.com [prospecbio.com]
An In-depth Technical Guide on the Role of the Bid BH3 Peptide in Mitochondrial Outer Membrane Permeabilization
Audience: Researchers, scientists, and drug development professionals.
Core Topic: The pivotal role of the BH3-interacting domain death agonist (Bid) peptide in initiating mitochondrial outer membrane permeabilization (MOMP), a critical control point in the intrinsic apoptotic pathway.
Executive Summary
Mitochondrial outer membrane permeabilization (MOMP) represents the "point of no return" in the intrinsic pathway of apoptosis. This event is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Within this family, the BH3-only protein Bid serves as a unique sentinel, linking extrinsic death receptor signaling to the mitochondrial apoptotic machinery.[1][2] Upon activation by proteases like caspase-8, Bid is cleaved into a truncated form, tBid.[3][4] The exposed BH3 domain of tBid is instrumental in activating the effector proteins Bax and Bak.[5][6] This guide delineates the molecular mechanisms of Bid-mediated MOMP, presents quantitative data on these interactions, details relevant experimental protocols, and discusses the therapeutic implications of targeting this pathway.
The Bid Protein: A Bridge Between Apoptotic Pathways
Bid is a pro-apoptotic member of the Bcl-2 family, characterized by a single Bcl-2 homology 3 (BH3) domain.[1] In healthy cells, Bid exists as an inactive cytosolic monomer. It uniquely connects the extrinsic and intrinsic apoptotic pathways.[1][2]
2.1 Activation of Bid
The primary activation mechanism involves proteolytic cleavage by caspase-8, the initiator caspase of the death receptor pathway (e.g., Fas/TNF-R1 signaling).[2][7] This cleavage generates two fragments, p7 and the C-terminal p15, known as truncated Bid (tBid).[1][8] These fragments can remain non-covalently associated.[1] Other proteases, such as granzyme B, calpains, and lysosomal cathepsins, can also cleave Bid, integrating other stress signals into the mitochondrial death pathway.[9] Once cleaved, tBid translocates to the outer mitochondrial membrane (OMM) to execute its pro-apoptotic function.[3][4]
Signaling Pathway: From Death Receptor to Bid Activation
The following diagram illustrates the upstream signaling cascade leading to the activation of Bid.
Mechanism of tBid-Induced MOMP
Once at the mitochondria, tBid orchestrates MOMP primarily through the direct activation of the effector proteins Bax and Bak.[10] While both are essential for permeabilizing the membrane, they have different localizations in healthy cells: Bak is constitutively integrated into the OMM, whereas Bax is mostly cytosolic.[11]
3.1 The "Direct Activation" or "Hit-and-Run" Model
The prevailing model suggests that tBid acts as a direct activator.[12][13]
-
Binding and Activation: The exposed BH3 domain of tBid transiently interacts with a hydrophobic groove on Bax or Bak.[13][14]
-
Conformational Change: This interaction induces a significant conformational change in the effector protein, exposing its own BH3 domain and C-terminal transmembrane domain.[10][15]
-
Oligomerization: Activated Bax/Bak molecules then homo-oligomerize, forming proteolipid pores in the OMM.[10][15]
-
Cytochrome c Release: These pores allow for the release of intermembrane space proteins, most notably cytochrome c, into the cytosol, which subsequently triggers the activation of the caspase cascade.[3]
The interaction is described as "hit-and-run" because a single tBid molecule can activate multiple Bax or Bak molecules.[13]
Signaling Pathway: tBid-Mediated MOMP
This diagram visualizes the molecular events at the mitochondrial outer membrane.
Quantitative Data on Bid BH3 Interactions
The interactions between Bcl-2 family proteins are critical for regulating apoptosis. While precise in-vivo binding affinities are difficult to measure, in-vitro systems provide valuable quantitative insights. The data below is a representative summary from various studies.
| Interacting Proteins | Method | Affinity (Kd) / Activity (EC50) | Reference Context |
| tBid ↔ Bax | Liposome (B1194612) Permeabilization | EC50 ≈ 5-20 nM | Concentration of tBid required for 50% cytochrome c release in the presence of Bax. |
| tBid ↔ Bak | Liposome Permeabilization | EC50 ≈ 5-20 nM | Concentration of tBid required for 50% cytochrome c release from Bak-containing liposomes. |
| Bid BH3 peptide ↔ Bcl-xL | Isothermal Titration Calorimetry (ITC) / Surface Plasmon Resonance (SPR) | Kd ≈ 50-200 nM | Binding affinity to the anti-apoptotic protein Bcl-xL, demonstrating competitive inhibition. |
| This compound ↔ Mcl-1 | ITC / SPR | Kd ≈ 100-500 nM | Binding affinity to the anti-apoptotic protein Mcl-1. |
| tBid : Bax Stoichiometry | Fluorescence Correlation Spectroscopy (FCS) | ~1 : 4-8 | Approximate ratio of tBid molecules to Bax molecules in an active pore complex. |
Note: Absolute values can vary significantly based on the experimental system (e.g., peptide vs. full-length protein, presence of membranes, detergent type).
Key Experimental Protocols
Studying Bid-mediated MOMP involves a combination of in-vitro reconstituted systems and cell-based assays.
5.1 Liposome-Based Cytochrome c Release Assay
This assay reconstitutes the core machinery of MOMP in a controlled, cell-free environment.
-
Liposome Preparation:
-
Prepare a lipid mixture mimicking the mitochondrial outer membrane (e.g., phosphatidylcholine, phosphatidylethanolamine, phosphatidylinositol, and cardiolipin).
-
Dry the lipid mixture to a thin film under nitrogen gas.
-
Hydrate the film with a buffer containing a high concentration of fluorescently-labeled cytochrome c.
-
Create large unilamellar vesicles (LUVs) by extrusion through polycarbonate membranes (e.g., 100 nm pore size).
-
Remove non-encapsulated cytochrome c via size-exclusion chromatography.
-
-
Protein Reconstitution:
-
Incorporate purified, full-length Bak protein into the liposomes during the hydration step or add purified cytosolic Bax protein to the exterior of the prepared liposomes.
-
-
Permeabilization Assay:
-
Add varying concentrations of recombinant tBid or synthetic this compound to the liposome suspension.
-
Incubate at 37°C.
-
Monitor the release of cytochrome c by measuring the dequenching of its fluorescence signal over time using a plate reader or fluorometer. Alternatively, separate liposomes from the supernatant by centrifugation and measure supernatant fluorescence.
-
As a positive control, lyse a sample of liposomes with detergent (e.g., Triton X-100) to determine 100% release.
-
Workflow: Liposome Permeabilization Assay
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fas death receptor signalling: roles of Bid and XIAP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - SB PEPTIDE [sb-peptide.com]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. Bid-induced cytochrome c release is mediated by a pathway independent of mitochondrial permeability transition pore and Bax - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stepwise activation of the pro-apoptotic protein Bid at mitochondrial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Where Killers Meet—Permeabilization of the Outer Mitochondrial Membrane during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mechanisms by which Bak and Bax permeabilise mitochondria during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. How do BCL-2 proteins induce mitochondrial outer membrane permeabilization? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BH3-Dependent and Independent Activation of BAX and BAK in Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Stepwise Activation of BAX and BAK by tBID, BIM, and PUMA Initiates Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of Bid BH3 Peptide with Bax and Bak Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the critical interactions between the Bid BH3 peptide and the pro-apoptotic proteins Bax and Bak. Understanding this interaction is fundamental to unraveling the mechanisms of apoptosis and developing novel therapeutics that modulate this pathway.
Core Concepts: The Role of Bid BH3 in Apoptosis
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic, or mitochondrial, pathway of apoptosis. This family is comprised of anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members. The pro-apoptotic proteins are further divided into the multi-domain effector proteins Bax and Bak, and the BH3-only proteins.
The BH3-only proteins, such as Bid (BH3 interacting-domain death agonist), act as sensors of cellular stress and initiators of apoptosis.[1] In response to extrinsic death signals, for instance, the initiator caspase-8 cleaves the full-length Bid protein into a truncated form, tBid. This active form translocates to the mitochondria where its exposed BH3 domain directly engages and activates the effector proteins Bax and Bak.[2]
The activation of Bax and Bak is a pivotal "point of no return" in apoptosis. It involves a significant conformational change in these proteins, leading to their oligomerization and the formation of pores in the outer mitochondrial membrane (OMM).[3] This mitochondrial outer membrane permeabilization (MOMP) results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately leading to the activation of executioner caspases and the dismantling of the cell.[4]
While both Bax and Bak are activated by BH3-only proteins, studies have revealed a preferential interaction: the this compound more effectively activates Bak, whereas the Bim BH3 peptide shows a preference for activating Bax.[5]
Quantitative Analysis of Bid BH3 Interaction with Bax and Bak
The affinity and potency of the this compound in binding to and activating Bax and Bak have been quantified in numerous studies. This data is crucial for understanding the dynamics of apoptosis initiation and for the development of BH3-mimetic drugs.
| Interaction / Activity | Protein | Method | Value | Reference |
| Binding Affinity (Kd) | Bax | Bio-layer Interferometry (BLI) | >4000 nM | [6] |
| Bak | Bio-layer Interferometry (BLI) | >4000 nM | [6] | |
| BakΔTM | Surface Plasmon Resonance (SPR) | <1.0 μM | [7] | |
| Activation Potency (IC50/EC50) | Bax Oligomerization | In vitro assay | 10 μM | [5] |
| Bak Oligomerization | In vitro assay | 3 μM | [5] | |
| Bax Activation (FITC-Dextran Release) | Liposome Permeabilization Assay | Not specified for Bid alone | [8] | |
| Bak Activation (Cytochrome c Release) | Mitochondria-based Assay | ~0.5 μM (stapled Bid peptide) | [9] | |
| Inhibition of Anti-Apoptotic Proteins | Bcl-xL | Fluorescence Polarization Assay | Not specified for Bid | [10] |
Note: The binding affinity of Bid BH3 for monomeric, inactive Bax and Bak is generally low and transient, reflecting a "hit-and-run" mechanism of activation.[3] Higher affinity interactions are typically observed with anti-apoptotic Bcl-2 family members.
Signaling Pathways and Logical Relationships
The interaction of the this compound with Bax and Bak is a key event in the extrinsic and intrinsic apoptotic pathways.
References
- 1. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DRP1 interacts directly with BAX to induce its activation and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Details of Bax Activation, Oligomerization, and Membrane Insertion - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome c Release Assays for Bcl-2 Family Proteins: R&D Systems [rndsystems.com]
- 5. BID preferentially activates BAK while BIM preferentially activates BAX, affecting chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. escholarship.org [escholarship.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BID-induced structural changes in BAK promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
The Role of Bid's BH3 Domain as a Pro-Apoptotic Activator in the Bcl-2 Family: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate balance between cell survival and programmed cell death, or apoptosis, is primarily governed by the B-cell lymphoma 2 (Bcl-2) protein family. Within this family, the BH3-only proteins act as critical sentinels of cellular stress, initiating the apoptotic cascade. Among these, Bid (BH3 interacting-domain death agonist) holds a unique position as a potent activator of the intrinsic apoptotic pathway. Upon receiving an upstream death signal, typically from the extrinsic pathway via caspase-8 cleavage, Bid is processed into its truncated and active form, tBid. The newly exposed BH3 domain of tBid serves as a powerful death ligand, instigating mitochondrial outer membrane permeabilization (MOMP) by directly activating the effector proteins Bax and Bak. This technical guide provides an in-depth exploration of the molecular mechanisms of Bid/tBid, its interactions within the Bcl-2 family, quantitative binding data, and detailed experimental protocols for its study.
Introduction: The Bcl-2 Family and the Apoptotic Switch
The Bcl-2 family of proteins is the central regulator of the intrinsic apoptotic pathway.[1] These proteins are characterized by the presence of one or more Bcl-2 homology (BH) domains and are categorized into three distinct subgroups based on their function and structure.[2]
-
Anti-Apoptotic (Pro-Survival) Proteins: This group, including Bcl-2, Bcl-xL, Mcl-1, Bcl-w, and A1, contains multiple BH domains (BH1, BH2, BH3, BH4). They act to prevent apoptosis by sequestering pro-apoptotic members.[1][2]
-
Pro-Apoptotic Effector Proteins: Bax and Bak, the primary executioners of MOMP, possess BH1, BH2, and BH3 domains. Upon activation, they oligomerize in the outer mitochondrial membrane, forming pores that release cytochrome c and other pro-apoptotic factors into the cytosol.[3]
-
BH3-Only Proteins (Pro-Apoptotic): This diverse group, which includes Bid, Bim, Puma, Bad, and Noxa, shares only the short, amphipathic α-helical BH3 domain.[3] They function as upstream sensors of cellular stress and damage. Upon activation, they initiate apoptosis by either neutralizing the anti-apoptotic proteins or directly activating the effector proteins.[4]
Bid is a quintessential member of the BH3-only subgroup, uniquely linking extrinsic death receptor signaling to the mitochondrial apoptotic machinery.[4][5]
Mechanism of Action: From Inactive Bid to a Potent Killer
In healthy cells, full-length Bid is largely cytosolic and inactive. Its pro-apoptotic BH3 domain is sequestered within the protein's structure.[5][6] Activation requires proteolytic cleavage.
Activation by Caspase-8
The most well-characterized activation mechanism for Bid is cleavage by caspase-8, a key protease in the extrinsic apoptosis pathway initiated by death receptors like Fas or TNFR1.[4][7] Caspase-8 cleaves Bid at a specific site (Asp59 in humans), generating two fragments: a small N-terminal p7 fragment and a larger C-terminal p15 (B1577198) fragment, known as tBid (truncated Bid).[8][9] This cleavage event unmasks the potent BH3 domain within tBid, triggering a conformational change that promotes its translocation to the mitochondria.[7][8]
The Role of the tBid BH3 Domain at the Mitochondria
Once at the mitochondria, the exposed BH3 domain of tBid acts as the primary functional unit to trigger MOMP. This is achieved through a dual mechanism, often described by two complementary models: the "direct" and "indirect" activation models.[10][11]
-
Direct Activation Model: In this model, tBid's BH3 domain directly binds to and activates the effector proteins Bax and Bak.[4][12][13] This interaction induces a profound conformational change in Bax and Bak, leading to their insertion into the mitochondrial outer membrane and subsequent oligomerization to form pores.[13][14] Activator BH3-only proteins like Bid, Bim, and Puma are considered the primary proponents of this direct activation.[12][14]
-
Indirect Activation (Sensitizer/De-repressor) Model: This model posits that anti-apoptotic proteins like Bcl-2 and Bcl-xL are constantly sequestering not only activator BH3-only proteins but also spontaneously activated Bax or Bak.[10][15] "Sensitizer" BH3-only proteins (e.g., Bad, Noxa) primarily function by binding to and neutralizing the anti-apoptotic Bcl-2 members. This releases the "activator" BH3-only proteins (like tBid), which are then free to directly engage and activate Bax and Bak.[10][16] tBid can also act as a sensitizer (B1316253) by binding with high affinity to anti-apoptotic proteins, thereby liberating Bax/Bak.[17][18]
Current consensus suggests that both mechanisms are not mutually exclusive and that tBid likely employs both strategies to ensure robust activation of the apoptotic program.
Quantitative Data: Binding Affinities within the Bcl-2 Family
The interactions between Bcl-2 family members are governed by specific binding affinities, which dictate the cellular response to apoptotic stimuli. The affinity of the Bid BH3 domain for various pro- and anti-apoptotic proteins has been quantified using methods such as Isothermal Titration Calorimetry (ITC), Fluorescence Polarization (FP), and Surface Plasmon Resonance (SPR).
| Interacting Pair | Method | Dissociation Constant (Kd) | Reference(s) |
| tBid ↔ Bcl-xL | ITC | 27 nM | [2] |
| Bid BH3 peptide (26-mer) ↔ Bcl-xL | FP | 250 nM | |
| This compound ↔ Bcl-xL | FP | 3.36 nM | [7] |
| tBid ↔ Bax (loosely membrane-associated) | Single Particle Analysis | ~1.6 particles/µm² (2D-Kd) | |
| tBid ↔ Bax (transmembrane form) | Single Particle Analysis | ~0.1 particles/µm² (2D-Kd) | |
| This compound ↔ Mcl-1 | ITC | 0.83 µM (830 nM) | [1] |
| This compound ↔ Bcl-2 | SPR | 82 nM | |
| This compound ↔ Bcl-w | SPR | 4 nM |
Note: Kd values can vary depending on the specific construct (full-length protein vs. peptide), experimental conditions (e.g., pH, presence of detergents), and measurement technique.
Visualizing the Pathways and Processes
Signaling Pathway of Bid-Mediated Apoptosis
Caption: Bid activation links extrinsic signals to the mitochondrial apoptosis pathway.
Classification of Bcl-2 Family Proteins
Caption: Functional classification of the Bcl-2 protein family.
Key Experimental Protocols
Protocol: In Vitro Cytochrome c Release Assay
This assay is fundamental for assessing the pro-apoptotic activity of Bid/tBid by measuring its ability to induce MOMP in isolated mitochondria.
Objective: To determine if recombinant tBid can induce the release of cytochrome c from isolated mitochondria.
Materials:
-
Mitochondria Isolation Buffer (MIB): 220 mM Mannitol, 68 mM Sucrose, 20 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1.5 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, 0.1 mM PMSF.
-
Reaction Buffer (RB): 125 mM KCl, 10 mM HEPES-KOH (pH 7.4), 5 mM Glutamate, 2.5 mM Malate, 1 mM KPO₄.
-
Recombinant full-length Bid and active Caspase-8 (for generating tBid).
-
Freshly isolated mitochondria (e.g., from mouse liver or cultured cells).
-
SDS-PAGE equipment and reagents.
-
Western Blotting equipment and reagents.
-
Primary antibody: anti-cytochrome c.
-
Secondary HRP-conjugated antibody.
-
Chemiluminescence substrate.
Procedure:
-
Mitochondria Isolation: a. Homogenize fresh tissue or harvested cells in ice-cold MIB. b. Perform differential centrifugation to pellet nuclei and cell debris (low speed, e.g., 1,000 x g) and then pellet mitochondria (high speed, e.g., 10,000 x g). c. Wash the mitochondrial pellet with MIB and resuspend in a minimal volume of RB. Determine protein concentration using a BCA or Bradford assay.
-
tBid Generation (optional, if not using pre-cleaved tBid): a. In a microcentrifuge tube, incubate recombinant full-length Bid (e.g., 200 nM final concentration) with active caspase-8 (e.g., a 100:1 mass ratio of Bid:caspase-8) in RB at 30°C for 1-2 hours.[9]
-
Cytochrome c Release Reaction: a. In a 1.5 mL tube on ice, prepare the reaction mix. For a 50 µL final volume:
- Isolated mitochondria (25-50 µg of total protein).
- Varying concentrations of tBid (e.g., 0 nM, 10 nM, 20 nM, 50 nM, 100 nM).
- Add RB to reach the final volume. b. Include controls: a negative control (mitochondria in RB only) and a positive control for total cytochrome c (mitochondria lysed with 1% Triton X-100). c. Incubate the reactions at 30°C for 30-60 minutes.
-
Separation of Supernatant and Pellet: a. Centrifuge the reaction tubes at 12,000 x g for 5 minutes at 4°C to pellet the mitochondria. b. Carefully collect the supernatant (this contains the released cytochrome c) and transfer to a new, chilled tube. c. Resuspend the mitochondrial pellet in an equal volume of RB.
-
Analysis by Western Blot: a. Add SDS-PAGE sample buffer to both supernatant and pellet fractions. b. Boil samples for 5 minutes. c. Load equal volumes of each supernatant and pellet fraction onto an SDS-PAGE gel (e.g., 15%). d. Transfer proteins to a PVDF or nitrocellulose membrane. e. Probe the membrane with an anti-cytochrome c antibody, followed by an appropriate HRP-conjugated secondary antibody. f. Visualize bands using a chemiluminescence detection system. An increase in the cytochrome c signal in the supernatant fraction with increasing tBid concentration indicates successful MOMP induction.
Experimental Workflow: Cytochrome c Release Assay
Caption: Workflow for an in vitro mitochondrial cytochrome c release assay.
Conclusion and Future Directions
Bid, through its proteolytically activated BH3 domain, serves as a potent and essential initiator of the mitochondrial apoptotic pathway. It functions as a critical link between death receptor signaling and the core apoptotic machinery, activating Bax and Bak through both direct and indirect mechanisms. The quantitative binding affinities between tBid and other Bcl-2 family members underscore the finely tuned nature of this life-or-death switch. Understanding these intricate interactions is paramount for the development of novel therapeutics that aim to modulate apoptosis. BH3-mimetic drugs, which are designed to mimic the action of proteins like Bid, represent a promising class of anti-cancer agents that can restore the apoptotic potential of tumor cells. Future research will continue to unravel the nuanced regulatory mechanisms governing Bid's function and its complex interplay with other signaling pathways, paving the way for more targeted and effective therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Mapping the interaction of pro-apoptotic tBID with pro-survival BCL-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Structural Details of BH3 Motifs and BH3-Mediated Interactions: an Updated Perspective [frontiersin.org]
- 7. BID preferentially activates BAK while BIM preferentially activates BAX, affecting chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Molecular Basis for Bcl-2 Homology 3 Domain Recognition in the Bcl-2 Protein Family: IDENTIFICATION OF CONSERVED HOT SPOT INTERACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. Bh3 induced conformational changes in Bcl-Xl revealed by crystal structure and comparative analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determinants of BH3 binding specificity for Mcl-1 vs. Bcl-xL - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BCL-2 family proteins: changing partners in the dance towards death - PMC [pmc.ncbi.nlm.nih.gov]
- 14. embopress.org [embopress.org]
- 15. Direct Measurement of the Affinity between tBid and Bax in a Mitochondria-Like Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ashpublications.org [ashpublications.org]
- 17. Differences in the mechanisms of proapoptotic BH3 proteins binding to Bcl-XL and Bcl-2 quantified in live MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. dspace.mit.edu [dspace.mit.edu]
The Structural Core of Apoptosis: An In-depth Technical Guide to the Bid BH3 Domain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The BH3 Interacting-Domain Death Agonist (Bid) protein is a critical sentinel in the intrinsic pathway of apoptosis, or programmed cell death. As a member of the "BH3-only" subgroup of the Bcl-2 family, Bid's primary role is to relay death signals to the mitochondrial membrane, ultimately leading to the activation of the effector proteins Bax and Bak and subsequent cell demise. The functional heart of Bid lies within its short, amphipathic α-helical BH3 domain.[1][2] This domain is exposed following proteolytic cleavage of full-length Bid into its truncated and active form, tBid, by caspases such as caspase-8 or other proteases like granzyme B.[1] The exposed BH3 domain of tBid can then interact with both anti-apoptotic Bcl-2 family members, like Bcl-xL and Bcl-2, and directly with pro-apoptotic proteins Bax and Bak.[2][3][4] Understanding the precise structural and biophysical nature of the Bid BH3 domain and its interactions is paramount for the development of novel cancer therapeutics that aim to modulate this critical cell death checkpoint.
This technical guide provides a comprehensive overview of the structural analysis of the Bid BH3 domain, detailing its signaling pathway, key interactions, and the experimental methodologies used to elucidate its function.
The Bid-Mediated Apoptotic Signaling Pathway
The activation of Bid and its subsequent role in apoptosis is a well-orchestrated signaling cascade. The process is initiated by extrinsic or intrinsic death signals that lead to the activation of initiator caspases.
Structural Features of the Bid BH3 Domain
The BH3 domain of Bid is an amphipathic α-helix, typically spanning 16-26 residues.[5] This structural motif is essential for its interaction with other Bcl-2 family proteins.[4] The hydrophobic face of the helix binds to a hydrophobic groove on the surface of its binding partners, while the hydrophilic face remains exposed to the solvent.[6] The sequence of the human Bid BH3 peptide is often cited as EDIIRNIARHLAQVGDSMDR.[7][8]
Key Interactions and Binding Affinities
The pro-apoptotic function of the Bid BH3 domain is mediated through its direct binding to other Bcl-2 family members. These interactions can be broadly categorized as:
-
Inhibition of Anti-Apoptotic Proteins: tBid binds with high affinity to pro-survival proteins like Bcl-xL and Bcl-2, neutralizing their inhibitory effect on Bax and Bak.[9]
-
Direct Activation of Pro-Apoptotic Proteins: tBid can also directly engage with Bax and Bak, inducing conformational changes that lead to their oligomerization and the formation of pores in the outer mitochondrial membrane.[3][4][10]
The binding affinities of the Bid BH3 domain to various Bcl-2 family proteins have been quantified using several biophysical techniques. A summary of these interactions is presented below.
| Interacting Partner | This compound Length | Experimental Method | Binding Affinity (Kd) | Reference |
| Bcl-xL | 26-mer (extended) | Fluorescence Polarization | 250 nM | [5] |
| Bcl-xL | Not Specified | Fluorescence Polarization | 21.48 nM (for Bad BH3) | [11] |
| Bfl-1 | Not Specified | Fluorescence Polarization Assay | Not explicitly stated for Bid | [12] |
| Bcl-2 | Not Specified | In-cell FRET | Not explicitly stated for Bid | [13] |
| Bax | Not Specified | Fluorescence Polarization Assay | EC50 of 885 nM (for stapled Bid SAHB A) | [11] |
Experimental Protocols for Structural Analysis
A variety of experimental techniques are employed to study the structure and interactions of the Bid BH3 domain. Below are detailed methodologies for three key approaches.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for determining the three-dimensional structure of proteins and their complexes in solution, providing insights into conformational dynamics.[5][10]
Methodology:
-
Sample Preparation:
-
Express and purify 15N and 13C-labeled this compound and the unlabeled partner protein (e.g., Bcl-xL).[5]
-
Prepare NMR samples by mixing the labeled peptide and the partner protein in a 1:1 or slightly excess molar ratio in a suitable NMR buffer (e.g., 20 mM phosphate (B84403) buffer pH 7.2, 50 mM NaCl, 5 mM EDTA, 1 mM DTT, 0.02% NaN3).[5]
-
The final protein concentration for NMR experiments is typically in the range of 0.5-1.0 mM.[5]
-
-
Data Acquisition:
-
Acquire a series of multidimensional NMR spectra at a constant temperature (e.g., 30 °C) on a high-field NMR spectrometer (e.g., 500 or 600 MHz).[5]
-
Key experiments include:
-
-
Data Analysis:
-
Process the NMR spectra using software such as NmrPipe.[5]
-
Assign the backbone and side-chain resonances using appropriate software.
-
Calculate the three-dimensional structure of the complex using the distance and dihedral angle restraints derived from the NMR data.
-
X-ray Crystallography
X-ray crystallography provides high-resolution static structures of protein-peptide complexes, offering detailed insights into the atomic interactions at the binding interface.
Methodology:
-
Protein-Peptide Complex Preparation and Crystallization:
-
Co-express and purify the this compound and the target protein (e.g., Bcl-xL) or synthesize the peptide and mix it with the purified protein.
-
Screen for crystallization conditions using vapor diffusion methods (hanging or sitting drop) with various precipitants, buffers, and additives.
-
The crystal structure of the human Bcl-xL in complex with the this compound has been determined at 2.0 Å resolution.[14]
-
-
Data Collection and Structure Determination:
-
Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data to obtain reflection intensities.
-
Solve the crystal structure using molecular replacement with a known structure of the target protein as a search model.
-
Refine the atomic model against the experimental data to obtain the final structure.
-
Fluorescence Polarization (FP) Assay
FP is a solution-based technique used to measure binding affinities between a small fluorescently labeled molecule (e.g., this compound) and a larger unlabeled protein.[5][12][15]
Methodology:
-
Reagent Preparation:
-
Assay Procedure:
-
Direct Binding Assay:
-
Prepare a series of dilutions of the unlabeled protein.
-
Add a fixed, low concentration of the fluorescently labeled this compound to each dilution.
-
Incubate the mixture to reach binding equilibrium.
-
Measure the fluorescence polarization of each sample using a plate reader.
-
-
Competitive Binding Assay:
-
Use a fixed concentration of the fluorescent probe complexed with the target protein.
-
Titrate with increasing concentrations of an unlabeled competitor peptide.[5]
-
-
-
Data Analysis:
-
Plot the change in fluorescence polarization as a function of the protein concentration (for direct binding) or competitor concentration (for competitive binding).
-
Fit the data to a suitable binding isotherm (e.g., a one-site binding model) to determine the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50).[5]
-
Experimental Workflow for Structural Analysis
The structural characterization of the Bid BH3 domain and its interactions typically follows a logical progression of experiments.
Conclusion
The Bid BH3 domain represents a critical nexus in the regulation of apoptosis. Its ability to both neutralize anti-apoptotic proteins and directly activate pro-apoptotic effectors makes it a highly attractive target for therapeutic intervention. A thorough understanding of its structure, binding dynamics, and the experimental methodologies used for its characterization is essential for the rational design of BH3 mimetics and other novel cancer therapies. The integrated approach of biophysical binding assays, high-resolution structural biology, and functional validation provides a robust framework for dissecting the intricate molecular mechanisms governed by this pivotal death domain.
References
- 1. Canonical and Noncanonical Functions of the BH3 Domain Protein Bid in Apoptosis, Oncogenesis, Cancer Therapeutics, and Aging [mdpi.com]
- 2. Apoptosis’ activation associated to BH3 only domain and BCL-2 homology domain proteins: new way to design anti-cancer drugs - MedCrave online [medcraveonline.com]
- 3. The Role of BH3-Only Proteins in Tumor Cell Development, Signaling, and Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR determination that an extended BH3 motif of pro-apoptotic BID is specifically bound to BCL-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Structural Details of BH3 Motifs and BH3-Mediated Interactions: an Updated Perspective [frontiersin.org]
- 7. iscabiochemicals.com [iscabiochemicals.com]
- 8. This compound - SB PEPTIDE [sb-peptide.com]
- 9. BH3-only protein bid participates in the Bcl-2 network in healthy liver cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Structural Insights of tBid, the Caspase-8-activated Bid, and Its BH3 Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Differences in the mechanisms of proapoptotic BH3 proteins binding to Bcl-XL and Bcl-2 quantified in live MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. www1.rcsb.org [www1.rcsb.org]
- 15. A kinetic fluorescence polarization ligand assay for monitoring BAX early activation - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Discovery and Characterization of the Bid BH3 Peptide
Audience: Researchers, scientists, and drug development professionals.
Abstract: The BH3 Interacting-Domain Death Agonist (Bid) protein is a critical sentinel in the landscape of apoptosis, uniquely linking the extrinsic death receptor-mediated pathway to the intrinsic mitochondrial pathway. Its pro-apoptotic function is encapsulated within a short helical motif known as the BH3 domain. Following proteolytic cleavage by caspase-8, the truncated Bid (tBid) exposes this BH3 domain, enabling it to interact with and activate the mitochondrial effectors Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. Synthetic peptides derived from this BH3 domain have become invaluable tools for dissecting the molecular intricacies of apoptosis and for developing novel anti-cancer therapeutics. This guide provides an in-depth overview of the discovery and characterization of the Bid BH3 peptide, detailing its role in signaling, binding affinities, and the experimental protocols used for its study.
Discovery and Role in Apoptosis Signaling
The Bid protein was first identified as a member of the Bcl-2 family, characterized by the presence of a Bcl-2 Homology 3 (BH3) domain.[1] This domain is essential for its pro-apoptotic activity.[1] Bid acts as a crucial link between two major apoptotic pathways.[2] In the extrinsic pathway, stimulation of death receptors like Fas or TNFR1 leads to the activation of caspase-8.[3][4] Active caspase-8 then cleaves the full-length Bid protein into a larger C-terminal fragment, commonly known as truncated Bid (tBid), and a smaller N-terminal fragment.[3][4] This cleavage event exposes the BH3 domain within tBid, which was previously sequestered in the full-length protein.[5] The newly exposed BH3 domain of tBid then targets the mitochondrial outer membrane, where it directly activates the pro-apoptotic effector proteins Bax and Bak, triggering their oligomerization and the subsequent permeabilization of the membrane.[6][7] This leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondria, ultimately activating the caspase cascade that executes cell death.[2]
Signaling Pathway Diagram
Caption: The Bid-mediated apoptotic signaling pathway.
Characterization: Binding Affinity of the this compound
A key aspect of characterizing the this compound is quantifying its binding affinity to anti-apoptotic Bcl-2 family proteins (e.g., Bcl-xL, Bcl-2, Mcl-1). These anti-apoptotic proteins function by sequestering pro-apoptotic proteins like Bid, Bax, and Bak. The ability of the this compound to bind tightly to these anti-apoptotic proteins is fundamental to its function as a research tool and as a template for therapeutic BH3 mimetics. Binding affinities are typically determined using biophysical techniques such as Fluorescence Polarization (FP) or Surface Plasmon Resonance (SPR).[8]
Quantitative Binding Data
| This compound Construct | Target Protein | Method | Dissociation Constant (Kd) | Reference |
| FITC-labeled Bid BH3 | Bcl-xL | FP | 3.36 nM | [9] |
| 26-mer Bid BH3 (Met97Leu) | Bcl-xL | FP | 250 nM | [5] |
Note: Variations in reported Kd values can arise from differences in peptide length, sequence modifications, labeling, and specific assay conditions.
Key Experimental Methodologies
The study of the this compound relies on specific and quantitative experimental protocols. Below are methodologies for two cornerstone assays: Fluorescence Polarization for measuring binding affinity and BH3 Profiling for assessing mitochondrial apoptotic priming.
Fluorescence Polarization (FP) Binding Assay
This assay measures the change in the tumbling rate of a fluorescently labeled peptide upon binding to a larger protein. A small, free-tumbling peptide (like FITC-Bid BH3) has low polarization, while the larger, slower-tumbling protein-peptide complex has high polarization. This allows for the calculation of binding constants.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of fluorescently labeled this compound (e.g., FITC-Bid BH3) in an appropriate assay buffer (e.g., phosphate-buffered saline with 0.01% Tween-20).
-
Prepare a stock solution of the purified target anti-apoptotic protein (e.g., Bcl-xL).
-
Perform a serial dilution of the target protein to create a range of concentrations.
-
-
Assay Execution:
-
To each well of a microplate (typically a black, non-binding surface 384-well plate), add a fixed, low concentration of the labeled this compound.
-
Add the varying concentrations of the target protein to the wells. Include control wells with only the labeled peptide.
-
Incubate the plate at room temperature for a specified time (e.g., 1 hour) to allow the binding to reach equilibrium.[9]
-
-
Data Acquisition:
-
Measure the fluorescence polarization of each well using a suitable plate reader.
-
-
Data Analysis:
-
Plot the change in millipolarization (mP) units against the concentration of the target protein.
-
Fit the resulting sigmoidal binding curve using non-linear regression to a one-site binding model to determine the dissociation constant (Kd).
-
FP Assay Workflow Diagram
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Apoptosis induction by Bid requires unconventional ubiquitination and degradation of its N-terminal fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NMR determination that an extended BH3 motif of pro-apoptotic BID is specifically bound to BCL-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 7. BID BH3 interacting domain death agonist [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Unveiling the Trajectory of a Death Messenger: A Technical Guide to the Cellular Localization of Bid BH3 Peptide During Apoptosis
For Immediate Release
A comprehensive technical guide for researchers, scientists, and drug development professionals detailing the critical role and cellular journey of the Bid BH3 peptide in the induction of apoptosis. This document provides an in-depth analysis of the molecular mechanisms, quantitative data on protein interactions, and detailed experimental protocols for studying the localization of this key apoptotic initiator.
The process of programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis and the elimination of damaged or cancerous cells. A pivotal event in the intrinsic apoptotic pathway is the mitochondrial outer membrane permeabilization (MOMP), which is tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Within this family, the BH3-only protein Bid acts as a crucial sentinel, linking extrinsic death receptor signals to the mitochondrial execution machinery. Upon activation by proteases like caspase-8, Bid is cleaved to its truncated form, tBid, exposing its potent BH3 domain. This guide elucidates the subsequent cellular translocation and localization of the tthis compound, a critical step in the commitment to apoptosis.
The Journey to the Mitochondria: A Targeted Mission
In healthy cells, full-length Bid resides in the cytosol in an inactive state.[1] Following an apoptotic stimulus, such as the engagement of death receptors, caspase-8 cleaves Bid, generating the C-terminal fragment tBid, which contains the BH3 domain.[2][3] This cleavage event is a critical activation step, initiating the translocation of tBid from the cytosol to the outer mitochondrial membrane (OMM).[1][4]
The targeting of tBid to the mitochondria is not a random event. Evidence strongly suggests that tBid preferentially localizes to mitochondrial contact sites, which are specialized regions where the inner and outer mitochondrial membranes are in close apposition.[5] These sites are enriched in the mitochondria-specific phospholipid cardiolipin (B10847521), which has been implicated in the recruitment and function of tBid.[5] The interaction with cardiolipin is thought to facilitate a conformational change in tBid, promoting its stable insertion into the OMM.[5]
Orchestrating Apoptosis at the Mitochondrial Surface
Once localized to the mitochondrial outer membrane, the tthis compound acts as a direct activator of the pro-apoptotic effector proteins Bax and Bak.[6][7] The interaction between the tBid BH3 domain and a canonical binding groove on Bax and Bak induces a conformational change in these effectors, leading to their oligomerization and the formation of pores in the OMM.[6][8] This permeabilization of the outer mitochondrial membrane results in the release of pro-apoptotic factors, such as cytochrome c and Smac/DIABLO, from the intermembrane space into the cytosol, ultimately leading to caspase activation and the execution of apoptosis.[2][6]
The interaction of the this compound is not limited to pro-apoptotic effectors. It can also bind to anti-apoptotic Bcl-2 family members like Bcl-xL and Bcl-2, although with varying affinities.[1][8] This sequestration by anti-apoptotic proteins can prevent tBid from activating Bax and Bak, thus inhibiting apoptosis.[8] The balance between these interactions is a critical determinant of cell fate.
Quantitative Insights into this compound Interactions
The precise regulation of apoptosis relies on the specific and quantitative interactions between Bcl-2 family members. The binding affinities of the this compound for its various partners have been characterized using multiple biophysical techniques.
| Interacting Partner | Binding Affinity (Kd) | Method | Reference |
| Bax | ~1.6 µM (2D-Kd) | Single-particle cross-correlation analysis | [2] |
| Bak | ~10 µM | NMR | [9] |
| Bcl-xL | 250 nM | Fluorescence Polarization | [1] |
| MTCH2 (residues 140-161) | 91 ± 5 µM | Fluorescence Anisotropy | [5] |
| MTCH2 (residues 240-290) | 191 ± 3 µM | Fluorescence Anisotropy | [5] |
Visualizing the Apoptotic Cascade
The signaling pathway initiated by the this compound is a well-defined cascade of events leading to mitochondrial dysfunction and cell death.
Caption: Signaling pathway of Bid-induced apoptosis.
Experimental Protocols for Studying this compound Localization
Accurate determination of the subcellular localization of the this compound is crucial for understanding its function. The following are detailed protocols for key experimental techniques.
Subcellular Fractionation for Mitochondrial Isolation
This protocol allows for the biochemical separation of mitochondrial fractions from cytosolic and nuclear components to analyze protein localization by Western blotting.
Caption: Experimental workflow for subcellular fractionation.
Detailed Protocol:
-
Cell Culture and Harvest: Culture cells to 70-80% confluency. Harvest cells by scraping or trypsinization, followed by centrifugation at 500 x g for 5 minutes at 4°C.
-
Washing: Wash the cell pellet twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lysis: Resuspend the cell pellet in 5 volumes of ice-cold hypotonic lysis buffer (e.g., 10 mM HEPES-KOH pH 7.9, 1.5 mM MgCl2, 10 mM KCl, 0.5 mM DTT, and protease inhibitors). Incubate on ice for 15 minutes.
-
Homogenization: Disrupt the cells using a Dounce homogenizer with a tight-fitting pestle (20-30 strokes) or by passing the cell suspension through a 27-gauge needle 10-15 times.[8]
-
Nuclear Pellet Isolation: Centrifuge the homogenate at 700-1000 x g for 10 minutes at 4°C to pellet the nuclei and unbroken cells.[10]
-
Mitochondrial Pellet Isolation: Carefully transfer the supernatant to a new pre-chilled tube and centrifuge at 10,000-15,000 x g for 15-20 minutes at 4°C to pellet the mitochondria.[11][10]
-
Fraction Collection: The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondria.
-
Washing Mitochondria: Resuspend the mitochondrial pellet in mitochondrial wash buffer and repeat the high-speed centrifugation.
-
Analysis: Resuspend the final mitochondrial pellet and the nuclear pellet in a suitable buffer for downstream analysis, such as SDS-PAGE and Western blotting, using antibodies specific for tBid and markers for each subcellular fraction (e.g., Tom20 for mitochondria, Tubulin for cytosol, and Lamin B1 for the nucleus).
Immunofluorescence Microscopy for Visualizing tBid Localization
This technique allows for the in-situ visualization of tBid translocation to mitochondria within individual cells.
Caption: Experimental workflow for immunofluorescence.
Detailed Protocol:
-
Cell Seeding: Seed cells on sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency.
-
Induction of Apoptosis: Treat cells with an appropriate apoptotic stimulus (e.g., Fas ligand, TRAIL) for the desired time.
-
Fixation: Gently wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.[12]
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.[13]
-
Blocking: Wash again with PBS and then block non-specific antibody binding by incubating in a blocking buffer (e.g., 5% normal goat serum or 1% BSA in PBS) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for Bid/tBid and a primary antibody for a mitochondrial marker (e.g., Tom20, CoxIV, or MitoTracker dye) diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Washing: Wash the cells three times with PBS.
-
Secondary Antibody Incubation: Incubate with fluorescently-labeled secondary antibodies (e.g., Alexa Fluor 488-conjugated anti-rabbit for tBid and Alexa Fluor 594-conjugated anti-mouse for the mitochondrial marker) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Counterstaining and Mounting: Wash the cells three times with PBS. Counterstain the nuclei with DAPI if desired. Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Imaging: Visualize the samples using a fluorescence or confocal microscope. Co-localization of the tBid signal with the mitochondrial marker will indicate its translocation.
Co-Immunoprecipitation to Study tBid Interactions
This method is used to identify and confirm the interaction of tBid with other proteins, such as Bax, Bak, or Bcl-xL, at the mitochondria.
Caption: Experimental workflow for co-immunoprecipitation.
Detailed Protocol:
-
Prepare Mitochondrial Lysate: Isolate mitochondria from control and apoptotic cells as described in the subcellular fractionation protocol. Lyse the mitochondrial pellets in a non-denaturing lysis buffer (e.g., containing 1% CHAPS or digitonin) with protease inhibitors.
-
Pre-clearing: Centrifuge the lysate to pellet any insoluble material. Pre-clear the supernatant by incubating with a non-specific IgG of the same isotype as the primary antibody and protein A/G-agarose beads for 1 hour at 4°C with gentle rotation.
-
Immunoprecipitation: Pellet the beads and transfer the pre-cleared lysate to a new tube. Add the primary antibody against Bid/tBid and incubate overnight at 4°C with gentle rotation.
-
Capture of Immune Complexes: Add fresh protein A/G-agarose beads to the lysate and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with ice-cold wash buffer (a less stringent version of the lysis buffer).
-
Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using antibodies against potential interacting partners like Bax, Bak, and Bcl-xL. The presence of these proteins in the eluate indicates an interaction with tBid.
This technical guide provides a foundational understanding of the critical role of this compound localization in apoptosis. The detailed protocols and quantitative data serve as a valuable resource for researchers investigating the intricacies of programmed cell death and for those in the field of drug development targeting the Bcl-2 family of proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Direct Measurement of the Affinity between tBid and Bax in a Mitochondria-Like Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular Basis of the Interaction between Proapoptotic Truncated BID (tBID) Protein and Mitochondrial Carrier Homologue 2 (MTCH2) Protein: KEY PLAYERS IN MITOCHONDRIAL DEATH PATHWAY - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rapid kinetics of tBid-induced cytochrome c and Smac/DIABLO release and mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. BID preferentially activates BAK while BIM preferentially activates BAX, affecting chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Subcellular fractionation protocol [abcam.com]
- 9. BID-induced structural changes in BAK promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Protocol for mitochondrial isolation and sub-cellular localization assay for mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunoelectron microscopy: a comprehensive guide from sample preparation to high-resolution imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Post-embedding Method for Immunoelectron Microscopy of Mammalian Tissues: A Standardized Procedure Based on Heat-Induced Antigen Retrieval | Springer Nature Experiments [experiments.springernature.com]
role of tBid in delivering the BH3 domain to mitochondria
An In-depth Technical Guide on the Core Role of tBid in Delivering the BH3 Domain to Mitochondria
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The BH3 interacting-domain death agonist (BID) protein is a critical sentinel of the intrinsic apoptotic pathway. In its full-length state, BID resides in the cytosol as an inactive precursor. Upon receiving an apoptotic signal, typically from the extrinsic pathway via death receptors like Fas or TNFR1, BID is cleaved by caspase-8. This cleavage generates a larger C-terminal fragment known as truncated BID (tBid), which contains the essential BH3 domain. The activation and translocation of tBid to the outer mitochondrial membrane (OMM) represents a key commitment step in apoptosis, directly linking death receptor signaling to mitochondrial execution. This guide provides a detailed technical overview of the mechanisms by which tBid delivers its BH3 domain to the mitochondria, the subsequent activation of effector proteins, and the experimental methodologies used to study these processes.
The tBid Activation and Translocation Cascade
The journey of the BH3 domain from the inactive cytosolic BID to an active position on the mitochondrial membrane is a multi-step, highly regulated process.
Caspase-8 Mediated Cleavage of BID
The primary activation mechanism for BID involves proteolytic cleavage by activated caspase-8.[1] This typically occurs following the engagement of death receptors, which leads to the formation of the Death-Inducing Signaling Complex (DISC) and subsequent caspase-8 activation. Caspase-8 cleaves BID at aspartic acid 59 (D59) in humans, yielding two fragments: a small p7 N-terminal fragment and the larger p15 (B1577198) C-terminal fragment, known as tBid.[2] While traditionally viewed as a cytosolic event, evidence suggests that a native complex of caspase-8 and BID can exist on the mitochondrial membrane, allowing for localized tBid formation precisely where it is needed.[3][4]
Translocation and Mitochondrial Targeting
Following cleavage, tBid translocates from the cytosol to the mitochondria.[5] This process is not dependent on its BH3 domain but is mediated by other structural elements, particularly the hydrophobic helices α6 and α7, which form a hydrophobic hairpin that facilitates membrane insertion.[5][6] The mitochondrial-specific phospholipid cardiolipin (B10847521) has been identified as a key receptor for tBid at the OMM, particularly at mitochondrial contact sites.[7][8] The interaction with cardiolipin is thought to be a crucial step for the stable association and proper orientation of tBid on the membrane.[8][9]
Mechanism of BH3 Domain Delivery and Action at the Mitochondria
Once anchored at the OMM, tBid executes its pro-apoptotic function through its exposed BH3 domain. Two primary, non-mutually exclusive mechanisms have been described.
The "Direct Activation" Model: A Ligand for Bax and Bak
The canonical function of tBid is to act as a direct activator of the pro-apoptotic effector proteins BAX and BAK.[5] In healthy cells, BAX is largely cytosolic, while BAK is an integral protein of the OMM; both are maintained in an inactive monomeric state.
-
Engagement: The BH3 domain of membrane-bound tBid acts as a death ligand, engaging with a complementary hydrophobic groove on BAX or BAK.[5][10]
-
Conformational Change: This interaction induces a profound conformational change in BAX and BAK, exposing their own BH3 domains and C-terminal transmembrane domains.[11][12]
-
Oligomerization: Activated BAX and BAK molecules then homo-oligomerize, forming pores or channels in the OMM.[5][13]
This "hit-and-run" model suggests that a single tBid molecule can activate multiple BAX or BAK proteins without remaining stably associated with the final oligomeric pore.[14] This process culminates in Mitochondrial Outer Membrane Permeabilization (MOMP), leading to the release of intermembrane space proteins like cytochrome c and Smac/DIABLO, which subsequently activate the caspase cascade in the cytosol.[1]
The "Effector" Model: Direct Membrane Permeabilization
Emerging evidence indicates that tBid can also function as a direct effector of apoptosis, independent of BAX and BAK.[11][15] In this capacity, tBid itself can oligomerize in the mitochondrial membrane to form pores.[12][16]
-
Homotrimerization: Cross-linking experiments have shown that tBid can form homotrimers within a 45-kDa complex in the mitochondrial membrane.[12][16]
-
Pore Formation: This oligomerization, potentially involving the pore-forming helices α5 and α6, can directly permeabilize the membrane.[11] This activity is dependent on helix 6 but, surprisingly, can occur even with a mutated BH3 domain that cannot activate BAX or BAK.[11][12]
This dual functionality positions tBid as both a potent initiator and a potential direct executioner of mitochondrial apoptosis.
Quantitative Data Summary
The interactions and activities of tBid have been quantified using various biophysical and biochemical techniques. The following tables summarize key quantitative data from the literature.
| Interacting Proteins | Technique | Affinity (Kd) / Rate | Conditions | Reference(s) |
| tBid ↔ BAX | Single-Particle Imaging | 2D-Kd ≈ 0.1 µm⁻² | Transmembrane form on mitochondria-like SLB | [4][5] |
| tBid ↔ BAX | Single-Particle Imaging | 2D-Kd ≈ 1.6 µm⁻² | Loosely membrane-associated form on SLB | [4][5] |
| cBID ↔ BAX | Modeling | Kd ≈ 25 nM | At membranes | [9] |
| tBid ↔ Bcl-XL | Isothermal Titration Calorimetry (ITC) | Kd = 27 nM | pH 4.0, aqueous solution | [3] |
| BID BH3 ↔ BAK | Mitochondrial Depolarization Assay | k = 0.115 % depolarized µM⁻¹ min⁻¹ | Isolated BAX⁻/⁻ mitochondria | [17] |
Table 1: Binding Affinities and Activation Rates of tBid and its BH3 Domain.
| Assay Parameter | tBid Concentration | Key Kinetic Finding | Cell/System | Reference(s) |
| EC₅₀ | 7 nM | 50% cytochrome c release | Parental MEF Mitochondria | [18] |
| EC₅₀ | 17 nM | 50% cytochrome c release | BAX KO MEF Mitochondria | [18] |
| EC₅₀ | ~250 nM | 50% cytochrome c release | BAK KO MEF Mitochondria | [18] |
| Kinetics | 2.5 nM | Release starts at ~10s, complete by 50-70s | Permeabilized HepG2 cells | [16] |
| Potency | Subnanomolar | Sufficient to induce cytochrome c release | Permeabilized HepG2 cells | [16] |
Table 2: Quantitative Analysis of tBid-Induced Cytochrome c Release.
Signaling Pathways and Logical Diagrams
The following diagrams, generated using Graphviz, illustrate the core signaling pathways and conceptual models described.
Key Experimental Protocols
This section provides detailed methodologies for cornerstone experiments used to elucidate the function of tBid.
In Vitro Cytochrome c Release Assay from Isolated Mitochondria
This assay directly measures the ability of recombinant tBid to induce MOMP in isolated organelles.
Protocol:
-
Mitochondria Isolation: Isolate mitochondria from a relevant cell line or tissue (e.g., HeLa cells, mouse liver) using differential centrifugation. Resuspend the final mitochondrial pellet in a mitochondrial buffer (MB; e.g., 210 mM mannitol, 70 mM sucrose, 1 mM EDTA, 10 mM HEPES, pH 7.5). Determine protein concentration using a Bradford or BCA assay.
-
Reaction Setup: In a microcentrifuge tube, incubate 50-100 µg of isolated mitochondria with varying concentrations of recombinant tBid (e.g., 1 nM to 500 nM) in a reaction buffer (e.g., MBC buffer: MB supplemented with 4 mM MgCl₂, 5 mM succinate). Include negative controls (buffer only) and positive controls (e.g., alamethicin). Adjust the final volume to 50-100 µL.
-
Incubation: Incubate the reaction tubes at 30°C for a specified time (e.g., 15-60 minutes). For kinetic studies, time points can be taken every few minutes.
-
Separation: Pellet the mitochondria by centrifugation at 13,000 x g for 5 minutes at 4°C.
-
Analysis: Carefully collect the supernatant (cytosolic fraction) and lyse the mitochondrial pellet. Analyze both fractions for cytochrome c content via:
-
Western Blotting: Resolve proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an anti-cytochrome c antibody.
-
ELISA: Use a quantitative cytochrome c ELISA kit for more precise measurements.
-
-
Quantification: Quantify the amount of cytochrome c in the supernatant relative to the total amount (supernatant + pellet) to determine the percentage of release.
In Vitro Bax/Bak Oligomerization Assay
This assay visualizes the tBid-induced formation of high-molecular-weight BAX/BAK complexes using chemical cross-linking.
Protocol:
-
Mitochondrial Incubation: Incubate isolated mitochondria (0.5 mg protein) with recombinant tBid (e.g., 100 nM) at 30°C for 15-30 minutes to allow for BAX/BAK activation.
-
Cross-linking: Pellet the mitochondria and resuspend them in a buffer suitable for cross-linking (e.g., MB-EGTA). Add a freshly prepared stock solution of a chemical cross-linker, such as DSS (disuccinimidyl suberate, membrane-permeable) or BS³ (bis(sulfosuccinimidyl) suberate, membrane-impermeable), to a final concentration of 1-2 mM.
-
Reaction: Incubate for 30 minutes at room temperature to allow cross-linking of proximal proteins.
-
Quenching: Quench the cross-linking reaction by adding a quenching buffer (e.g., 20 mM Tris-HCl, pH 7.5).
-
Lysis and Analysis: Lyse the mitochondria with a CHAPS-containing buffer. Analyze the lysate for oligomers via:
-
Western Blotting: Run the samples on a non-reducing SDS-PAGE gel and immunoblot for BAX or BAK. Monomers, dimers, trimers, and larger oligomers will appear as a ladder of bands.
-
Gel Filtration: Separate the protein complexes by size exclusion chromatography and analyze the collected fractions by Western blotting.
-
tBid-Membrane Binding Assay
This assay determines the ability of tBid to associate with membranes, such as mitochondria or artificial liposomes.
Protocol:
-
Incubation: Incubate recombinant tBid with either isolated mitochondria or prepared liposomes (e.g., containing cardiolipin) for 30-60 minutes at 30°C.
-
Separation: Pellet the membranes via ultracentrifugation (e.g., 100,000 x g for 30 minutes).
-
Alkali Extraction (Optional): To distinguish between peripheral and integral membrane binding, resuspend the pellet in a high-pH buffer (0.1 M Na₂CO₃, pH 11.5) and incubate on ice for 20 minutes. This treatment removes peripherally associated proteins. Re-pellet the membranes by ultracentrifugation.
-
Analysis: Analyze the final membrane pellet for the presence of tBid by Western blotting using an anti-BID antibody.
Conclusion and Future Directions
Truncated BID is a potent pro-apoptotic protein that serves as a high-fidelity messenger between extrinsic death signals and the mitochondrial execution machinery. Its ability to deliver the BH3 domain to the OMM, where it can either directly activate BAX/BAK or potentially form pores itself, underscores its central role in apoptosis. The quantitative data on its binding affinities and kinetics of action highlight the efficiency and speed of this commitment step to cell death. The experimental protocols detailed herein provide a robust framework for investigating the nuanced mechanisms of tBid function. For drug development professionals, understanding these interactions at a quantitative and mechanistic level is paramount for designing novel therapeutics that can either promote apoptosis in cancer cells or inhibit it in diseases characterized by excessive cell death. Future research will likely focus on the precise structural dynamics of tBid at the membrane, its interplay with other mitochondrial proteins and lipids, and the therapeutic potential of modulating its activity.
References
- 1. Permeabilization of the Mitochondrial Outer Membrane by Bax/Truncated Bid (tBid) Proteins as Sensitized by Cardiolipin Hydroperoxide Translocation: MECHANISTIC IMPLICATIONS FOR THE INTRINSIC PATHWAY OF OXIDATIVE APOPTOSIS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mapping the interaction of pro-apoptotic tBID with pro-survival BCL-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Measurement of the Affinity between tBid and Bax in a Mitochondria-Like Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Mapping the interaction of pro-apoptotic tBID with pro-survival BCL-XL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Direct Measurement of the Affinity between tBid and Bax in a Mitochondria-Like Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stepwise activation of the pro-apoptotic protein Bid at mitochondrial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Two pathways for tBID-induced cytochrome c release from rat brain mitochondria: BAK- versus BAX-dependence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Stepwise Activation of BAX and BAK by tBID, BIM, and PUMA Initiates Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stepwise activation of BAX and BAK by tBID, BIM, and PUMA initiates mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Mechanistic Issues of the Interaction of the Hairpin-Forming Domain of tBid with Mitochondrial Cardiolipin | PLOS One [journals.plos.org]
- 15. researchgate.net [researchgate.net]
- 16. Rapid kinetics of tBid-induced cytochrome c and Smac/DIABLO release and mitochondrial depolarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BID preferentially activates BAK while BIM preferentially activates BAX, affecting chemotherapy response - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Methodological & Application
Inducing Ap-optosis In Vitro Using Bid BH3 Peptide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bid (BH3 interacting-domain death agonist) protein is a pro-apoptotic member of the Bcl-2 family, playing a crucial role in the intrinsic pathway of apoptosis. Specifically, the BH3 domain of Bid is the minimal functional domain required to induce cell death. Synthetic peptides corresponding to this BH3 domain serve as powerful tools for researchers to directly and selectively activate the apoptotic cascade in vitro. These peptides mimic the function of truncated Bid (tBid), which is proteolytically activated by caspases (e.g., caspase-8) in response to death receptor signaling.[1][2][3]
The primary mechanism of action for the Bid BH3 peptide is the direct activation of the pro-apoptotic effector proteins Bax and Bak.[4][5][6][7][8] Upon activation, Bax and Bak undergo a conformational change, leading to their oligomerization in the outer mitochondrial membrane. This results in Mitochondrial Outer Membrane Permeabilization (MOMP), a critical "point of no return" in apoptosis.[2][5][7] MOMP leads to the release of intermembrane space proteins, most notably cytochrome c, into the cytosol.[7][9][10] Cytosolic cytochrome c then binds to Apaf-1, triggering the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates effector caspases like caspase-3, culminating in the execution of apoptosis.[1] There is evidence suggesting that Bid preferentially activates BAK.[4][11]
These application notes provide a detailed overview and protocols for utilizing this compound to induce and analyze apoptosis in vitro, a technique valuable for studying the mitochondrial apoptosis pathway and for screening potential anti-cancer therapeutics.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling cascade initiated by the this compound and a typical experimental workflow for its application.
Caption: this compound-induced apoptotic signaling pathway.
Caption: General experimental workflow for inducing apoptosis with this compound.
Data Presentation: Quantitative Parameters
The effective concentration and incubation times for this compound can vary depending on the experimental system (isolated mitochondria vs. whole cells) and the specific cell line used. The following tables summarize typical experimental parameters.
Table 1: this compound Concentration for In Vitro Assays
| Assay Type | System | Peptide Concentration Range | Reference(s) |
| Cytochrome c Release | Isolated Mitochondria | 1 nM - 100 nM | [10] |
| Cytochrome c Release | Isolated Mitochondria | 0.3 nM - 1000 nM | [12] |
| Apoptosis Induction | Whole Cells (Jurkat) | Potent activity observed with stapled Bid peptide | [13] |
| Apoptosis Induction | Colon Cancer Cells | 10 µM - 50 µM (for related BH3 fusion peptides) |
Note: Stapled peptides or cell-penetrating peptide fusions may be required for efficient delivery into whole cells and can exhibit higher potency.[13]
Table 2: Typical Incubation Times for Apoptosis Assays
| Assay | Incubation Time | Temperature | Reference(s) |
| Cytochrome c Release (Mitochondria) | 15 - 30 minutes | 30°C | [10][12] |
| Annexin V / PI Staining (Whole Cells) | 15 - 20 minutes (staining) | Room Temp | |
| Caspase-3/7 Activity (Cell Lysate) | 1 - 2 hours (assay) | 37°C | [4][6] |
Experimental Protocols
Protocol 1: In Vitro Cytochrome c Release from Isolated Mitochondria
This assay directly measures MOMP by quantifying the release of cytochrome c from isolated mitochondria upon treatment with this compound.
Materials:
-
Isolated mitochondria (e.g., from mouse liver or cultured cells)[12]
-
This compound
-
Mitochondria Buffer: 125 mM KCl, 0.5 mM MgCl₂, 3.0 mM Succinic acid, 3.0 mM Glutamic acid, 10 mM HEPES-KOH (pH 7.4), 1 mg/mL BSA[12]
-
Protease inhibitor cocktail
-
Caspase inhibitor (e.g., 10 µM Boc-Asp-FMK)[12]
-
SDS-PAGE equipment and reagents
-
Anti-cytochrome c antibody for Western blotting
-
Microcentrifuge (4°C)
Procedure:
-
Prepare fresh Mitochondria Buffer and supplement with protease and caspase inhibitors immediately before use. Keep all reagents and mitochondria on ice.
-
Prepare serial dilutions of this compound in Mitochondria Buffer to achieve final concentrations ranging from 0.3 nM to 1000 nM.[12]
-
In a microcentrifuge tube, combine ~25-30 µg of isolated mitochondria with the this compound dilution. Adjust the final reaction volume (e.g., 75-200 µL) with Mitochondria Buffer.[10][12]
-
Include two controls:
-
Negative Control: Mitochondria with buffer only (spontaneous release).
-
Positive Control (Total Cytochrome c): Mitochondria with buffer, to be lysed later to determine total cytochrome c content.
-
-
Following incubation, pellet the mitochondria by centrifugation at 13,000-16,000 x g for 5 minutes at 4°C.[10][12]
-
Carefully collect the supernatant, which contains the released cytochrome c.
-
Resuspend the mitochondrial pellet in an equal volume of buffer.
-
Analyze both the supernatant and pellet fractions for cytochrome c content by Western blotting. An increase of cytochrome c in the supernatant fraction of peptide-treated samples compared to the negative control indicates MOMP.
Protocol 2: Detection of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI enters cells with compromised membrane integrity (late apoptosis/necrosis).
Materials:
-
Cells treated with this compound (and untreated controls)
-
Annexin V-FITC (or other fluorophore conjugate)
-
Propidium Iodide (PI) staining solution
-
1X Binding Buffer: 10 mM HEPES (pH 7.4), 140 mM NaCl, 2.5 mM CaCl₂
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with an appropriate concentration of this compound for a predetermined time. Include a vehicle-treated negative control.
-
Harvest 1-5 x 10⁵ cells per sample by gentle centrifugation (e.g., 300 x g for 5 minutes).
-
Wash the cells once with cold PBS, centrifuge, and carefully discard the supernatant.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC to the cell suspension.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.
-
Add 5 µL of PI staining solution.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry immediately (within 1 hour).
-
Data Interpretation:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Caspase-3/7 Activity Assay (Fluorometric)
This assay measures the activity of key executioner caspases, a hallmark of late-stage apoptosis. It utilizes a peptide substrate (e.g., DEVD) linked to a fluorophore (e.g., AFC or AMC), which fluoresces upon cleavage by active caspase-3/7.[4]
Materials:
-
Cell lysate from this compound-treated cells (and untreated controls)
-
Cell Lysis Buffer (e.g., 25 µL per 1 x 10⁶ cells)[4]
-
2X Reaction Buffer (supplemented with 10 mM DTT immediately before use)[4]
-
Caspase-3/7 substrate (e.g., DEVD-AFC)
-
96-well black microplate
-
Fluorescence microplate reader (Ex/Em = 400/505 nm for AFC)[4]
Procedure:
-
Induce apoptosis as described previously.
-
Collect 1-5 x 10⁶ cells by centrifugation. Lyse the cell pellet with cold Cell Lysis Buffer and incubate on ice for 10 minutes.[4]
-
Clarify the lysate by centrifugation at 10,000 x g for 1 minute at 4°C.[4]
-
Transfer the supernatant (cytosolic extract) to a new tube. Determine the protein concentration of the lysate.
-
In a 96-well plate, add 50-200 µg of protein from each lysate sample per well. Adjust the volume to 50 µL with Cell Lysis Buffer.[4][6]
-
Add 50 µL of 2X Reaction Buffer (with DTT) to each well.
-
Initiate the reaction by adding 5 µL of the caspase-3/7 substrate.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[4][6]
-
Measure the fluorescence using a microplate reader at the appropriate wavelengths (e.g., Ex/Em = 400/505 nm).
-
Calculate the fold-increase in caspase activity by comparing the fluorescence of treated samples to untreated controls after subtracting background fluorescence (wells with no lysate).[4]
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. Microplate Assays for Caspase Activity | Thermo Fisher Scientific - CA [thermofisher.com]
- 3. benchchem.com [benchchem.com]
- 4. abcam.com [abcam.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [promega.com]
- 7. resources.rndsystems.com [resources.rndsystems.com]
- 8. Amplite® Fluorimetric Caspase 3/7 Assay Kit *Green Fluorescence* | AAT Bioquest [aatbio.com]
- 9. content.sph.harvard.edu [content.sph.harvard.edu]
- 10. sartorius.com.cn [sartorius.com.cn]
- 11. Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants [jove.com]
- 12. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. resources.novusbio.com [resources.novusbio.com]
Application Notes and Protocols: Bid BH3 Peptide for BH3 Profiling Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BH3 profiling is a powerful functional assay used to probe the apoptotic readiness, or "priming," of cells.[1][2][3][4][5] This technique assesses the mitochondrial response to a panel of synthetic BH3 peptides derived from pro-apoptotic BCL-2 family proteins. By measuring the extent of mitochondrial outer membrane permeabilization (MOMP) induced by these peptides, researchers can determine a cell's dependence on specific anti-apoptotic BCL-2 proteins for survival.[3][5][6] This information is invaluable for predicting cellular responses to chemotherapy and for the development of novel anti-cancer therapeutics, known as BH3 mimetics.[3][7]
The Bid (BH3 interacting-domain death agonist) BH3 peptide is a key reagent in these assays. Bid is a pro-apoptotic "activator" BH3-only protein that, upon cleavage to its truncated form (tBid), can directly activate the pro-apoptotic effector proteins BAX and BAK, leading to MOMP and subsequent apoptosis.[8][9][10][11] The Bid BH3 peptide mimics this function, serving as a potent inducer of apoptosis in primed mitochondria.[2][10] These application notes provide a detailed protocol for utilizing the this compound in BH3 profiling assays.
Signaling Pathway of Apoptosis Regulation by BCL-2 Family Proteins
The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway. Their interactions at the mitochondrial outer membrane determine cell fate. The family is broadly divided into three sub-groups:
-
Anti-apoptotic proteins: (e.g., BCL-2, BCL-xL, MCL-1) which prevent apoptosis by sequestering pro-apoptotic proteins.
-
Pro-apoptotic "effector" proteins: (BAX, BAK) which, upon activation, oligomerize to form pores in the mitochondrial outer membrane, leading to the release of cytochrome c and other pro-apoptotic factors.[8]
-
Pro-apoptotic "BH3-only" proteins: (e.g., Bid, Bim, Puma, Bad, Noxa) which act as sensors of cellular stress and initiators of apoptosis. They are further subdivided into "activators" (like Bid and Bim) that can directly activate BAX and BAK, and "sensitizers" (like Bad and Noxa) that primarily act by neutralizing anti-apoptotic proteins, thereby releasing the activators.[2]
Caption: BCL-2 family protein interactions regulating apoptosis.
Experimental Protocols
This section details two common protocols for BH3 profiling: one using isolated mitochondria and another employing permeabilized whole cells.
Protocol 1: BH3 Profiling of Isolated Mitochondria
This method provides a clean system to study direct mitochondrial responses to BH3 peptides.
Experimental Workflow:
References
- 1. content.sph.harvard.edu [content.sph.harvard.edu]
- 2. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BH3 Profiling: A Functional Assay to Measure Apoptotic Priming and Dependencies | Springer Nature Experiments [experiments.springernature.com]
- 5. biosynth.com [biosynth.com]
- 6. BH3 Profiling: Deconstructing the Apoptotic Landscape for Therapeutic Intervention | Blog | Biosynth [biosynth.com]
- 7. dspace.mit.edu [dspace.mit.edu]
- 8. tandfonline.com [tandfonline.com]
- 9. BH3-only proteins that bind pro-survival Bcl-2 family members fail to induce apoptosis in the absence of Bax and Bak - PMC [pmc.ncbi.nlm.nih.gov]
- 10. genscript.com [genscript.com]
- 11. This compound - SB PEPTIDE [sb-peptide.com]
Application Notes and Protocols: Using Bid BH3 Peptide in Mitochondrial Permeabilization Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma-2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, primarily by controlling mitochondrial outer membrane permeabilization (MOMP).[1] The BH3-only proteins, a subgroup of the Bcl-2 family, are key initiators of apoptosis.[2] Upon receiving an apoptotic stimulus, BH3-only proteins are activated and subsequently engage with other Bcl-2 family members to induce MOMP and the release of pro-apoptotic factors like cytochrome c from the mitochondrial intermembrane space into the cytosol.[1][3]
The Bid (BH3 interacting-domain death agonist) protein is a unique BH3-only protein that acts as a sentinel for extrinsic apoptotic signals.[4] In response to death receptor activation, caspase-8 cleaves Bid into its truncated and active form, tBid.[1][4] The newly exposed BH3 domain of tBid allows it to translocate to the mitochondria and directly activate the effector proteins Bax and Bak.[5][6][7] This activation triggers their oligomerization, leading to the formation of pores in the outer mitochondrial membrane and subsequent MOMP.[1][6] Synthetic peptides corresponding to the BH3 domain of Bid can mimic the action of tBid, providing a powerful tool to study mitochondrial apoptosis in a cell-free system.[8][9]
These application notes provide detailed protocols for utilizing Bid BH3 peptide in mitochondrial permeabilization assays, a critical technique for investigating the mechanisms of apoptosis and for screening potential therapeutic agents that target this pathway.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling cascade leading to Bid-mediated mitochondrial permeabilization and the general workflow for the assay.
Caption: Bid-mediated apoptotic signaling pathway.
Caption: General experimental workflow for mitochondrial permeabilization assay.
Quantitative Data Summary
The following table summarizes typical concentrations and incubation conditions for this compound-induced mitochondrial permeabilization assays based on published protocols.
| Parameter | Value | Source |
| This compound Concentration | 0.05 µM - 10 µM | [10][11] |
| Recombinant tBid Protein Concentration | 1 nM - 100 nM | [3][12] |
| Mitochondria Concentration | 25 - 30 µg per reaction | |
| Incubation Time | 15 - 45 minutes | [3][12] |
| Incubation Temperature | 30°C | [3] |
Experimental Protocols
Protocol 1: Isolation of Mitochondria from Cultured Cells
This protocol describes the isolation of mitochondria from cultured mammalian cells.
Materials:
-
Cultured cells (e.g., HeLa, Jurkat)
-
Phosphate-buffered saline (PBS), ice-cold
-
Mitochondria Isolation Buffer (MIB): 250 mM Mannitol, 5 mM HEPES, 0.5 mM EGTA, 1 mg/mL BSA.[13] Add protease inhibitors just before use.
-
Dounce homogenizer or a 25-gauge needle and syringe[13]
-
Centrifuge and microcentrifuge tubes
Procedure:
-
Harvest cells by centrifugation at 600 x g for 10 minutes at 4°C.[13]
-
Wash the cell pellet twice with ice-cold PBS.
-
Resuspend the cell pellet in 1 mL of ice-cold MIB.[13]
-
Disrupt the cells by passing the suspension through a 25-gauge needle 15 times or using a Dounce homogenizer.[13]
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[13]
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
Centrifuge the supernatant at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.[13]
-
Discard the supernatant and resuspend the mitochondrial pellet in an appropriate buffer for your downstream assay (e.g., Mitochondria Buffer from Protocol 2).
-
Determine the protein concentration of the mitochondrial preparation using a standard protein assay (e.g., BCA or Bradford).
Protocol 2: this compound-Induced Cytochrome c Release Assay
This protocol details the induction of mitochondrial outer membrane permeabilization using this compound and subsequent detection of cytochrome c release.
Materials:
-
Isolated mitochondria (from Protocol 1)
-
This compound
-
Mitochondria Buffer: 125 mM KCl, 0.5 mM MgCl2, 3.0 mM Succinic acid, 3.0 mM Glutamic acid, 10 mM HEPES-KOH (pH 7.4), 1 mg/mL BSA. Add protease and caspase inhibitors immediately before use.
-
Dilution Buffer: 25 mM HEPES-KOH (pH 7.4), 0.1 M KCl, 1 mg/mL fatty acid-free BSA.
-
Microcentrifuge and tubes
-
SDS-PAGE and Western blotting reagents or Cytochrome c ELISA kit
Procedure:
-
Prepare serial dilutions of the this compound in Dilution Buffer. A typical final concentration range in the assay is 0.3 nM to 1000 nM for recombinant tBid, and higher for peptides.
-
In a microcentrifuge tube on ice, combine the diluted this compound with an appropriate volume of Dilution Buffer.
-
Initiate the reaction by adding 25-30 µg of isolated mitochondria suspended in Mitochondria Buffer. The final reaction volume is typically 75 µL.
-
Include two control samples: one for spontaneous cytochrome c release (mitochondria and buffer only) and one for total cytochrome c (mitochondria lysed with a detergent like Triton X-100 or through freeze-thawing).
-
Incubate the reactions at 30°C for 30 minutes.[3]
-
Pellet the mitochondria by centrifugation at 16,000 x g for 5 minutes at 4°C.
-
Carefully collect the supernatant, which contains the released cytochrome c.
-
The mitochondrial pellet can be resuspended in SDS-PAGE sample buffer to analyze the remaining cytochrome c.
Protocol 3: Detection of Cytochrome c Release
The amount of released cytochrome c can be quantified using either Western blotting or an ELISA.
A. Western Blotting
-
Add SDS-PAGE sample buffer to the supernatant fractions and the resuspended mitochondrial pellets.
-
Boil the samples for 5 minutes.
-
Separate the proteins by SDS-PAGE on a 15% Tris-Glycine gel.[3][13]
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against cytochrome c overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities using densitometry software.
B. ELISA
-
Use a commercially available cytochrome c ELISA kit.
-
Follow the manufacturer's instructions for sample preparation and the assay procedure.
-
Typically, the supernatant collected in Protocol 2 can be directly used in the ELISA.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the concentration of cytochrome c in each sample based on a standard curve.
Applications in Research and Drug Development
-
Elucidating Apoptotic Mechanisms: The this compound provides a specific tool to dissect the molecular events leading to MOMP, including the roles of Bax and Bak.[6][14]
-
BH3 Profiling: This assay can be used in a broader "BH3 profiling" context to determine the apoptotic priming of cells, which is their proximity to the apoptotic threshold.[15][16] This has significant implications for predicting cellular responses to chemotherapy.[17][18]
-
Screening for Bcl-2 Family Inhibitors: The Bid BH3-induced cytochrome c release assay serves as a robust platform for screening small molecule inhibitors or activators of the Bcl-2 family proteins.[8][19] Compounds that modulate the effect of the this compound can be identified as potential anti-cancer therapeutics.
-
Studying Mitochondrial Dynamics: The permeabilization of the outer mitochondrial membrane is a critical event in mitochondrial physiology, and Bid BH3 peptides can be used to study the consequences of this event on mitochondrial function and morphology.[7]
Troubleshooting
| Issue | Possible Cause | Solution |
| High spontaneous cytochrome c release | Damaged mitochondria during isolation | Handle cells and mitochondria gently, keep on ice, and use fresh buffers with protease inhibitors. |
| No or low cytochrome c release with Bid BH3 | Inactive peptide | Ensure proper storage and handling of the peptide. Test a new batch. |
| Insufficient mitochondria | Optimize the amount of mitochondria used in the assay. | |
| Presence of inhibitors in the buffer | Ensure buffers are free of contaminants that may inhibit the assay. | |
| High background in Western blot | Insufficient blocking or washing | Increase blocking time and the number of washes. Optimize antibody concentrations. |
| Inconsistent results | Pipetting errors | Use calibrated pipettes and be precise with all additions. |
| Variation in mitochondrial preparations | Standardize the mitochondrial isolation protocol and use freshly isolated mitochondria for each experiment. |
References
- 1. Where Killers Meet—Permeabilization of the Outer Mitochondrial Membrane during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Life in the balance: how BH3-only proteins induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bid-induced Conformational Change of Bax Is Responsible for Mitochondrial Cytochrome c Release during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. How do BCL-2 proteins induce mitochondrial outer membrane permeabilization? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Mitochondrial outer-membrane permeabilization and remodelling in apoptosis. | Semantic Scholar [semanticscholar.org]
- 8. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Proapoptotic BH3-only Bcl-2 family members induce cytochrome c release, but not mitochondrial membrane potential loss, and do not directly modulate voltage-dependent anion channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BID-induced structural changes in BAK promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Use of Human Cancer Cell Lines Mitochondria to Explore the Mechanisms of BH3 Peptides and ABT-737-Induced Mitochondrial Membrane Permeabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 14. BH3 Domains other than Bim and Bid Can Directly Activate Bax/Bak - PMC [pmc.ncbi.nlm.nih.gov]
- 15. content.sph.harvard.edu [content.sph.harvard.edu]
- 16. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activating the Intrinsic Pathway of Apoptosis Using BIM BH3 Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PMC [pmc.ncbi.nlm.nih.gov]
- 18. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Cytochrome c Release Assay Using Bid BH3 Peptide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for inducing and measuring cytochrome c release from isolated mitochondria using the Bid BH3 peptide, a key event in the intrinsic pathway of apoptosis. This assay is critical for studying the mechanisms of programmed cell death and for screening potential therapeutic agents that modulate apoptosis.
Introduction
The release of cytochrome c from the mitochondrial intermembrane space into the cytosol is a pivotal event in the activation of the caspase cascade and execution of apoptosis.[1][2] The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process.[1] This family includes pro-apoptotic members like Bax and Bak, anti-apoptotic members like Bcl-2 and Bcl-xL, and a third subgroup known as the BH3-only proteins.[1]
BH3-only proteins, such as Bid (BH3 interacting-domain death agonist), are crucial initiators of apoptosis.[2] In response to apoptotic stimuli, Bid is cleaved by caspase-8 into a truncated form, tBid, which translocates to the mitochondria.[3][4] The BH3 domain of tBid is essential for its pro-apoptotic activity.[1] It can directly bind to and activate Bax and Bak, leading to their oligomerization, the formation of pores in the outer mitochondrial membrane, and the subsequent release of cytochrome c.[2][5][6] Synthetic peptides corresponding to the BH3 domain of Bid can mimic the action of tBid and directly induce cytochrome c release from isolated mitochondria.[1][7] This assay, therefore, provides a powerful in vitro tool to study the direct effects of BH3 domain interactions on mitochondrial outer membrane permeabilization (MOMP).
Signaling Pathway of Bid BH3-Induced Cytochrome c Release
The this compound initiates a signaling cascade at the mitochondrial outer membrane, culminating in the release of cytochrome c. Upon introduction to isolated mitochondria, the this compound directly interacts with and activates the pro-apoptotic proteins Bax and Bak, which are typically found in an inactive state on or near the mitochondrial outer membrane. This interaction induces a conformational change in Bax and Bak, leading to their oligomerization and the formation of pores in the membrane. These pores allow for the release of intermembrane space proteins, including cytochrome c, into the surrounding environment (cytosol in a cellular context).
Caption: Signaling pathway of this compound-induced cytochrome c release.
Experimental Protocol
This protocol details the isolation of mitochondria and the subsequent assay to measure this compound-induced cytochrome c release.
Part 1: Mitochondria Isolation
This procedure is adapted for cultured cells.
Materials and Reagents:
-
Cultured cells (e.g., HeLa, Jurkat, or 3T3 cells, ~5 x 107 cells)[8][9]
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Mitochondria Isolation Buffer (MIB) or Cytosol Extraction Buffer[9]
-
Protease Inhibitor Cocktail (add fresh to buffer before use)[9]
-
Dithiothreitol (DTT) (add fresh to buffer before use)
-
Dounce tissue grinder (pre-chilled)[8]
-
Microcentrifuge and tubes
Procedure:
-
Harvest cells (e.g., by scraping or centrifugation at 600 x g for 5 minutes at 4°C).
-
Wash the cell pellet with 10 mL of ice-cold PBS and centrifuge again. Discard the supernatant.[8]
-
Resuspend the cell pellet in 1 mL of ice-cold MIB (containing fresh protease inhibitors and DTT).[9]
-
Incubate the cell suspension on ice for 10-15 minutes.[8]
-
Homogenize the cells using a pre-chilled Dounce tissue grinder on ice. Perform 30-50 passes, or until a majority of cells are lysed (check under a microscope).[8]
-
Transfer the homogenate to a microcentrifuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[9]
-
Carefully transfer the supernatant to a new chilled tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.[9]
-
Discard the supernatant (cytosolic fraction). The pellet contains the enriched mitochondrial fraction.
-
Resuspend the mitochondrial pellet gently in a suitable buffer (e.g., MIB or a specific reaction buffer) and determine the protein concentration using a standard method (e.g., BCA assay).
Part 2: Cytochrome c Release Assay
Materials and Reagents:
-
Isolated mitochondria
-
Reaction Buffer (RB)
-
Example RB composition: 220 mM Mannitol, 68 mM Sucrose, 20 mM HEPES-KOH (pH 7.5), 10 mM KCl, 1.5 mM MgCl2, 1 mM EDTA, 1 mM EGTA, 1 mM DTT, and protease inhibitors.[9]
-
-
This compound (synthetic, high purity)[7]
-
SDS-PAGE loading buffer
-
Equipment for SDS-PAGE and Western blotting
-
Primary antibody: anti-cytochrome c[8]
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescence substrate
Procedure:
-
Dilute the isolated mitochondria in the reaction buffer to a final concentration of approximately 1 mg/mL.[1] Keep on ice.
-
Prepare serial dilutions of the this compound in the reaction buffer. A typical concentration range to test is 1-100 nM.[5]
-
In separate microcentrifuge tubes, incubate a fixed amount of mitochondria (e.g., 25-30 µg) with varying concentrations of the this compound.[5][9] The final reaction volume is typically 25-75 µL.[9]
-
Include necessary controls:
-
Negative Control: Mitochondria incubated with reaction buffer only (spontaneous release).
-
Positive Control (Total Cytochrome c): An aliquot of mitochondria that is not centrifuged but directly lysed in SDS-PAGE buffer.[1]
-
-
Incubate the reaction mixtures at 30°C for 15-30 minutes.[5][9]
-
After incubation, pellet the mitochondria by centrifugation at 12,000-16,000 x g for 5 minutes at 4°C.[9]
-
Carefully collect the supernatant from each tube. This fraction contains the released cytochrome c.
-
The remaining pellets contain the mitochondria-associated cytochrome c. Resuspend these pellets in a volume of SDS-PAGE buffer equal to the supernatant volume.
-
Analyze both the supernatant and pellet fractions by SDS-PAGE followed by Western blotting using an anti-cytochrome c antibody to detect the 12-15 kDa protein.[5]
Data Presentation
The results can be quantified by densitometry of the Western blot bands. The amount of released cytochrome c is expressed as a percentage of the total cytochrome c (sum of supernatant and pellet fractions or the positive control lane).
| Treatment Condition | This compound Conc. (nM) | Cytochrome c in Supernatant (Released) | Cytochrome c in Pellet (Mitochondrial) | % Cytochrome c Release |
| Negative Control | 0 | + | ++++ | ~5-10% |
| Experimental | 1 | ++ | +++ | ~25% |
| Experimental | 10 | ++++ | + | >90%[5] |
| Experimental | 100 | +++++ | +/- | ~95-100% |
| Total Cytochrome c | N/A | \multicolumn{2}{c | }{+++++} | 100% |
"+" indicates the relative band intensity from Western blot analysis. This table is a representative example based on typical experimental outcomes.[5]
Experimental Workflow
The overall workflow for the assay involves preparing the biological materials, running the core release experiment, and analyzing the results.
Caption: Experimental workflow for the this compound-induced cytochrome c release assay.
References
- 1. Proapoptotic BH3-only Bcl-2 family members induce cytochrome c release, but not mitochondrial membrane potential loss, and do not directly modulate voltage-dependent anion channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Life in the balance: how BH3-only proteins induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BID BH3 interacting domain death agonist [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Bid-induced Conformational Change of Bax Is Responsible for Mitochondrial Cytochrome c Release during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BID-induced structural changes in BAK promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. content.sph.harvard.edu [content.sph.harvard.edu]
- 8. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 10. merckmillipore.com [merckmillipore.com]
Measuring Apoptosis Induction by Bid BH3 Peptide Using Flow Cytometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apoptosis, or programmed cell death, is a critical process in development, tissue homeostasis, and the elimination of damaged or cancerous cells. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, also known as the mitochondrial pathway. This family includes pro-apoptotic members like Bax and Bak, anti-apoptotic members like Bcl-2 and Mcl-1, and a third group of "BH3-only" proteins that act as sensors of cellular stress and initiators of apoptosis.
The BH3-only protein Bid plays a crucial role in linking the extrinsic (death receptor-mediated) and intrinsic apoptotic pathways. Upon activation, typically through cleavage by caspase-8, the C-terminal fragment of Bid (tBid) translocates to the mitochondria. The BH3 domain of tBid can then directly bind to and activate the pro-apoptotic effector proteins Bax and Bak.[1][2] This activation leads to their oligomerization, forming pores in the outer mitochondrial membrane, a process known as Mitochondrial Outer Membrane Permeabilization (MOMP).[1][3] MOMP results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, ultimately leading to the activation of caspases and the execution of apoptosis.[3][4][5]
Synthetic peptides corresponding to the BH3 domain of Bid can mimic the function of tBid, directly activating Bax and Bak to induce apoptosis.[4][6] This makes the Bid BH3 peptide a valuable tool for studying the mechanisms of apoptosis and for assessing a cell's "apoptotic priming," or its proximity to the apoptotic threshold.[7][8] Flow cytometry is a powerful technique for quantifying apoptosis at the single-cell level, allowing for the rapid analysis of large cell populations.[9] This application note provides detailed protocols for inducing apoptosis with a this compound and measuring it by flow cytometry using two common methods: Annexin V and Propidium Iodide (PI) staining, and intracellular cytochrome c staining.
Signaling Pathway of Bid BH3-Induced Apoptosis
The this compound initiates apoptosis through the intrinsic pathway by directly activating the pro-apoptotic effector proteins Bax and Bak.
Caption: this compound directly activates Bax and Bak, leading to MOMP and apoptosis.
Experimental Workflow for Measuring Apoptosis
A typical workflow involves treating cells with the this compound, staining with fluorescent markers for apoptosis, and analyzing the stained cells using a flow cytometer.
Caption: General workflow for apoptosis analysis using flow cytometry.
Protocols
Protocol 1: Annexin V and Propidium Iodide (PI) Staining
This method distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[10][11] Propidium iodide is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[11][12]
Materials:
-
Cells of interest
-
This compound (high purity, >95%)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V Binding Buffer (10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Fluorochrome-conjugated Annexin V (e.g., FITC, Alexa Fluor 488)
-
Propidium Iodide (PI) staining solution (e.g., 100 µg/mL)[10]
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells at an appropriate density and allow them to adhere overnight (for adherent cells).
-
Induce apoptosis by treating cells with various concentrations of this compound (e.g., 1-100 µM) for a predetermined time (e.g., 2-6 hours). Include a vehicle-treated (e.g., DMSO) negative control.
-
-
Cell Harvesting:
-
For adherent cells, gently detach them using a non-enzymatic cell dissociation solution. For suspension cells, proceed to the next step.
-
Collect cells by centrifugation (e.g., 300 x g for 5 minutes).
-
-
Washing:
-
Wash the cells once with cold PBS.
-
Centrifuge and carefully discard the supernatant.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI staining solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[10]
-
-
Analysis:
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples immediately (within 1 hour) by flow cytometry.
-
Use unstained, Annexin V only, and PI only controls to set up compensation and gates.
-
Data Interpretation: The cell population will be separated into four quadrants:
-
Annexin V- / PI- (Lower Left): Viable cells
-
Annexin V+ / PI- (Lower Right): Early apoptotic cells
-
Annexin V+ / PI+ (Upper Right): Late apoptotic or necrotic cells[11]
-
Annexin V- / PI+ (Upper Left): Necrotic cells[11]
Protocol 2: Intracellular Cytochrome c Staining (BH3 Profiling)
This protocol, a form of BH3 profiling, directly measures MOMP by quantifying the loss of cytochrome c from mitochondria.[7][8] Cells are first permeabilized to allow the this compound to access the mitochondria. After incubation, cells are fixed and stained for intracellular cytochrome c. A decrease in cytochrome c fluorescence indicates its release into the cytosol and thus, the induction of apoptosis.[8]
Materials:
-
Cells of interest
-
This compound (high purity, >95%)
-
Complete cell culture medium
-
PBS
-
Permeabilization Buffer (e.g., containing digitonin)
-
Fixation Buffer (e.g., 4% paraformaldehyde)
-
Staining Buffer (e.g., PBS with 1% BSA)
-
Anti-cytochrome c antibody conjugated to a fluorochrome (e.g., Alexa Fluor 647)
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Harvest cells as described in Protocol 1 (steps 2.1-2.2).
-
Prepare a single-cell suspension.
-
-
Permeabilization and Peptide Treatment:
-
Permeabilize the cells with digitonin-containing buffer to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
-
Incubate the permeabilized cells with varying concentrations of this compound in a 96-well or 384-well plate for 30-60 minutes at room temperature.[7][8] Include a vehicle control (DMSO) and a positive control for maximal cytochrome c release (e.g., Alamethicin).[8]
-
-
Fixation and Staining:
-
Fix the cells by adding paraformaldehyde-based fixation buffer.[7]
-
Wash the cells with Staining Buffer.
-
Add the anti-cytochrome c antibody and incubate for 30-60 minutes at room temperature in the dark.
-
-
Washing and Analysis:
-
Wash the cells to remove unbound antibody.
-
Resuspend the cells in Staining Buffer.
-
Analyze the samples by flow cytometry, measuring the fluorescence of the cytochrome c-conjugated fluorochrome.
-
Data Interpretation: The results are typically displayed as a histogram of cytochrome c fluorescence intensity.
-
High Fluorescence Peak (e.g., DMSO control): Cytochrome c is retained in the mitochondria (non-apoptotic cells).
-
Shift to Low Fluorescence: Cytochrome c has been released from the mitochondria (apoptotic cells). The percentage of cytochrome c loss can be calculated by comparing the median fluorescence intensity (MFI) of treated samples to the controls.[8]
Data Presentation
Quantitative data from these experiments should be summarized for clear comparison.
Table 1: Example Data Summary for Annexin V / PI Staining
| Treatment (this compound) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| Vehicle Control (0 µM) | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.5 |
| 10 µM | 70.1 ± 3.5 | 20.4 ± 2.9 | 9.5 ± 1.2 |
| 50 µM | 35.8 ± 4.2 | 45.1 ± 3.8 | 19.1 ± 2.5 |
| 100 µM | 15.3 ± 2.8 | 30.2 ± 4.1 | 54.5 ± 5.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Example Data Summary for Intracellular Cytochrome c Staining
| Treatment (this compound) | Median Fluorescence Intensity (MFI) of Cytochrome c | % Cytochrome c Loss |
| Vehicle Control (0 µM) | 85,000 | 0% |
| 10 µM | 62,000 | 27.1% |
| 50 µM | 25,500 | 70.0% |
| 100 µM | 9,800 | 88.5% |
| Positive Control (Alamethicin) | 5,000 | 94.1% |
% Cytochrome c Loss = (1 - (MFI_sample / MFI_vehicle)) * 100
Conclusion
The use of this compound in conjunction with flow cytometry provides a robust and quantitative method for studying the intrinsic apoptotic pathway. The protocols detailed here for Annexin V/PI and intracellular cytochrome c staining offer complementary insights into the process of apoptosis. Annexin V/PI staining allows for the temporal resolution of apoptotic stages based on plasma membrane changes, while cytochrome c staining provides a direct measure of mitochondrial engagement. These assays are invaluable tools for researchers in basic science and drug development for understanding the mechanisms of cell death and for screening compounds that modulate apoptosis.
References
- 1. BID-induced structural changes in BAK promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Canonical and Noncanonical Functions of the BH3 Domain Protein Bid in Apoptosis, Oncogenesis, Cancer Therapeutics, and Aging [mdpi.com]
- 4. Life in the balance: how BH3-only proteins induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. content.sph.harvard.edu [content.sph.harvard.edu]
- 8. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. kumc.edu [kumc.edu]
- 11. bosterbio.com [bosterbio.com]
- 12. Flow cytometry-based quantitative analysis of cellular protein expression in apoptosis subpopulations: A protocol - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Experimental Use of Bid BH3 Peptide in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, with their dysregulation being a hallmark of many cancers. This family is comprised of both pro-apoptotic and anti-apoptotic members. The BH3-only proteins, a pro-apoptotic subset, act as sentinels for cellular stress and can initiate apoptosis by neutralizing their anti-apoptotic relatives.
The Bid (BH3 interacting-domain death agonist) protein is a unique BH3-only protein that, upon activation, can directly trigger the pro-apoptotic effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. Peptides derived from the BH3 domain of Bid have emerged as valuable research tools and potential therapeutic agents for selectively inducing apoptosis in cancer cells. These peptides mimic the function of the full-length Bid protein, offering a direct means to probe and activate the apoptotic machinery.
These application notes provide a comprehensive overview of the experimental application of Bid BH3 peptides in cancer cell lines, including their mechanism of action, protocols for key experiments, and a summary of their effects on various cancer cell types.
Mechanism of Action
The Bid BH3 peptide exerts its pro-apoptotic effects by directly engaging with and activating the multi-domain effector proteins BAX and BAK. In healthy cells, BAX and BAK are maintained in an inactive state. Upon introduction of the this compound, it binds to a specific groove on BAX and BAK, inducing a conformational change that leads to their oligomerization. These oligomers then form pores in the outer mitochondrial membrane, resulting in MOMP. This critical event releases cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, initiating the caspase cascade and executing the apoptotic program.
The efficacy of Bid BH3 peptides can be influenced by the expression levels of anti-apoptotic Bcl-2 family members (e.g., Bcl-2, Bcl-xL, Mcl-1) within a given cancer cell line. These anti-apoptotic proteins can sequester Bid BH3 peptides, preventing them from activating BAX and BAK. Therefore, the sensitivity of cancer cells to Bid BH3 peptides is often correlated with their "apoptotic priming," or how close they are to the threshold of apoptosis.
Data Presentation
The following tables summarize the quantitative effects of various BH3 peptides, including modified Bid BH3 peptides, on different cancer cell lines.
| Peptide | Cancer Cell Line | Concentration (µM) | Effect | Reference |
| TAT-DV3-BH3 (PUMA) | HCT116 p53+/+ | 60 | 32.19% survival | |
| TAT-DV3-BH3 (PUMA) | HCT116 p53-/- | 60 | 34.28% survival | |
| TAT-DV3-BH3 (PUMA) | GLC-82 (Lung) | 60 | 63.64% survival | |
| TAT-DV3-BH3 (PUMA) | MDA-MB-231 (Breast) | 60 | 69.79% survival | |
| TAT-BID | PC3 (Prostate) | 30 µg/ml | ~15% apoptosis (alone) | |
| TAT-BID + TRAIL | PC3 (Prostate) | 30 µg/ml + 200 ng/ml | ~45% apoptosis |
Table 1: Effects of BH3 Fusion Peptides on Cancer Cell Viability and Apoptosis.
| Peptide | Cancer Cell Line Dependency | Cell Line | EC50 (µM) | Reference |
| MS1 (Mcl-1 targeting) | Mcl-1 | Mcl-1/Myc 2640 | 0.07 | |
| MS1 (Mcl-1 targeting) | Bcl-2 | Bcl-2/Myc 2924 | >100 | |
| MS1 (Mcl-1 targeting) | Bcl-xL | MDA-MB-231 | >100 | |
| MS1 (Mcl-1 targeting) | Bfl-1 | Pfeiffer | >100 | |
| MS2 (Mcl-1 targeting) | Mcl-1 | Mcl-1/Myc 2640 | 0.7 | |
| MS3 (Mcl-1 targeting) | Mcl-1 | Mcl-1/Myc 2640 | 0.86 | |
| BIM SAHBA | Diffuse Large B-cell Lymphoma | - | 2-18 |
Table 2: EC50 Values of Designed and Stapled BH3 Peptides in Various Cancer Cell Lines.
Experimental Protocols
Preparation of this compound
Bid BH3 peptides are typically supplied as a lyophilized powder.
-
Reconstitution: Reconstitute the lyophilized peptide in sterile, nuclease-free water or a buffer such as PBS to a stock concentration of 1-10 mM. To aid dissolution, gentle vortexing or sonication may be required.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. For short-term storage (a few days), the solution can be kept at 4°C.[1]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted peptide solutions to the respective wells. Include wells with medium only (no cells) as a background control and wells with untreated cells as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate for 15 minutes at room temperature on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Annexin V Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Induce apoptosis by treating cells with the this compound for the desired time. Include untreated cells as a negative control.
-
Harvest the cells (including any floating cells in the supernatant) and wash them once with cold PBS.
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of 1 x 106 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 1-2 µL of PI solution to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Cleaved Caspase-3
This technique is used to detect the activation of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against cleaved caspase-3
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 12-15% polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against cleaved caspase-3 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the chemiluminescent substrate according to the manufacturer's instructions.
-
Visualize the protein bands using an imaging system.
-
Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.
Visualizations
Caption: this compound-Induced Apoptotic Signaling Pathway.
Caption: Experimental Workflow for Evaluating this compound Efficacy.
References
Application Notes and Protocols for Utilizing Bid BH3 Peptide in Mitochondrial Apoptotic Priming Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are critical regulators of the intrinsic apoptotic pathway, maintaining a delicate balance between cell survival and death. A key event in this pathway is Mitochondrial Outer Membrane Permeabilization (MOMP), which commits a cell to apoptosis. The pro-apoptotic protein Bid, specifically its BH3 domain, plays a crucial role as a direct activator of the effector proteins BAX and BAK, which are responsible for executing MOMP.[1][2][3] Synthetic peptides corresponding to the Bid BH3 domain have become invaluable tools for assessing a cell's proximity to the apoptotic threshold, a state known as mitochondrial apoptotic priming.
These application notes provide a comprehensive guide for researchers on the use of the Bid BH3 peptide to probe mitochondrial apoptotic priming. This includes detailed protocols for key experimental assays and a summary of available quantitative data to aid in experimental design and data interpretation.
This compound: Sequence and Properties
The this compound is a short amino acid sequence derived from the BH3 domain of the full-length Bid protein. Its ability to directly bind to and activate BAX and BAK makes it a potent inducer of MOMP in isolated mitochondria and permeabilized cells.
Sequence: EDIIRNIARHLAQVGDSMDR
Molecular Weight: Approximately 2309.59 Da
Solubility: Soluble in water. For experimental use, it is typically dissolved in DMSO to create a concentrated stock solution.
Data Presentation: Quantitative Analysis of this compound Activity
| Cell Line/System | Assay | Bid BH3 Concentration / EC50 | Reference |
| Mouse Embryonic Fibroblasts (MEFs) | Mitochondrial Membrane Depolarization (TMRE) | 100 µM (used concentration) | [4] |
| HeLa Cells | Cytochrome c Release | 100 nM (used concentration) | |
| Isolated Mitochondria | Cytochrome c Release | 10 µM (used concentration) | |
| Mcl-1/Myc 2640 (murine leukemia) | Mitochondrial Depolarization (JC-1) | >100 µM | [5] |
| Bcl-2/Myc 2924 (murine leukemia) | Mitochondrial Depolarization (JC-1) | >100 µM | [5] |
| MDA-MB-231 (human breast cancer) | Mitochondrial Depolarization (JC-1) | >100 µM | [5] |
| Pfeiffer (human lymphoma) | Mitochondrial Depolarization (JC-1) | >100 µM | [5] |
Note: The high EC50 values observed in some cell lines can be indicative of low apoptotic priming or a dependency on anti-apoptotic proteins that are not effectively antagonized by the this compound alone. It is recommended to perform dose-response experiments to determine the optimal concentration for your specific cell system.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
Caption: Bid-Mediated Apoptotic Signaling Pathway.
Caption: BH3 Profiling Experimental Workflow.
Experimental Protocols
Protocol 1: BH3 Profiling using this compound and JC-1 for MOMP Detection
This protocol measures the change in mitochondrial membrane potential (ΔΨm) as an indicator of MOMP. JC-1 is a fluorescent dye that aggregates in healthy mitochondria (red fluorescence) and diffuses into the cytoplasm as monomers in apoptotic cells with depolarized mitochondria (green fluorescence). A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cells of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Digitonin (B1670571) stock solution (e.g., 1 mg/mL in DMSO)
-
JC-1 dye (5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)
-
Mannitol Experimental Buffer (MEB): 150 mM Mannitol, 10 mM HEPES-KOH pH 7.5, 50 mM KCl, 20 µM EGTA, 20 µM EDTA, 0.1% BSA, 5 mM Succinate
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Preparation: Culture cells to the desired confluency. On the day of the experiment, harvest and wash the cells with PBS. Resuspend the cell pellet in MEB at a concentration of 2 x 10^6 cells/mL.
-
Peptide Preparation: Prepare a serial dilution of the this compound in MEB to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Include a vehicle control (DMSO).
-
Cell Permeabilization and Staining: Add digitonin to the cell suspension to a final concentration of 0.001-0.002% to permeabilize the plasma membrane while leaving the mitochondrial membranes intact. Add JC-1 to a final concentration of 2 µM. Incubate for 10 minutes at room temperature in the dark.
-
Assay Plate Setup: Add 50 µL of the permeabilized and stained cell suspension to each well of the 96-well plate.
-
Peptide Addition: Add 50 µL of the diluted this compound solutions (or vehicle control) to the respective wells.
-
Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure red (Ex/Em ~585/595 nm) and green (Ex/Em ~510/525 nm) fluorescence every 5 minutes for 1-3 hours.
-
Data Analysis: Calculate the ratio of red to green fluorescence for each well at each time point. Plot the change in the red/green ratio against the this compound concentration to determine the EC50 value. A decrease in the ratio indicates mitochondrial depolarization.
Protocol 2: Cytochrome c Release Assay using this compound
This protocol directly measures the release of cytochrome c from the mitochondria into the cytosol, a hallmark of MOMP.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Cells of interest
-
Cell culture medium
-
PBS
-
Digitonin
-
MEB
-
Formaldehyde (B43269) (16%)
-
Triton X-100 or Saponin
-
Anti-cytochrome c antibody (conjugated to a fluorophore)
-
DAPI or other nuclear stain
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest and wash cells as described in Protocol 1. Resuspend in MEB at 1 x 10^7 cells/mL.
-
Peptide Treatment: In a 96-well V-bottom plate, mix 10 µL of cell suspension with 10 µL of 2x concentrated this compound in MEB (final concentrations ranging from 0.1 µM to 100 µM). Include a vehicle control.
-
Permeabilization and Incubation: Add 5 µL of digitonin solution (final concentration 0.001-0.002%) to each well. Incubate at 37°C for 30-60 minutes.
-
Fixation: Add 25 µL of 8% formaldehyde in MEB to each well (final concentration 4%). Incubate for 20 minutes at room temperature.
-
Intracellular Staining: Centrifuge the plate, discard the supernatant, and resuspend the cells in a buffer containing a permeabilizing agent (e.g., 0.1% Triton X-100 or saponin) and the fluorescently labeled anti-cytochrome c antibody. Incubate for 30-60 minutes at room temperature in the dark.
-
Nuclear Staining: Wash the cells and resuspend in PBS containing DAPI.
-
Flow Cytometry: Analyze the cells on a flow cytometer. Gate on the cell population of interest and quantify the percentage of cells that have lost cytochrome c staining (cytochrome c negative).
-
Data Analysis: Plot the percentage of cytochrome c negative cells against the this compound concentration to determine the EC50 value.
Applications in Drug Discovery and Development
The study of mitochondrial apoptotic priming using the this compound has significant implications for drug discovery and development, particularly in oncology.
-
Predicting Chemotherapy Response: The degree of mitochondrial priming, as determined by the response to Bid BH3, can predict the sensitivity of cancer cells to conventional chemotherapeutic agents.[1] Highly primed tumors are often more susceptible to apoptosis-inducing drugs.
-
Evaluating BH3 Mimetics: The this compound serves as a benchmark for the activity of small molecule BH3 mimetics, which are a promising class of anti-cancer drugs. By understanding the baseline priming of a cancer cell, researchers can better predict its response to specific BH3 mimetic drugs that target particular anti-apoptotic proteins.
-
Identifying Resistance Mechanisms: A lack of response to the this compound may indicate specific mechanisms of apoptosis resistance, such as the overexpression of anti-apoptotic proteins like Mcl-1, which is not efficiently targeted by all BH3 mimetics. This information can guide the development of combination therapies to overcome resistance.
Conclusion
The this compound is a powerful and versatile tool for interrogating the mitochondrial apoptotic pathway. The protocols and data presented in these application notes provide a solid foundation for researchers to utilize this peptide effectively in their studies of apoptotic priming. By carefully designing and executing these experiments, scientists can gain valuable insights into the regulation of apoptosis, predict therapeutic responses, and contribute to the development of novel anti-cancer strategies.
References
- 1. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bim escapes displacement by BH3-mimetic anti-cancer drugs by double-bolt locking both Bcl-XL and Bcl-2 | eLife [elifesciences.org]
- 4. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designed BH3 Peptides with High Affinity and Specificity for Targeting Mcl-1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bid BH3 Peptide-Induced Apoptosis in Permeabilized Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The BCL-2 family of proteins are critical regulators of the intrinsic apoptotic pathway, with a balance between pro-survival and pro-apoptotic members determining cell fate.[1][2][3] The BH3-only proteins, such as Bid, act as sentinels for cellular stress, initiating apoptosis by neutralizing pro-survival BCL-2 proteins and directly activating the effector proteins BAX and BAK.[1][2][4] The BH3 domain is the minimal "death domain" responsible for this pro-apoptotic activity.[2] Synthetic peptides corresponding to the BH3 domain of Bid can be used to directly induce apoptosis in experimental settings, providing a powerful tool to study the mechanisms of cell death and to screen for potential therapeutics.[5][6][7]
A key challenge in using BH3 peptides is their inability to readily cross the plasma membrane of intact cells.[8] Therefore, cell permeabilization is a necessary step to allow the entry of these peptides into the cytosol where they can interact with their mitochondrial targets.[8][9] This document provides detailed protocols for the permeabilization of cells for the subsequent treatment with Bid BH3 peptide to induce apoptosis. The protocols described herein utilize common permeabilizing agents and outline methods for assessing the apoptotic response.
Signaling Pathway of Bid BH3-Induced Apoptosis
The this compound mimics the action of the truncated form of the full-length Bid protein (tBid).[10] Upon entering the cell, the this compound can directly bind to and activate the pro-apoptotic effector proteins BAX and BAK, which are located on the outer mitochondrial membrane.[5][7] This activation leads to their oligomerization and the formation of pores in the mitochondrial outer membrane, a process known as Mitochondrial Outer Membrane Permeabilization (MOMP).[4][7][10] MOMP is a critical, "point of no return" event in apoptosis, leading to the release of pro-apoptotic factors such as cytochrome c from the mitochondrial intermembrane space into the cytosol.[1][6][7][11] Cytosolic cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9, which in turn activates downstream effector caspases like caspase-3, ultimately leading to the execution of apoptosis.[10][11]
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow
The general workflow for inducing apoptosis with this compound in permeabilized cells involves several key steps: cell preparation, permeabilization, peptide treatment, and subsequent analysis of apoptosis. It is crucial to optimize permeabilization conditions for each cell type to ensure efficient peptide delivery without causing excessive cell lysis.
Caption: General experimental workflow for this compound treatment.
Quantitative Data Summary
The following tables summarize key quantitative parameters for cell permeabilization and this compound treatment, compiled from various sources.
Table 1: Permeabilization Agent Concentrations
| Permeabilizing Agent | Cell Type | Concentration | Incubation Time | Temperature | Reference(s) |
| Digitonin | Various | 10 - 50 µg/mL | 5 - 10 min | Room Temp or 4°C | [5][12][13][14] |
| Digitonin | Jurkat T-cells | 24 µg/mL | Not specified | Not specified | [13] |
| Digitonin | T-ALL cell lines | 0.002% (20 µg/mL) | Not specified | Room Temp | [15] |
| Streptolysin O (SLO) | Adherent & Non-adherent cells | Titrate for 60-80% permeabilization | 10 - 15 min | 37°C | [16] |
| Saponin | Neonatal cardiac myocytes | Not specified | 30 - 60 min | On ice or Room Temp | [17][18] |
| Triton X-100 | Various | 0.1 - 0.3% | 10 min | Room Temp | [19][20] |
Table 2: this compound Treatment Parameters
| Parameter | Value | Reference(s) |
| Peptide Concentration | 1 - 100 µM | [5][7] |
| Incubation Time | 1 hour | [7] |
| Temperature | Room Temperature or 37°C | [15] |
Experimental Protocols
Protocol 1: Cell Permeabilization with Digitonin
Digitonin is a mild, non-ionic detergent that selectively permeabilizes the plasma membrane by complexing with cholesterol, leaving intracellular membranes like the mitochondrial outer membrane largely intact.[11]
Materials:
-
Cells in suspension (1 x 10^7 cells/mL)
-
Phosphate Buffered Saline (PBS)
-
Digitonin stock solution (e.g., 1 mg/mL in DMSO or water)
-
This compound
-
Appropriate buffer for apoptosis assay (e.g., MEB: 10 mM HEPES pH 7.5, 150 mM mannitol, 50 mM KCl, 0.02 mM EGTA, 0.02 mM EDTA, 0.1% BSA, 5 mM succinate)[5]
-
Ice
Procedure:
-
Harvest and wash cells twice with cold PBS.
-
Resuspend the cell pellet to a concentration of 1 x 10^7 cells/mL in cold PBS.
-
Optimization of Digitonin Concentration: It is critical to determine the optimal digitonin concentration for each cell type.[14]
-
Prepare a series of digitonin dilutions in your assay buffer (e.g., 10, 20, 30, 40, 50 µg/mL).
-
Add 100 µL of cell suspension to each dilution.
-
Incubate for 10 minutes on ice.
-
Assess permeabilization using a viability dye like Trypan Blue. The optimal concentration should permeabilize >95% of cells without causing lysis.[14]
-
-
For the experiment, resuspend cells in the apoptosis assay buffer containing the optimized concentration of digitonin.
-
Immediately add the this compound to the desired final concentration (e.g., 10-100 µM).
-
Incubate for 1 hour at room temperature.
-
Proceed with the desired apoptosis assay (e.g., cytochrome c staining for flow cytometry, or preparation of lysates for Western blotting).
Protocol 2: Cell Permeabilization with Streptolysin O (SLO)
SLO is a bacterial pore-forming toxin that creates large pores in the plasma membrane, allowing for the entry of macromolecules.[16][21][22][23][24] A key advantage of SLO is that the pores can be resealed, which is useful for experiments requiring long-term cell viability.[16][21][22][24]
Materials:
-
Cells (adherent or in suspension)
-
Reduced Streptolysin O (rSLO)
-
Ca2+-free buffer (e.g., PBS without Ca2+/Mg2+)
-
This compound
-
Complete cell culture medium
Procedure:
-
Titration of SLO: The optimal SLO concentration must be determined for each cell type and density to achieve 60-80% permeabilization.[16] This can be assessed by uptake of a membrane-impermeant dye like propidium (B1200493) iodide.
-
Wash cells with Ca2+-free buffer.
-
Incubate cells with the predetermined concentration of rSLO and the this compound in Ca2+-free buffer for 10-15 minutes at 37°C.[16]
-
To reseal the pores, add Ca2+-containing medium.
-
Incubate for the desired time to allow for the induction of apoptosis.
-
Harvest cells and proceed with apoptosis analysis.
Methods for Assessing Apoptosis
Cytochrome c Release Assay by Flow Cytometry
This assay quantifies the loss of cytochrome c from the mitochondria, a hallmark of MOMP.[7][9][11]
Procedure:
-
Following this compound treatment in permeabilized cells, fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[12][19]
-
Wash the cells with PBS.
-
Permeabilize the mitochondrial membrane by incubating with a saponin-based buffer or a mild detergent like 0.1% Triton X-100.[9][19][20]
-
Stain with a fluorescently-labeled anti-cytochrome c antibody.
-
Analyze the cells by flow cytometry. A decrease in fluorescence intensity indicates the release of cytochrome c from the mitochondria.[11]
Caspase Activation Assay
Caspase activation can be measured using fluorogenic substrates or by Western blotting for cleaved caspase products.
Procedure (Fluorogenic Substrate):
-
After this compound treatment, lyse the cells in a suitable buffer.
-
Add a fluorogenic caspase substrate (e.g., for caspase-3 or -9).
-
Incubate and measure the fluorescence using a plate reader. An increase in fluorescence corresponds to caspase activity.
Procedure (Western Blot):
-
Lyse the treated cells and collect the protein extracts.
-
Perform SDS-PAGE and transfer the proteins to a membrane.
-
Probe the membrane with antibodies specific for cleaved caspase-3 and cleaved PARP.
-
An increase in the cleaved forms of these proteins indicates caspase activation and apoptosis.
Conclusion
The protocols and information provided here offer a comprehensive guide for researchers to effectively utilize this compound to induce apoptosis in permeabilized cells. The choice of permeabilization agent and the optimization of experimental conditions are crucial for obtaining reliable and reproducible results. These methods are valuable for dissecting the molecular mechanisms of apoptosis and for the preclinical evaluation of BH3 mimetic drugs.
References
- 1. Life in the balance: how BH3-only proteins induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. BH3 Peptides Induce Mitochondrial Fission and Cell Death Independent of BAX/BAK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. content.sph.harvard.edu [content.sph.harvard.edu]
- 6. BH3 Profiling: Deconstructing the Apoptotic Landscape for Therapeutic Intervention | Blog | Biosynth [biosynth.com]
- 7. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activating the Intrinsic Pathway of Apoptosis Using BIM BH3 Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Intracellular BH3 profiling reveals shifts in anti-apoptotic dependency in B-cell maturation and mitogen-stimulated proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. d-nb.info [d-nb.info]
- 14. support.epicypher.com [support.epicypher.com]
- 15. researchgate.net [researchgate.net]
- 16. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An improved permeabilization protocol for the introduction of peptides into cardiac myocytes. Application to protein kinase C research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ahajournals.org [ahajournals.org]
- 19. Flow Cytometry, Triton X-100 Permeabilization Protocol | Cell Signaling Technology [cellsignal.com]
- 20. Intracellular Flow Cytometry Staining Protocol | Proteintech Group [ptglab.com]
- 21. Delivery of proteins into living cells by reversible membrane permeabilization with streptolysin-O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. pnas.org [pnas.org]
- 23. pnas.org [pnas.org]
- 24. researchgate.net [researchgate.net]
Application Notes and Protocols for Bid BH3 Peptide Experiments Using Isolated Mitochondria
Audience: Researchers, scientists, and drug development professionals.
Introduction
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic or mitochondrial pathway of apoptosis. This pathway converges on the permeabilization of the outer mitochondrial membrane (MOMP), a point-of-no-return in the cell death process. MOMP results in the release of intermembrane space proteins, such as cytochrome c, which activate downstream caspases and execute the apoptotic program.[1][2]
The BH3-only proteins are critical initiators of apoptosis that respond to various cellular stresses. Bid (BH3 interacting-domain death agonist) is a unique BH3-only protein that acts as a sentinel for extrinsic death signals.[3] Upon activation by proteases like caspase-8, Bid is cleaved into a truncated form, tBid.[4][5] tBid then translocates to the mitochondria, where its exposed BH3 domain allows it to directly activate the effector proteins BAX and BAK.[6][7][8] This activation leads to the oligomerization of BAX/BAK, forming pores in the outer mitochondrial membrane and triggering MOMP.[2][8]
Using isolated mitochondria provides a powerful, cell-free system to dissect the specific molecular events of apoptosis at the mitochondrial level, removing the complexity of upstream signaling pathways. This allows for precise investigation of the direct effects of pro-apoptotic agents, like the Bid BH3 peptide, on mitochondrial function. These application notes provide detailed protocols for isolating functional mitochondria and for conducting experiments to assess this compound-induced MOMP, cytochrome c release, mitochondrial membrane potential collapse, and mitochondrial swelling.
Signaling Pathway and Experimental Overview
The this compound mimics the action of tBid, directly activating BAX and BAK at the mitochondrial outer membrane. This initiates a cascade of events leading to the dismantling of mitochondrial integrity.
Caption: Bid-mediated apoptosis signaling pathway.
The general workflow for investigating the effects of this compound on isolated mitochondria involves several key stages, from preparation of the biological material to the final quantitative analysis of mitochondrial dysfunction.
Caption: General experimental workflow for this compound studies.
Experimental Protocols
Protocol 1: Isolation of Functional Mitochondria from Cultured Cells
This protocol is adapted from established methods using differential centrifugation to isolate a crude but functional mitochondrial fraction.[9][10]
Materials:
-
Cultured cells (e.g., HeLa, NIH 3T3, HEK293) grown to ~90% confluency.
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Mitochondria Isolation Buffer (MIB) or similar: 250 mM Sucrose, 5 mM Tris-HCl, 2 mM EGTA, pH 7.4. Keep on ice.[10]
-
Dounce homogenizer or a 25-gauge needle and syringe.[9]
-
Protease Inhibitor Cocktail.
-
Refrigerated centrifuge.
Procedure:
-
Cell Harvesting: Harvest cells (e.g., 2-5 x 10^7 cells) by trypsinization, then centrifuge at 600 x g for 10 minutes at 4°C.[9]
-
Washing: Wash the cell pellet twice with ice-cold PBS, centrifuging at 600 x g for 5 minutes at 4°C after each wash.
-
Cell Lysis: Resuspend the cell pellet in 1 mL of ice-cold MIB containing protease inhibitors.
-
Homogenization: Allow cells to swell on ice for 10-15 minutes. Disrupt the cells by either:
-
Dounce Homogenizer: Perform 15-20 gentle strokes.
-
Needle & Syringe: Slowly draw the cell suspension into a 1 mL syringe and eject with a single stroke. Repeat 15 times.[9]
-
-
Nuclei Removal: Transfer the homogenate to a microfuge tube and centrifuge at 1,000 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.[9]
-
Mitochondria Pelleting: Carefully transfer the supernatant to a new, pre-chilled tube. Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the mitochondria.[9]
-
Washing Mitochondria: Discard the supernatant (which is the cytosolic fraction and can be saved for analysis). Resuspend the mitochondrial pellet in 500 µL of fresh, ice-cold MIB and centrifuge again at 10,000 x g for 10 minutes at 4°C.
-
Final Preparation: Discard the supernatant. Resuspend the final mitochondrial pellet in a minimal volume (e.g., 50-100 µL) of an appropriate reaction buffer (RB) or storage buffer.[9]
-
Quantification: Determine the protein concentration of the mitochondrial suspension using a standard protein assay (e.g., BCA or Bradford). Adjust the concentration to 0.5-1.0 mg/mL for subsequent experiments.[11]
Protocol 2: Cytochrome c Release Assay
This assay directly measures MOMP by detecting the translocation of cytochrome c from the mitochondrial intermembrane space into the supernatant.[9][11][12]
Materials:
-
Isolated mitochondria (0.5 mg/mL).[11]
-
Reaction Buffer (RB): e.g., 125 mM KCl, 10 mM Tris-HCl, 5 mM glutamate, 2.5 mM malate, 1 mM KH2PO4, pH 7.2.
-
This compound and mutant/scrambled control peptide (stock solutions in DMSO or water).
-
Refrigerated microcentrifuge.
-
Reagents for Western Blotting or ELISA.
Procedure:
-
Reaction Setup: In a 1.5 mL tube, add 25-50 µg of isolated mitochondria to the Reaction Buffer for a final volume of 50-100 µL.[9][12]
-
Treatment: Add the this compound to the desired final concentration (e.g., 10-100 µM).[13][14] For a negative control, use a mutant this compound or vehicle (DMSO).
-
Incubation: Incubate the reaction at 30°C for 30-60 minutes.[9][12]
-
Separation: Pellet the mitochondria by centrifuging at 12,000 x g for 5 minutes at 4°C.[9]
-
Fraction Collection: Carefully collect the supernatant, which contains the released proteins. The remaining pellet contains the mitochondria.
-
Analysis:
-
Western Blot: Add SDS-PAGE sample buffer to both the supernatant and the pellet fractions.[9] Resolve the proteins on a 15% SDS-PAGE gel, transfer to a membrane, and probe with an antibody specific for cytochrome c.
-
ELISA: Quantify the amount of cytochrome c in the supernatant using a commercially available Cytochrome c ELISA kit, following the manufacturer's instructions.[11][14]
-
Protocol 3: Mitochondrial Membrane Potential (ΔΨm) Assay
This assay uses cationic fluorescent dyes that accumulate in the mitochondrial matrix, driven by the negative-inside membrane potential. A loss of potential results in the release of the dye and a change in fluorescence.[14][15][16]
Materials:
-
Isolated mitochondria (0.1-0.25 mg/mL).
-
Reaction Buffer (as in Protocol 2).
-
Tetramethylrhodamine, Ethyl Ester (TMRE) or JC-1 fluorescent dye.
-
Black-walled microplate.
-
Fluorescence plate reader.
-
FCCP (a protonophore used as a positive control for depolarization).
Procedure:
-
Mitochondria Loading: In a microplate well, incubate isolated mitochondria in Reaction Buffer with a low, non-quenching concentration of TMRE (e.g., 50 nM) for 15-20 minutes at room temperature in the dark.[14][16]
-
Baseline Reading: Measure the baseline fluorescence (for TMRE: ~549 nm excitation, ~579 nm emission).
-
Treatment: Add the this compound, mutant peptide, or vehicle control to the wells. Add FCCP (e.g., 1-5 µM) to a positive control well to induce complete depolarization.
-
Kinetic Measurement: Immediately begin measuring the fluorescence intensity every 1-2 minutes for 30-60 minutes.
-
Data Analysis: A decrease in TMRE fluorescence indicates mitochondrial depolarization.[16] Normalize the fluorescence readings to the baseline and express the results as a percentage of the initial fluorescence or relative to the controls.
Protocol 4: Mitochondrial Swelling Assay
Mitochondrial swelling, often a consequence of permeability transition pore opening, can be measured by monitoring the decrease in light absorbance (scattering) at 520-540 nm using a spectrophotometer.[17][18][19]
Materials:
-
Swelling Buffer: e.g., 125 mM KCl, 20 mM HEPES, 2 KH2PO4, pH 7.0-7.4.[19]
-
This compound.
-
Calcium Chloride (CaCl2) as a positive control for inducing swelling.[18]
-
Spectrophotometer or plate reader capable of measuring absorbance at 540 nm.
Procedure:
-
Reaction Setup: Add the mitochondrial suspension to a cuvette or microplate well containing Swelling Buffer.
-
Baseline Reading: Equilibrate the suspension for 2-3 minutes and record the stable baseline absorbance at 540 nm.
-
Treatment: Add the this compound or CaCl2 (positive control) to the suspension and mix gently.
-
Kinetic Measurement: Immediately begin recording the absorbance at 540 nm at regular intervals (e.g., every 30-60 seconds) for 10-30 minutes.[18]
-
Data Analysis: A decrease in absorbance indicates an increase in mitochondrial volume (swelling).[17][18] Plot the change in absorbance over time.
Data Presentation
Quantitative data from these experiments should be organized to facilitate comparison between treatments.
Table 1: Typical Experimental Parameters for this compound Assays
| Parameter | Cytochrome c Release | Membrane Potential (ΔΨm) | Mitochondrial Swelling |
|---|---|---|---|
| Mitochondria Conc. | 0.5 - 1.0 mg/mL[9][11] | 0.1 - 0.25 mg/mL[19] | 0.25 - 0.4 mg/mL[18][19] |
| This compound Conc. | 10 - 100 µM[13][14] | 80 - 100 µM[14][16] | Concentration-dependent |
| Incubation Time | 30 - 60 min[9][12] | 30 - 60 min | 10 - 30 min[18] |
| Temperature | 30 - 37 °C[9][12] | Room Temp or 37°C | 37 °C[19] |
| Detection Method | Western Blot / ELISA[11] | Fluorescence (TMRE)[16] | Absorbance at 540 nm[18] |
| Positive Control | Recombinant tBid protein | FCCP (1-5 µM) | CaCl2 |
| Negative Control | Mutant/Scrambled Peptide[14] | Mutant/Scrambled Peptide[16] | Mutant/Scrambled Peptide |
Table 2: Representative Quantitative Results
| Assay | Treatment | Expected Outcome | Reference |
|---|---|---|---|
| Cytochrome c Release | Vehicle Control | Baseline release (~10-15%) | [11] |
| Mutant Bid BH3 (100 µM) | No significant increase over baseline | [14][16] | |
| This compound (100 µM) | Significant increase in cytochrome c release | [14][16] | |
| Membrane Potential | Vehicle Control | Stable TMRE fluorescence | |
| Mutant Bid BH3 (100 µM) | Stable TMRE fluorescence | [14][16] | |
| This compound (100 µM) | Time-dependent decrease in TMRE fluorescence | [14][16] | |
| FCCP (Positive Control) | Rapid and complete loss of TMRE fluorescence | ||
| Mitochondrial Swelling | Vehicle Control | Stable absorbance at 540 nm | |
| This compound | Time-dependent decrease in absorbance at 540 nm | [18] |
| | CaCl2 (Positive Control) | Rapid and significant decrease in absorbance |[18] |
References
- 1. Assessing mitochondrial outer membrane permeabilization during apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mitochondrial outer membrane permeabilization - Wikipedia [en.wikipedia.org]
- 3. Caspase cleaved BID targets mitochondria and is required for cytochrome c release, while BCL-XL prevents this release but not tumor necrosis factor-R1/Fas death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cleavage by Caspase 8 and Mitochondrial Membrane Association Activate the BH3-only Protein Bid during TRAIL-induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stepwise Activation of BAX and BAK by tBID, BIM, and PUMA Initiates Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BID-induced structural changes in BAK promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fbri.vtc.vt.edu [fbri.vtc.vt.edu]
- 10. microbenotes.com [microbenotes.com]
- 11. Isolation and Functional Analysis of Mitochondria from Cultured Cells and Mouse Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stepwise activation of the pro-apoptotic protein Bid at mitochondrial membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Proapoptotic BH3-only Bcl-2 family members induce cytochrome c release, but not mitochondrial membrane potential loss, and do not directly modulate voltage-dependent anion channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BH3 Peptides Induce Mitochondrial Fission and Cell Death Independent of BAX/BAK | PLOS One [journals.plos.org]
- 15. Mitochondrial membrane potential probes and the proton gradient: a practical usage guide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BH3 Peptides Induce Mitochondrial Fission and Cell Death Independent of BAX/BAK - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mitochondrial Ca2+ Retention Capacity Assay and Ca2+-triggered Mitochondrial Swelling Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Mitochondrial Swelling Measurement In Situ by Optimized Spatial Filtering: Astrocyte-Neuron Differences - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bid BH3 Peptide for Apoptosis Induction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Bid BH3 peptides for apoptosis induction experiments. It includes frequently asked questions for foundational knowledge and detailed troubleshooting guides to address specific experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for the Bid BH3 peptide in inducing apoptosis? The this compound is a pro-apoptotic agent that mimics the function of the full-length Bid protein, a member of the BCL-2 family.[1][2] Its primary mechanism involves directly binding to and activating the pro-apoptotic effector proteins BAX and BAK.[1][2][3][4] Upon activation, BAX and BAK undergo a conformational change, oligomerize, and form pores in the mitochondrial outer membrane.[1][5][6] This process, known as Mitochondrial Outer Membrane Permeabilization (MOMP), is a critical point of no return in the intrinsic apoptotic pathway.[3][7] MOMP leads to the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol, which in turn activates the caspase cascade, leading to controlled cell demolition.[1][3][6]
Q2: What is a typical starting concentration range for a this compound experiment? The optimal concentration of this compound is highly dependent on the cell type, the specific form of the peptide used (e.g., unmodified, stapled, multivalent), and the experimental conditions (e.g., permeabilized vs. intact cells). For initial experiments with permeabilized cells, concentrations ranging from 1 µM to 50 µM are often tested.[4][7][8] In studies using intact cells, monomeric Bid BH3 peptides may show low activity, while multivalent or modified peptides can be effective at lower overall concentrations.[9][10][11] A dose-response experiment is crucial to determine the EC50 (half-maximal effective concentration) for your specific model system.
Q3: How do modifications like multivalency or hydrocarbon stapling affect this compound activity? Modifications are often employed to enhance peptide stability, cell permeability, and potency.
-
Multivalent Peptides: Conjugating multiple Bid BH3 peptides to a scaffold (like dextran) can dramatically increase their pro-apoptotic activity compared to monomeric peptides at the same overall concentration.[9][10] This multivalency effect can lead to a more than 20-fold increase in potency.[9][10]
-
Hydrocarbon Stapling: This technique involves chemically cross-linking the peptide to lock it into its native α-helical conformation. This increases its stability, resistance to proteolysis, and binding affinity for its target proteins, often resulting in enhanced biological activity.[7]
Q4: What are the essential negative controls for a this compound experiment? Proper controls are critical to ensure that the observed apoptosis is a specific effect of the this compound.
-
Vehicle Control: Treat cells with the same solvent (e.g., DMSO, PBS) used to dissolve the peptide to control for any solvent-induced toxicity.
-
Scrambled or Mutant Peptide Control: Use a peptide with a mutated BH3 domain where key residues required for binding to BCL-2 family proteins are altered (e.g., substituted with alanine).[5] This control should be inactive and demonstrates that the apoptotic effect is sequence-specific.[5][11]
-
BAX/BAK Deficient Cells: If available, using cells lacking both BAX and BAK (BAX/BAK double knockout) can confirm that the peptide's activity is dependent on these key effector proteins.[5][8]
Q5: How should I prepare and store Bid BH3 peptides? For optimal performance and longevity, follow these guidelines:
-
Reconstitution: Dissolve the lyophilized peptide in a small amount of sterile, high-purity solvent like DMSO or an appropriate buffer as recommended by the manufacturer.
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the peptide, create small, single-use aliquots after reconstitution.
-
Storage: Store the stock solution and aliquots at -80°C for long-term storage. For short-term use, -20°C is acceptable.
Troubleshooting Guides
This section addresses common problems encountered during apoptosis induction experiments with Bid BH3 peptides.
Problem 1: Low or No Apoptosis Induction
| Possible Cause | Recommended Solution |
| Suboptimal Peptide Concentration | Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 100 µM) to identify the optimal working concentration for your specific cell line and conditions. |
| Inefficient Peptide Delivery (Intact Cells) | Monomeric BH3 peptides often have poor cell permeability. Consider using a peptide transduction domain (e.g., poly-arginine), a stapled peptide version, or a cell permeabilization agent like digitonin (B1670571) for acute treatment.[11][12] |
| Peptide Degradation | Use a fresh aliquot of the peptide. Avoid repeated freeze-thaw cycles. Confirm peptide integrity if possible. |
| Cell Line Resistance | The cell line may have low expression of BAX/BAK or high expression of anti-apoptotic proteins (e.g., BCL-2, BCL-xL, MCL-1).[6] Verify protein expression levels via Western blot. Use sensitizer (B1316253) BH3 peptides (like BAD or NOXA) to determine specific anti-apoptotic dependencies.[4][5] |
| Incorrect Assay Timing | Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to determine the peak time for apoptosis induction after peptide treatment.[13] |
Problem 2: High Background Apoptosis in Controls
| Possible Cause | Recommended Solution |
| Cell Culture Stress | Ensure cells are healthy, sub-confluent, and not subjected to harsh handling. Optimize cell density and culture conditions. |
| Vehicle (Solvent) Toxicity | Perform a dose-response of the vehicle alone (e.g., DMSO) to determine a non-toxic concentration. Keep the final solvent concentration consistent and as low as possible across all samples (typically <0.5%). |
| Contamination | Check cell cultures for microbial contamination (e.g., mycoplasma), which can induce stress and apoptosis. |
Problem 3: Inconsistent Results Between Experiments
| Possible Cause | Recommended Solution |
| Variability in Cell State | Standardize cell culture procedures. Use cells within a consistent and narrow range of passage numbers. Ensure consistent cell density at the time of treatment. |
| Peptide Aliquot Inconsistency | Ensure thorough mixing of the stock solution before making aliquots. Use a freshly thawed aliquot for each experiment. |
| Assay Reagent Variability | Prepare fresh assay reagents as needed. Ensure consistent incubation times and temperatures for all experimental steps. |
Quantitative Data Summary
Table 1: Examples of Effective BH3 Peptide Concentrations in In Vitro Assays
| BH3 Peptide | System | Effective Concentration | Outcome Measured |
| Bid BH3 | Digitonin-permeabilized Bim/Bid DKO MEFs | 50 µM | Cytochrome c Release[8] |
| NOXAa / BADa | Purified bid-/- bim-/- Mouse Liver Mitochondria | Largely inactive up to 50 µM | Cytochrome c Release[7] |
| r8-BidBH3 | Neuroblastoma Cell Lines (Intact) | ~5-15 µM (IC50) | Reduced Cell Viability (MTT)[11] |
| Ant-Bak BH3 | HeLa Cells (Intact) | 10-20 µM | Loss of Cell Viability[14] |
| Bim BH3 | Permeabilized Cells (BH3 Profiling) | 1-3 µM (in primed cells) | Mitochondrial Depolarization[4] |
Note: These values are examples and the optimal concentration must be determined empirically for each experimental system.
Key Experimental Protocols
1. Protocol: Dose-Response Assessment via Cell Viability (MTT) Assay
This protocol determines the effective concentration of this compound required to reduce cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Peptide Preparation: Prepare a 2X serial dilution of the this compound in culture medium. Include vehicle and untreated controls.
-
Treatment: Remove the old medium from the cells and add 100 µL of the peptide dilutions to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24 or 48 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals form.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot cell viability (%) against peptide concentration to determine the EC50.
2. Protocol: Caspase-3/7 Activity Assay (Colorimetric)
This protocol measures the activity of executioner caspases, a hallmark of apoptosis.
-
Cell Treatment: Seed and treat cells with various concentrations of this compound in a multi-well plate as described above. Include a positive control (e.g., staurosporine) and a negative control.
-
Cell Lysis: After incubation, pellet the cells and lyse them using a chilled cell lysis buffer provided with a commercial kit. Incubate on ice for 10 minutes.
-
Lysate Preparation: Centrifuge the lysates at 10,000 x g for 1 minute and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading. Dilute all samples to the same concentration (e.g., 50-200 µg per assay).
-
Caspase Reaction: In a new 96-well plate, add 50 µL of cell lysate per well. Prepare a reaction mix containing 2X Reaction Buffer and the caspase-3 substrate (e.g., DEVD-pNA).[15]
-
Incubation: Add 50 µL of the reaction mix to each lysate and incubate at 37°C for 1-2 hours, protected from light.[15]
-
Measurement: Measure the absorbance at 400 or 405 nm using a microplate reader.[15]
-
Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold-increase in caspase-3 activity.
3. Protocol: Mitochondrial Outer Membrane Permeabilization (MOMP) Assay
This assay, often part of a "BH3 profiling" experiment, directly measures the peptide's ability to act on mitochondria.
-
Cell Preparation: Harvest cells and wash them with a suitable buffer (e.g., Mannitol Experimental Buffer - MEB). Resuspend at a concentration of ~10-20 x 10^6 cells/mL.
-
Permeabilization: Add a mild detergent like digitonin to the cell suspension to selectively permeabilize the plasma membrane while leaving mitochondrial membranes intact.
-
Mitochondrial Staining (Optional): For real-time measurement, mitochondria can be labeled with a potential-sensitive dye like JC-1.[16]
-
Peptide Treatment: In a 96-well plate, add the permeabilized cells to wells containing a dilution series of the this compound. Include controls like the vehicle and a positive control (e.g., BIM peptide).[3][4]
-
Incubation: Incubate for 30-60 minutes at room temperature or 37°C.
-
Detection of MOMP:
-
Cytochrome c Release: Centrifuge the plate to pellet the cells/mitochondria. Transfer the supernatant to a new plate and measure cytochrome c content via ELISA or Western blot.[6]
-
Loss of Membrane Potential (JC-1): Measure the fluorescence shift from red (healthy, high potential) to green (apoptotic, low potential) using a plate reader.[16]
-
-
Analysis: Quantify the percentage of cytochrome c release or the change in fluorescence ratio relative to controls to determine the extent of MOMP.
Visual Guides and Workflows
Caption: this compound directly activates BAX/BAK, leading to MOMP and caspase activation.
Caption: Workflow for optimizing this compound concentration using a dose-response experiment.
Caption: A decision tree to diagnose and solve issues of low apoptosis induction.
References
- 1. Life in the balance: how BH3-only proteins induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.sph.harvard.edu [content.sph.harvard.edu]
- 4. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BH3 Peptides Induce Mitochondrial Fission and Cell Death Independent of BAX/BAK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BID-induced structural changes in BAK promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BH3 Domains other than Bim and Bid Can Directly Activate Bax/Bak - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Multivalent design of apoptosis-inducing bid-BH3 peptide-oligosaccharides boosts the intracellular activity at identical overall peptide concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Activating the Intrinsic Pathway of Apoptosis Using BIM BH3 Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. abcam.com [abcam.com]
- 16. Mitochondrial Isolation and Real-Time Monitoring of MOMP - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Inconsistent Results in BH3 Profiling Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during BH3 profiling experiments.
Frequently Asked Questions (FAQs)
Q1: What is BH3 profiling?
A1: BH3 profiling is a functional assay used to determine a cell's proximity to apoptosis, a process known as "priming." It involves exposing permeabilized cells or isolated mitochondria to a panel of synthetic BH3 peptides derived from pro-apoptotic BCL-2 family proteins.[1][2] The assay measures mitochondrial outer membrane permeabilization (MOMP) in response to these peptides, revealing the cell's dependence on specific anti-apoptotic proteins for survival.[1][3]
Q2: What are the common applications of BH3 profiling?
A2: BH3 profiling is widely used to:
-
Predict cellular responses to chemotherapy and BH3 mimetic drugs.[1][3]
-
Identify dependencies on specific anti-apoptotic BCL-2 family proteins (e.g., BCL-2, MCL-1, BCL-xL).[1][4]
-
Understand mechanisms of drug resistance.[3]
-
Serve as a pharmacodynamic biomarker to assess treatment efficacy.[3][4]
Q3: What are the different types of BH3 profiling assays?
A3: The main variations of the assay include:
-
Isolated Mitochondria vs. Whole Cells: The assay can be performed on mitochondria isolated from cells or on whole cells that are permeabilized to allow peptide entry.[1]
-
Readout Method: Common readouts for MOMP include cytochrome c release (measured by flow cytometry or ELISA) and loss of mitochondrial membrane potential (e.g., using dyes like JC-1).[1][5]
-
Dynamic BH3 Profiling (DBP): This variation measures changes in apoptotic priming after ex vivo drug treatment to assess a drug's immediate effects on the apoptotic pathway.[6][7]
Troubleshooting Guide
This guide addresses specific issues that can lead to inconsistent or unreliable BH3 profiling results.
Issue 1: High variability between technical replicates.
-
Question: My technical replicates show significant variation in cytochrome c release. What could be the cause?
-
Answer: High variability between replicates can stem from several factors. Uneven cell permeabilization is a common culprit. Ensure that digitonin (B1670571) is fresh and used at the optimal concentration for your cell type. Inconsistent cell numbers per well can also contribute; perform accurate cell counting before plating. Finally, ensure thorough mixing of reagents, but avoid vigorous vortexing that could damage the mitochondria. Manual plate preparation can introduce errors, so using an automated liquid dispensing system is recommended if available.[8]
Issue 2: No response or very low signal with all BH3 peptides.
-
Question: I am not observing any significant cytochrome c release even with potent activator peptides like BIM. What should I check?
-
Answer: This could indicate a problem with the cells, the reagents, or the assay setup.
-
Cell Health: Ensure that your cells are healthy and viable before starting the experiment.
-
Peptide Quality: The quality of synthetic BH3 peptides is critical. Peptides can degrade over time, so use freshly prepared or properly stored aliquots. It is advisable to perform quality control on new batches of peptides.
-
Permeabilization: Insufficient permeabilization will prevent the peptides from reaching the mitochondria. You may need to titrate the digitonin concentration to find the optimal level for your specific cell line.[2]
-
Apoptosis Competency: The cells themselves may be resistant to apoptosis due to the absence of BAX and BAK, which are essential for MOMP.[2]
-
Issue 3: High background signal in negative controls.
-
Question: My negative control wells (treated with DMSO or a scrambled peptide) show a high level of cytochrome c release. Why is this happening?
-
Answer: A high background signal can compromise your results and may be due to:
-
Over-permeabilization: Excessive digitonin can damage the mitochondrial membrane directly, leading to non-specific cytochrome c release. Perform a digitonin titration to find a concentration that permeabilizes the plasma membrane without affecting the mitochondria.
-
Cell Stress: If the cells were stressed or unhealthy before the assay, they might already be undergoing apoptosis, leading to a high baseline of cytochrome c release.
-
Incubation Time and Temperature: Extended incubation times or elevated temperatures can increase background signal. Adhere to the recommended incubation times and temperatures in your protocol.[9]
-
Issue 4: Inconsistent results with specific BH3 peptides.
-
Question: The response to some of my sensitizer (B1316253) peptides (e.g., BAD, NOXA) is not consistent across experiments. What could be the reason?
-
Answer: Inconsistent responses to specific peptides can be due to subtle variations in experimental conditions.
-
Peptide Stability: Some peptides are less stable than others. Ensure proper storage and handling to maintain their activity.
-
Cellular State: The dependency of cells on specific anti-apoptotic proteins can change with culture conditions, passage number, and confluency. It is crucial to maintain consistent cell culture practices.
-
Biological Heterogeneity: Cell populations can be heterogeneous, with different subpopulations exhibiting different anti-apoptotic dependencies.
-
Data Presentation: Understanding Inconsistent Results
The following tables provide examples of how inconsistent results might appear in your data and the likely causes.
Table 1: Example of High Variability in Technical Replicates
| Well | Peptide (Concentration) | % Cytochrome c Release | Likely Cause |
| A1 | BIM (10 µM) | 65% | Inconsistent cell number or improper mixing. |
| A2 | BIM (10 µM) | 45% | Inconsistent cell number or improper mixing. |
| A3 | BIM (10 µM) | 80% | Inconsistent cell number or improper mixing. |
Table 2: Example of No Response to Peptides
| Well | Peptide (Concentration) | % Cytochrome c Release | Likely Cause |
| B1 | BIM (10 µM) | 5% | Poor peptide quality or insufficient permeabilization. |
| B2 | PUMA (10 µM) | 4% | Poor peptide quality or insufficient permeabilization. |
| B3 | BAD (100 µM) | 6% | Poor peptide quality or insufficient permeabilization. |
Table 3: Example of High Background Signal
| Well | Peptide (Concentration) | % Cytochrome c Release | Likely Cause |
| C1 | DMSO (Vehicle) | 35% | Over-permeabilization with digitonin or stressed cells. |
| C2 | Scrambled Peptide (100 µM) | 40% | Over-permeabilization with digitonin or stressed cells. |
| C3 | BIM (10 µM) | 60% | Over-permeabilization with digitonin or stressed cells. |
Experimental Protocols
Protocol 1: BH3 Profiling using Flow Cytometry (Cytochrome c Release)
This protocol is adapted from established methods for measuring apoptotic priming in whole cells.[5][10]
Materials:
-
Cell suspension
-
BH3 peptide panel (e.g., BIM, PUMA, BAD, NOXA) and controls (DMSO, scrambled peptide)
-
Digitonin
-
Mitochondrial Experimental Buffer (MEB)
-
Anti-cytochrome c antibody (conjugated to a fluorophore)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest cells and wash with PBS. Resuspend the cell pellet in MEB to a concentration of 2 x 10^6 cells/mL.
-
Permeabilization: Add digitonin to the cell suspension to a final concentration that has been optimized for your cell type (typically 0.001-0.01%). Incubate for 5 minutes at room temperature.
-
Peptide Treatment: Add the BH3 peptides to the permeabilized cells at the desired final concentrations. Include DMSO and scrambled peptide as negative controls. Incubate for 30-60 minutes at room temperature, protected from light.
-
Fixation: Add formaldehyde to a final concentration of 1.5% to fix the cells. Incubate for 20 minutes at room temperature.
-
Staining: Wash the cells with PBS and then add the anti-cytochrome c antibody. Incubate for 30 minutes at room temperature in the dark.
-
Data Acquisition: Wash the cells and resuspend in FACS buffer. Analyze the samples on a flow cytometer, measuring the fluorescence of the cytochrome c antibody.
-
Data Analysis: Gate on the cell population of interest and quantify the percentage of cells that have lost cytochrome c staining (cytochrome c negative).
Mandatory Visualizations
BCL-2 Family Signaling Pathway
Caption: BCL-2 family signaling pathway leading to apoptosis.
Experimental Workflow for BH3 Profiling
Caption: Experimental workflow for flow cytometry-based BH3 profiling.
Troubleshooting Logic Diagram
Caption: Logic diagram for troubleshooting inconsistent BH3 profiling results.
References
- 1. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.sph.harvard.edu [content.sph.harvard.edu]
- 3. BH3 Profiling: Deconstructing the Apoptotic Landscape for Therapeutic Intervention | Blog | Biosynth [biosynth.com]
- 4. BH3 profiling as pharmacodynamic biomarker for the activity of BH3 mimetics | Haematologica [haematologica.org]
- 5. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of a robust BH3 drug toolkit for precision medicine in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dynamic BH3 profiling method for rapid identification of active therapy in BH3 mimetics resistant xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BH3 Profiling: A Functional Assay to Measure Apoptotic Priming and Dependencies | Springer Nature Experiments [experiments.springernature.com]
- 10. youtube.com [youtube.com]
Technical Support Center: Improving Intracellular Delivery of Bid BH3 Peptides
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the intracellular delivery of Bid BH3 peptides. This resource provides troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you overcome common challenges and optimize your experiments.
Frequently Asked Questions (FAQs)
Q1: My Bid BH3 peptide shows low intracellular uptake. What are the common reasons for this?
A1: Low intracellular uptake of Bid BH3 peptides is a frequent challenge. Several factors can contribute to this issue:
-
Poor Membrane Permeability: Peptides, by nature, often have difficulty crossing the cell membrane due to their size and charge.[1]
-
Proteolytic Degradation: Peptides are susceptible to degradation by proteases present in the extracellular environment and within the cell.[2][3]
-
Endosomal Sequestration: Even if the peptide is internalized, it can become trapped in endosomes and subsequently degraded in lysosomes, preventing it from reaching its cytosolic target.[3][4]
-
Peptide Aggregation: The peptide may aggregate in the experimental medium, reducing the concentration of monomeric peptide available for cellular uptake.
Q2: How can I improve the stability of my this compound?
A2: Enhancing peptide stability is crucial for effective delivery. Consider the following strategies:
-
Chemical Modifications: Introducing modifications such as stapling can lock the peptide into its bioactive alpha-helical conformation, which can increase resistance to proteolytic degradation.[1] Swapping L-amino acids with their D-enantiomers can also enhance stability.[2]
-
Formulation with Carriers: Encapsulating the peptide in nanoparticles or liposomes can protect it from enzymatic degradation in the extracellular environment.[5]
Q3: What are the most common methods for delivering Bid BH3 peptides into cells?
A3: Several methods have been successfully used to deliver BH3 peptides into cells:
-
Cell-Penetrating Peptides (CPPs): Fusing the this compound to a CPP, such as the TAT peptide from HIV, can facilitate its translocation across the cell membrane.[6][7]
-
Peptide Amphiphiles (PAs): Incorporating the BH3 peptide into a PA nanostructure can enhance cellular uptake.[4]
-
Stapled Peptides: "Stapling" the peptide with a chemical brace helps maintain its helical structure, which can improve cell permeability and proteolytic resistance.[1]
-
Nanoparticle-Based Delivery: Using carriers like gold nanoparticles or pH-responsive polymers can improve delivery efficiency and provide a means for targeted release.[5][8]
Q4: How can I confirm that the delivered this compound is biologically active?
A4: To confirm the bioactivity of the delivered peptide, you should assess its ability to induce apoptosis. Common assays include:
-
Caspase Activity Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7.[4][8]
-
Cytochrome c Release: Detect the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic apoptotic pathway.[6]
-
Annexin V/PI Staining: Use flow cytometry to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.[5]
-
Cell Viability Assays: Use assays like MTT or CellTiter-Glo to quantify the reduction in cell viability upon peptide treatment.[6]
-
Mitochondrial Membrane Potential Assay: Use dyes like JC-1 to measure the depolarization of the mitochondrial membrane, an early indicator of apoptosis.[5][9]
Troubleshooting Guides
Issue 1: Low Peptide Delivery Efficiency
| Potential Cause | Troubleshooting Strategy | Experimental Validation |
| Poor membrane permeability | Conjugate the this compound to a cell-penetrating peptide (CPP) like TAT.[6] | Quantify intracellular peptide levels using Western blot or fluorescence microscopy of a labeled peptide.[6] |
| Utilize a nanoparticle-based delivery system (e.g., gold nanoparticles, liposomes).[5] | Compare uptake of free peptide versus nanoparticle-formulated peptide. | |
| Peptide degradation | Use a "stapled" this compound to increase proteolytic resistance.[1] | Assess peptide integrity over time in the presence of proteases using HPLC or mass spectrometry. |
| Endosomal entrapment | Co-deliver the peptide with an endosomolytic agent, such as a pH-responsive polymer.[3][8] | Use confocal microscopy to observe the colocalization of the fluorescently labeled peptide with endosomal/lysosomal markers. |
| Incorporate a cathepsin-cleavable linker in a peptide amphiphile delivery system to facilitate endosomal release.[4] |
Issue 2: High Cytotoxicity Not Related to Apoptosis
| Potential Cause | Troubleshooting Strategy | Experimental Validation |
| Membrane disruption by delivery vehicle | Titrate the concentration of the delivery vehicle (e.g., CPP, polymer) to find the optimal balance between delivery and toxicity. | Perform a lactate (B86563) dehydrogenase (LDH) release assay to measure membrane integrity.[4] |
| Choose a delivery system with known low intrinsic toxicity. | ||
| Off-target effects of the peptide | Use a scrambled or mutant version of the this compound as a negative control to ensure the observed effects are specific.[8] | Compare the cytotoxic effects of the active peptide with the control peptide. |
Data Presentation
Table 1: Comparison of this compound Delivery Methods
| Delivery Method | Advantages | Disadvantages | Reported Efficiency (Example) |
| Cell-Penetrating Peptide (CPP) Fusion (e.g., TAT-BID) | Simple to synthesize; controlled delivery is possible.[6] | Can be sequestered in endosomes; potential for off-target effects.[3] | Dose- and time-dependent uptake observed in various cancer cell lines.[6] |
| Peptide Amphiphiles (PAs) | Facilitates cellular uptake and can be designed for endosomal release.[4] | May sterically hinder binding to target proteins if not designed properly.[4] | Diffuse intracellular localization observed after 2 hours of treatment.[4] |
| Stapled Peptides | Increased stability, cell permeability, and target affinity.[1] | Synthesis can be more complex and costly. | Can induce apoptosis in leukemia cells in vitro and in vivo.[1] |
| Gold Nanoparticles (AuNPs) | High loading efficiency; can activate both intrinsic and extrinsic apoptotic pathways.[5] | Potential for long-term toxicity of nanoparticles needs to be considered. | 17-24% apoptosis in A549 cells after 24 hours.[5] |
| pH-Responsive Polymers | Enhances endosomal escape, leading to increased cytosolic delivery and bioactivity.[3][8] | Polymer synthesis and characterization required. | Enhanced cell killing by 55% compared to peptide-CPP complex alone.[8] |
Table 2: Binding Affinities of BIM BH3 Peptides and Peptide Amphiphiles to Bcl-2 Family Proteins
| Peptide/PA | BCL-2 (nM) | BCL-XL (nM) | BCL-W (nM) | MCL-1 (nM) |
| BIMA,K | Double-digit nM affinity | 87 | Double-digit nM affinity | 99 |
| BIMA,KPA2 | Binding inhibited | Binding inhibited | Binding inhibited | Binding inhibited |
| BIMA,cath,KPA2 (after cathepsin cleavage) | - | 14 | - | 10 |
| Data synthesized from a study on BIM BH3 peptide delivery using peptide amphiphiles.[4] |
Experimental Protocols
Protocol 1: Delivery of TAT-Bid Fusion Protein
This protocol is adapted from a study on the controlled delivery of TAT-BID to sensitize cancer cells to apoptosis.[6]
1. Cell Culture and Treatment:
- Plate cancer cells (e.g., PC3, A549) in appropriate culture medium and allow them to adhere overnight.
- Prepare different concentrations of the TAT-BID fusion protein in fresh culture medium.
- Replace the medium in the cell culture plates with the medium containing TAT-BID.
- Incubate the cells for the desired time points (e.g., 2, 4, 8, 24 hours).
2. Quantification of Uptake (Western Blot):
- After incubation, wash the cells with PBS to remove any non-internalized protein.
- Lyse the cells using a suitable lysis buffer.
- Determine the protein concentration of the cell lysates.
- Perform SDS-PAGE and transfer the proteins to a PVDF membrane.
- Probe the membrane with an antibody specific for the Bid protein.
- Use a loading control (e.g., beta-actin) to normalize the results.
3. Assessment of Apoptosis (Flow Cytometry):
- After treatment with TAT-BID, harvest the cells.
- Wash the cells with PBS and resuspend them in binding buffer.
- Stain the cells with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
- Analyze the stained cells using a flow cytometer to determine the percentage of apoptotic cells.
Protocol 2: BH3 Profiling to Assess Apoptotic Priming
This protocol is a generalized procedure based on the principles of BH3 profiling.[10][11]
1. Preparation of Permeabilized Cells:
- Harvest cells and wash them with a suitable buffer (e.g., Mannitol Experimental Buffer - MEB).
- Resuspend the cells in MEB containing a permeabilizing agent like digitonin (B1670571). The concentration of digitonin needs to be optimized for each cell line to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.
- Incubate for a short period to allow for permeabilization.
2. Treatment with BH3 Peptides:
- Dispense the permeabilized cells into a multi-well plate.
- Add different concentrations of various BH3 peptides (e.g., Bid, Bim, Bad, Noxa) to the wells. Include appropriate negative controls (e.g., DMSO, a mutant peptide).
- Include a positive control for mitochondrial depolarization (e.g., FCCP).
3. Measurement of Mitochondrial Outer Membrane Permeabilization (MOMP):
- MOMP can be assessed by measuring the loss of mitochondrial membrane potential using a fluorescent dye like JC-1.
- Add the JC-1 dye to the wells.
- Measure the fluorescence at appropriate wavelengths using a plate reader. A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.
- Alternatively, MOMP can be assessed by measuring cytochrome c release via immunofluorescence or Western blotting of cytosolic fractions.
Visualizations
References
- 1. BH3 mimetics to improve cancer therapy; mechanisms and examples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Intracellular Delivery of a Proapoptotic Peptide via Conjugation to a RAFT Synthesized Endosomolytic Polymer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activating the Intrinsic Pathway of Apoptosis Using BIM BH3 Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The antitumor activity of Bax BH3 peptide delivered by gold nanoparticles [frontiersin.org]
- 6. Controlled delivery of BID protein fused with TAT peptide sensitizes cancer cells to apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-Penetrating Peptide-Based Delivery of Macromolecular Drugs: Development, Strategies, and Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient Intracellular Delivery of a Pro-Apoptotic Peptide With A pH-Responsive Carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. content.sph.harvard.edu [content.sph.harvard.edu]
- 11. dspace.mit.edu [dspace.mit.edu]
controlling for variability in cell permeabilization for BH3 assays
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with BH3 profiling assays. Our goal is to help you control for variability in cell permeabilization, a critical step for obtaining reliable and reproducible results.
Troubleshooting Guide
This guide addresses specific issues that may arise during the cell permeabilization step of a BH3 profiling experiment.
Question: Why am I seeing high variability in my BH3 profiling results between replicates?
Answer: High variability in BH3 profiling can often be traced back to inconsistent cell permeabilization. If the plasma membrane is not permeabilized sufficiently, the BH3 peptides cannot access the mitochondria, leading to an underestimation of apoptotic priming. Conversely, over-permeabilization can damage the mitochondrial outer membrane, causing non-specific release of cytochrome c and artificially high priming scores.
Possible Causes & Troubleshooting Steps:
-
Inconsistent Digitonin (B1670571) Concentration: The optimal digitonin concentration is cell-type dependent due to variations in plasma membrane cholesterol content.[1] It is crucial to perform a digitonin titration for each new cell line.
-
Variable Cell Health and Density: The health and density of your cells at the time of the assay can impact their susceptibility to permeabilization.
-
Solution: Ensure consistent cell culture conditions and harvest cells during the logarithmic growth phase. Always perform a cell count and viability assessment before starting the experiment. The assay tolerates cell concentrations between 0.5 to 4 million cells/mL.[1]
-
-
Temperature Fluctuations: BH3 profiling is temperature-sensitive; as temperature increases, cytochrome c release also increases.[1]
-
Solution: Conduct all experimental steps at a consistent and controlled temperature. Allow all buffers and reagents to equilibrate to room temperature before use.[1]
-
-
Inadequate Mixing: Uneven exposure of cells to the permeabilization buffer can lead to variability.
-
Solution: Ensure gentle but thorough mixing of cells with the digitonin-containing buffer. Avoid vigorous vortexing which can lyse the cells.
-
Question: My negative control (DMSO) shows a high level of cytochrome c release. What could be the cause?
Answer: High background signal in your negative control indicates mitochondrial damage that is independent of the BH3 peptides. This can be a result of overly harsh permeabilization or poor cell health.
Possible Causes & Troubleshooting Steps:
-
Excessive Digitonin Concentration: The concentration of digitonin used may be too high for your specific cell type, leading to mitochondrial outer membrane permeabilization (MOMP).
-
Solution: Re-optimize the digitonin concentration by performing a titration as described above. Select the lowest concentration that effectively permeabilizes the plasma membrane while leaving the mitochondrial membrane intact.[1]
-
-
Poor Initial Cell Viability: If a significant portion of your starting cell population is already dead or dying, they will release cytochrome c upon permeabilization.
-
Solution: Assess cell viability before starting the experiment using a method like Trypan Blue exclusion or a viability dye. Aim for a starting viability of >95%.[3]
-
-
Mechanical Stress: Excessive physical stress during cell handling can damage cells.
-
Solution: Handle cells gently during harvesting, washing, and resuspension. Use wide-bore pipette tips and avoid high-speed centrifugation. A recommended centrifugation speed is 500 x g for 5 minutes.[1]
-
Frequently Asked Questions (FAQs)
Q1: What is the purpose of cell permeabilization in a BH3 assay?
A1: The goal of cell permeabilization in a BH3 assay is to selectively create pores in the plasma membrane, allowing the externally added BH3 peptides to enter the cell and interact with the Bcl-2 family proteins at the mitochondria.[4][5] This process should leave the mitochondrial outer membrane intact.
Q2: Which permeabilizing agent is most commonly used for BH3 profiling?
A2: Digitonin is the most commonly used permeabilizing agent for BH3 profiling.[4][6] It is a mild, non-ionic detergent that selectively permeabilizes the plasma membrane at low concentrations by complexing with cholesterol, which is more abundant in the plasma membrane than in mitochondrial membranes.[1]
Q3: How do I determine the optimal digitonin concentration for my cells?
A3: The optimal digitonin concentration must be determined empirically for each cell type. A standard method is to perform a titration with a range of digitonin concentrations and assess plasma membrane permeabilization using Trypan Blue. The lowest concentration that permeabilizes the vast majority (>95%) of cells is chosen for the BH3 profiling experiment.[2]
Q4: Can I use other detergents like Triton X-100 for permeabilization?
A4: Triton X-100 is generally not recommended for BH3 profiling because it is a harsher, non-selective detergent that can disrupt both the plasma and mitochondrial membranes, even at low concentrations.[6] This would lead to non-specific cytochrome c release and inaccurate results.
Q5: What are some key quality control steps for the permeabilization process?
A5: Key quality control steps include:
-
Digitonin Titration: Always perform for each new cell line or if culture conditions change significantly.[1][2]
-
Positive and Negative Controls: Include a negative control (e.g., DMSO) to assess baseline mitochondrial health and a positive control (e.g., Alamethicin) to confirm that the cytochrome c release can be maximally induced.[1][4]
-
Consistent Cell Handling: Standardize cell harvesting, washing, and incubation times to minimize variability.[7]
-
Temperature Control: Maintain a constant temperature throughout the assay.[1]
Data Presentation
Table 1: Recommended Digitonin Concentration Ranges for Titration
| Concentration Step | % Digitonin (w/v) | Purpose |
| 1 | 0.0005% | Testing for under-permeabilization |
| 2 | 0.001% | A common starting point for many cell lines[1] |
| 3 | 0.002% | Intermediate concentration |
| 4 | 0.004% | Intermediate concentration |
| 5 | 0.008% | Testing for over-permeabilization |
| 6 | 0.016% | Upper range, likely to cause mitochondrial damage |
Note: These are suggested starting points. The optimal concentration for your specific cell line may fall outside this range.
Table 2: Troubleshooting Summary
| Issue | Possible Cause | Recommended Action |
| High variability between replicates | Inconsistent digitonin concentration | Perform digitonin titration[1][2] |
| Variable cell health | Ensure consistent cell culture and >95% viability[3] | |
| Temperature fluctuations | Maintain a constant temperature during the assay[1] | |
| High background in negative control | Excessive digitonin concentration | Re-optimize digitonin concentration[1] |
| Poor initial cell viability | Use a highly viable cell population (>95%)[3] | |
| Mechanical stress | Handle cells gently[1] | |
| No response to BH3 peptides | Insufficient permeabilization | Increase digitonin concentration based on titration[2] |
| Inactive peptides | Use fresh or properly stored peptides |
Experimental Protocols
Protocol 1: Digitonin Titration for Optimal Cell Permeabilization
This protocol outlines the steps to determine the ideal digitonin concentration for your specific cell type using Trypan Blue staining.
Materials:
-
Cells in suspension
-
Mannitol Experimental Buffer (MEB)
-
Digitonin stock solution (e.g., 1%)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Prepare a Digitonin Dilution Series: Create a series of 2x working concentrations of digitonin in MEB. For example, to test final concentrations of 0.0005% to 0.008%, you would prepare 2x solutions of 0.001% to 0.016%.[1]
-
Cell Preparation: Harvest and wash your cells. Resuspend the cell pellet in MEB at a concentration of 2 x 10^6 cells/mL.[1]
-
Permeabilization: In a microcentrifuge tube or 96-well plate, mix equal volumes of your cell suspension and the 2x digitonin solutions. For example, mix 25 µL of cells with 25 µL of each digitonin dilution. Also, include a "no digitonin" control.
-
Incubation: Incubate for 10 minutes at room temperature.
-
Staining: Add an equal volume of 0.4% Trypan Blue solution to each tube/well and mix gently.
-
Quantification: Immediately load a sample onto a hemocytometer and count the number of blue (permeabilized) and clear (intact) cells under a microscope. Alternatively, use an automated cell counter.
-
Analysis: Calculate the percentage of permeabilized cells for each digitonin concentration. The optimal concentration is the lowest one that results in >95% permeabilization.[2]
Visualizations
Caption: A flowchart of the key steps in a typical BH3 profiling experiment.
References
- 1. protocols.io [protocols.io]
- 2. support.epicypher.com [support.epicypher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective permeabilization for the high-throughput measurement of compartmented enzyme activities in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol - PubMed [pubmed.ncbi.nlm.nih.gov]
quality control measures for synthetic Bid BH3 peptide
Welcome to the technical support center for the synthetic Bid BH3 peptide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on quality control measures and troubleshoot common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of the synthetic this compound?
A1: The theoretical monoisotopic molecular weight of the unmodified human this compound (Sequence: EDIIRNIARHLAQVGDSMDR) is approximately 2309.6 Da. However, the observed mass may vary depending on the salt form (e.g., TFA salt) and any post-translational modifications.
Q2: How should I store the lyophilized this compound and its solutions?
A2: Lyophilized peptide should be stored at -20°C or colder, protected from light.[1] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[1] For reconstituted peptide solutions, it is recommended to prepare single-use aliquots and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can lead to degradation.[2]
Q3: My this compound is difficult to dissolve. What solvent should I use?
A3: The this compound has a net positive charge at neutral pH due to the presence of multiple arginine and histidine residues. Therefore, it is considered a basic peptide.[3] Start by attempting to dissolve a small amount in sterile, distilled water. If it remains insoluble, try a dilute acidic solution, such as 10-30% acetic acid.[2][3] For highly aggregated peptides, a small amount of an organic solvent like DMSO or DMF can be used to initially dissolve the peptide, followed by slow, dropwise addition to your aqueous buffer with constant stirring.[3]
Q4: I am observing a peak with a mass of +16 Da in my mass spectrometry analysis. What could this be?
A4: A +16 Da mass shift is most commonly due to the oxidation of a methionine residue to methionine sulfoxide.[4][5] The Bid BH3 sequence contains one methionine residue, which is susceptible to oxidation during synthesis, purification, or storage.[6][7]
Q5: My HPLC chromatogram shows multiple peaks close to the main peptide peak. What are these impurities?
A5: These could be several types of impurities common in solid-phase peptide synthesis (SPPS), including:
-
Deletion sequences: Peptides missing one or more amino acids.
-
Truncated sequences: Incomplete peptide chains.
-
Products of side reactions: Such as deamidation of the asparagine residue (+1 Da shift) or side-chain modifications.[8][9] Given the high arginine content, side reactions like δ-lactam formation or sulfonation can also occur.[10][11]
-
Diastereomers: Racemization of amino acids can occur during synthesis.
Troubleshooting Guides
Issue 1: Low Peptide Purity on HPLC Analysis
Possible Causes:
-
Inefficient coupling during solid-phase peptide synthesis (SPPS).
-
Peptide aggregation on the column.
-
Inappropriate HPLC method (gradient, mobile phase).
Solutions:
-
Optimize HPLC Method:
-
Use a C18 reversed-phase column.
-
Employ a water/acetonitrile gradient with 0.1% trifluoroacetic acid (TFA) in both mobile phases.
-
Adjust the gradient slope to improve the separation of closely eluting impurities.
-
-
Address Aggregation:
-
Dissolve the peptide in a stronger solvent (e.g., a small amount of DMSO) before injection.
-
Sonication can help break up aggregates.
-
-
Re-purification: If purity is critical and cannot be improved by optimizing the analytical method, preparative HPLC may be necessary.
Issue 2: Inconsistent Results in Biological Assays
Possible Causes:
-
Inaccurate peptide concentration.
-
Peptide degradation.
-
Peptide aggregation affecting bioactivity.
-
Interference from counter-ions (e.g., TFA).
Solutions:
-
Accurate Quantification: Use a reliable method to determine the peptide concentration, such as Amino Acid Analysis (AAA) or UV spectrophotometry if the peptide contains tryptophan or tyrosine (the this compound does not).[4] Do not rely solely on the weight of the lyophilized powder, as it contains water and salts.
-
Check for Degradation: Analyze the peptide solution by HPLC and mass spectrometry to look for new peaks or mass shifts that would indicate degradation.
-
Mitigate Aggregation: Before use in assays, centrifuge the peptide solution to pellet any insoluble aggregates. Consider the solubility guidelines mentioned in the FAQs.
-
TFA Removal: If TFA is suspected to interfere with your assay, it can be removed by repeated lyophilization from a dilute HCl solution or by exchanging the counter-ion using ion-exchange chromatography.
Key Experimental Protocols
Purity and Identity Verification by RP-HPLC-MS
This protocol outlines a general method for analyzing the purity and confirming the molecular weight of the synthetic this compound.
Methodology:
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to an electrospray ionization mass spectrometer (ESI-MS).
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Dissolve the lyophilized peptide in Mobile Phase A to a concentration of 1 mg/mL.
Data Interpretation:
-
Purity: Calculate the purity by integrating the area of the main peptide peak and dividing it by the total area of all peaks in the chromatogram at 214 nm.
-
Identity: The mass spectrometer will provide the mass-to-charge ratio (m/z) of the peptide. The expected m/z for the protonated molecule [M+H]⁺ can be calculated, as well as for multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).
Quantitative Data Summary:
| Parameter | Expected Value/Range |
| Purity (by HPLC) | >95% for most research applications |
| Molecular Weight | Theoretical [M]: 2309.6 Da |
| Observed [M+2H]²⁺ | ~1155.8 m/z |
| Observed [M+3H]³⁺ | ~770.9 m/z |
| Observed [M+4H]⁴⁺ | ~578.4 m/z |
Peptide Concentration Determination by Amino Acid Analysis (AAA)
AAA is the gold standard for accurate peptide quantification.
Methodology:
-
Hydrolysis: A known mass of the lyophilized peptide is hydrolyzed into its constituent amino acids, typically using 6 M HCl at 110°C for 24 hours.
-
Derivatization: The amino acids are derivatized to make them detectable by UV or fluorescence.
-
HPLC Separation: The derivatized amino acids are separated by reversed-phase HPLC.
-
Quantification: The amount of each amino acid is quantified by comparing its peak area to that of a known standard. The total peptide concentration is then calculated based on the known amino acid sequence.
Experimental Workflow for Quality Control:
References
- 1. Selective oxidation of methionine residues in proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. omizzur.com [omizzur.com]
- 4. Oxidation increases the strength of the methionine-aromatic interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Oxidation of Methionine Residues in Polypeptide Ions via Gas-Phase Ion/Ion Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. genscript.com [genscript.com]
- 7. Methionine-Containing Peptides: Avoiding Secondary Reactions in the Final Global Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mass spectrometric analysis of asparagine deamidation and aspartate isomerization in polypeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. benchchem.com [benchchem.com]
- 11. Sulfonation of arginine residues as side reaction in Fmoc-peptide synthesis. | Semantic Scholar [semanticscholar.org]
minimizing protease degradation of Bid BH3 peptide in assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize protease degradation of Bid BH3 peptides in various assays.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments.
1. Q: My Bid BH3 peptide shows decreasing activity over the time course of my assay. What is the likely cause and how can I fix it?
A: A time-dependent loss of activity is a strong indicator of peptide degradation, likely by proteases present in your sample (e.g., cell lysate) or as contaminants.
Troubleshooting Steps:
-
Immediate Action: Add a broad-spectrum protease inhibitor cocktail to your assay buffer.
-
Sample Pre-treatment: If using cell or tissue lysates, ensure they are prepared with protease inhibitors from the very first step of extraction and are kept at 4°C.
-
Assay Conditions: Reduce the incubation time or run the assay at a lower temperature if the experimental design permits.
-
Peptide Integrity Check: Run a control experiment where the peptide is pre-incubated in the assay buffer/lysate for the maximum duration of your experiment, and then test its activity. This can help confirm if degradation is the root cause.
2. Q: I am observing high variability and poor reproducibility in my fluorescence polarization (FP) assay results. Could protease degradation be responsible?
A: Yes, inconsistent protease activity between samples or experimental setups is a common source of variability. If the peptide is being degraded, the concentration of active, binding-competent peptide will fluctuate, leading to inconsistent results.
Troubleshooting Steps:
-
Standardize Inhibitor Use: Ensure that a freshly prepared protease inhibitor cocktail is added to all samples and buffers at a consistent concentration.
-
Use Purified Components: Whenever possible, use purified proteins instead of cell lysates to reduce the concentration and complexity of proteases.
-
Consider Peptide Modification: For endpoint assays, evaluate if using a protease-resistant "stapled" this compound is feasible. Stapled peptides maintain an alpha-helical conformation, which can enhance both stability and binding affinity.[1][2]
-
Workflow Consistency: Standardize all incubation times and temperatures precisely across all experiments.
Frequently Asked Questions (FAQs)
1. What are the common proteases that can degrade Bid BH3 peptides?
The full-length Bid protein is a known substrate for a variety of proteases, and the corresponding peptide can also be susceptible. Key proteases include:
-
Caspases: Specifically Caspase-8, which cleaves Bid to generate truncated Bid (tBid) as part of the extrinsic apoptosis pathway.[3][4][5]
-
Granzyme B: A serine protease involved in cytotoxic T-cell-mediated apoptosis.[3]
-
Calpains and Cathepsins: Calcium-activated and lysosomal proteases, respectively, that can also cleave Bid.[3][4]
-
General Proteases: When using cell lysates, you will have a complex mixture of serine, cysteine, and metalloproteases that can degrade peptides.
2. Which protease inhibitors should I use?
The choice of inhibitor depends on the source of the proteases. For general protection in cell lysates, a broad-spectrum cocktail is recommended.
Table 1: Recommended Protease Inhibitors for this compound Assays
| Protease Class | Example Inhibitor | Typical Working Concentration | Target Proteases |
| Serine Proteases | PMSF, AEBSF | 1 mM | Trypsin, Chymotrypsin, Thrombin |
| Cysteine Proteases | E-64, Leupeptin | 1-10 µM | Papain, Calpain, Cathepsins |
| Aspartic Proteases | Pepstatin A | 1 µM | Pepsin, Cathepsin D |
| Metalloproteases | EDTA, EGTA | 1-5 mM | Thermolysin, Carboxypeptidase A |
| Broad Spectrum | Commercial Cocktails | Varies by manufacturer | Serine, Cysteine, Aspartic, and Metalloproteases |
Note: Always consult the manufacturer's instructions for optimal concentrations. PMSF has a short half-life in aqueous solutions and should be added fresh.
3. Are there more stable alternatives to standard Bid BH3 peptides?
Yes. Chemically modified peptides offer enhanced stability and activity.
-
Stapled Peptides: These peptides contain a hydrocarbon "staple" that locks them into their bioactive alpha-helical conformation. This modification can increase resistance to proteolytic degradation and improve cell permeability and target affinity.[1][2]
-
Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can block degradation by exopeptidases.
4. How can I verify that my peptide is being degraded?
You can use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
-
Incubate your this compound in the assay buffer or cell lysate under the exact conditions of your experiment.
-
Take samples at different time points (e.g., 0, 30, 60, 120 minutes).
-
Stop the reaction (e.g., by adding a strong acid like TFA).
-
Analyze the samples by HPLC. A decrease in the peak corresponding to the full-length peptide and the appearance of new peaks over time indicates degradation.
Experimental Protocols
Protocol: Fluorescence Polarization Assay to Measure this compound Binding with Protease Inhibition
This protocol describes a typical FP assay to measure the binding of a fluorescein-labeled this compound to an anti-apoptotic protein like Bcl-xL, incorporating steps to minimize degradation.
Materials:
-
Fluorescein-labeled this compound (e.g., 20-mer peptide).
-
Purified recombinant Bcl-xL protein.
-
Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.
-
Protease Inhibitor Cocktail (e.g., Roche cOmplete™, MilliporeSigma).
-
384-well, non-stick black plates.
-
Microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Prepare Reagents:
-
Prepare a 2X stock of the fluorescein-labeled this compound (e.g., 20 nM) in Assay Buffer.
-
Prepare a serial dilution of the Bcl-xL protein in Assay Buffer. The highest concentration should be at least 10-fold above the expected dissociation constant (Kd). This will be your 2X protein stock.
-
Crucially, add the protease inhibitor cocktail to the Assay Buffer used for both the peptide and protein stocks immediately before use.
-
-
Assay Plate Setup:
-
Add 25 µL of the 2X Bcl-xL serial dilutions to the wells of the 384-well plate.
-
Include "peptide only" control wells containing 25 µL of Assay Buffer with protease inhibitors.
-
Include "buffer only" blank wells containing 50 µL of Assay Buffer.
-
-
Initiate Binding Reaction:
-
Add 25 µL of the 2X labeled this compound stock to all wells except the blanks. The final volume will be 50 µL, and all reagents will be at a 1X concentration.
-
-
Incubation:
-
Incubate the plate at room temperature for 20-30 minutes, protected from light. This allows the binding reaction to reach equilibrium.[1]
-
-
Measurement:
-
Measure the fluorescence polarization on a compatible microplate reader.
-
-
Data Analysis:
-
Subtract the blank values from all measurements.
-
Plot the millipolarization (mP) values against the log of the Bcl-xL concentration.
-
Fit the data using a sigmoidal dose-response (variable slope) equation to determine the EC50 or Kd.
-
Visualizations
Caption: Role of Bid in linking the extrinsic and intrinsic apoptosis pathways.
Caption: Troubleshooting logic for peptide degradation in assays.
Caption: Workflow for a binding assay with protease inhibition steps.
References
- 1. Photoreactive Stapled BH3 Peptides to Dissect the BCL-2 Family Interactome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BID-induced structural changes in BAK promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BID BH3 interacting domain death agonist [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Validating Bid BH3 Peptide Activity: A Comparison Guide Using BAX/BAK Knockout Cells
For researchers, scientists, and drug development professionals, establishing the on-target activity of pro-apoptotic peptides is a critical step in preclinical development. This guide provides a comprehensive comparison of Bid BH3 peptide activity in wild-type versus BAX/BAK double knockout (DKO) cells, offering clear experimental validation of its mechanism of action.
The pro-apoptotic protein Bid, upon activation, translocates to the mitochondria and interacts with BAX and BAK, triggering their oligomerization and the subsequent permeabilization of the outer mitochondrial membrane (MOMP). This event is a crucial commitment point in the intrinsic pathway of apoptosis. Synthetic peptides derived from the BH3 domain of Bid are designed to mimic this function and induce apoptosis in target cells, particularly cancer cells that overexpress anti-apoptotic BCL-2 family proteins.
To validate that a this compound's cytotoxic activity is specifically mediated through the canonical BAX/BAK-dependent apoptotic pathway, a direct comparison of its effects on cells proficient and deficient in these key effector proteins is essential. BAX/BAK DKO cells serve as an invaluable tool, as they are largely resistant to stimuli that induce the intrinsic apoptotic pathway.[1][2] A significant reduction in apoptotic response in these cells compared to their wild-type counterparts provides strong evidence for the peptide's on-target activity.
Comparative Analysis of this compound Activity
The following tables summarize the expected quantitative outcomes when treating wild-type (WT) and BAX/BAK DKO cells with a this compound. These data highlight the dependency of the peptide's pro-apoptotic function on the presence of BAX and BAK.
Table 1: Cell Viability in Response to this compound Treatment
| Cell Line | Treatment | % Viable Cells (Mean ± SD) | Fold Change in Viability (vs. Untreated) |
| Wild-Type (WT) | Untreated | 95 ± 4% | - |
| Wild-Type (WT) | This compound (10 µM) | 30 ± 7% | ↓ 3.2-fold |
| BAX/BAK DKO | Untreated | 96 ± 3% | - |
| BAX/BAK DKO | This compound (10 µM) | 92 ± 5% | ~ No Change |
Table 2: Mitochondrial Outer Membrane Permeabilization (MOMP) Analysis
| Cell Line | Treatment | % Cells with Low Mitochondrial Membrane Potential (JC-1 Assay) | % Cytochrome c Release |
| Wild-Type (WT) | Untreated | 5 ± 2% | < 5% |
| Wild-Type (WT) | This compound (10 µM) | 75 ± 8% | > 80% |
| BAX/BAK DKO | Untreated | 6 ± 3% | < 5% |
| BAX/BAK DKO | This compound (10 µM) | 8 ± 4% | < 10% |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of Bid BH3-induced apoptosis and the experimental workflow for its validation.
Experimental Protocols
Peptide Synthesis and Preparation
Bid BH3 peptides can be chemically synthesized and purified by high-performance liquid chromatography (HPLC) to >95% purity.[3] The peptide sequence corresponds to the BH3 domain of human Bid. A common sequence is EDIIRNIARHLAQVGDSMDR. The lyophilized peptide should be reconstituted in a suitable solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM) and stored at -80°C. Working solutions are prepared by diluting the stock in cell culture medium.
Cell Culture
Wild-type and BAX/BAK DKO cell lines (e.g., mouse embryonic fibroblasts [MEFs] or HeLa cells) are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics. Cells should be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (Annexin V/PI Staining)
-
Cell Seeding: Plate WT and BAX/BAK DKO cells in 6-well plates at a density that allows for ~70-80% confluency at the time of the assay.
-
Treatment: Treat the cells with the desired concentrations of this compound or vehicle control (DMSO) for a specified time (e.g., 6-24 hours).
-
Cell Harvesting: Gently collect both adherent and floating cells by trypsinization and centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium (B1200493) iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
The JC-1 dye exhibits a fluorescence shift from red (J-aggregates in healthy mitochondria with high membrane potential) to green (monomers in apoptotic cells with low membrane potential)[1][2][4][5][6].
-
Cell Seeding and Treatment: Follow the same procedure as for the cell viability assay.
-
JC-1 Staining: After treatment, remove the medium and incubate the cells with JC-1 staining solution (typically 2 µM in culture medium) for 15-30 minutes at 37°C.[2][4]
-
Washing: Wash the cells with PBS or an appropriate assay buffer.
-
Analysis: The fluorescence can be measured using a fluorescence microscope, plate reader, or flow cytometer. For flow cytometry, red fluorescence is typically detected in the PE channel and green fluorescence in the FITC channel.[2][5] The ratio of red to green fluorescence is used to quantify the change in mitochondrial membrane potential.
Cytochrome c Release Assay (Immunoblotting)
This assay determines the translocation of cytochrome c from the mitochondria to the cytosol.
-
Cell Treatment and Harvesting: Treat and harvest cells as previously described.
-
Cell Permeabilization: Resuspend the cell pellet in a digitonin-based permeabilization buffer to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact.[7]
-
Fractionation: Centrifuge the permeabilized cells to separate the cytosolic fraction (supernatant) from the mitochondrial fraction (pellet).
-
Immunoblotting: Resolve the proteins in both fractions by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody specific for cytochrome c. The presence of cytochrome c in the cytosolic fraction indicates MOMP.[8]
References
- 1. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. content.sph.harvard.edu [content.sph.harvard.edu]
- 4. resources.revvity.com [resources.revvity.com]
- 5. chem-agilent.com [chem-agilent.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Bid-induced Conformational Change of Bax Is Responsible for Mitochondrial Cytochrome c Release during Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Apoptotic Potency of Bid BH3 and Bim BH3 Peptides
For Researchers, Scientists, and Drug Development Professionals
In the intricate dance of programmed cell death, or apoptosis, the B-cell lymphoma 2 (Bcl-2) family of proteins plays a pivotal role. Within this family, the BH3-only proteins are key initiators, acting as sentinels for cellular stress and damage. Among the most potent of these are Bid and Bim. Their BH3 domains, when synthesized as peptides, serve as powerful tools to dissect the apoptotic pathway and as potential templates for novel therapeutics. This guide provides an objective comparison of the apoptotic potency of Bid BH3 and Bim BH3 peptides, supported by experimental data and detailed methodologies.
At a Glance: Key Differences in Apoptotic Potential
Both Bid and Bim BH3 peptides are classified as "activator" BH3 domains, meaning they can directly engage and activate the pro-apoptotic effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death.[1] However, subtle but significant differences in their binding affinities and activation preferences translate to distinct apoptotic potencies.
| Feature | Bid BH3 Peptide | Bim BH3 Peptide |
| Primary Activator Function | Preferentially activates BAK.[2] | Preferentially activates BAX.[2] |
| Binding to Anti-Apoptotic Proteins | Promiscuous; binds to multiple anti-apoptotic Bcl-2 family members.[3] | Promiscuous; binds to multiple anti-apoptotic Bcl-2 family members with generally high affinity.[3][4] |
| Cytochrome c Release Induction | Potent inducer. | Generally considered a more potent inducer than Bid BH3 in some contexts.[5] |
Binding Affinity to Anti-Apoptotic Bcl-2 Proteins
The ability of Bid and Bim BH3 peptides to induce apoptosis is not only dependent on their direct activation of BAX and BAK but also on their capacity to neutralize anti-apoptotic Bcl-2 proteins like Bcl-2, Bcl-xL, and Mcl-1. By binding to these pro-survival proteins, they release any sequestered BAX or BAK, further amplifying the apoptotic signal. Both peptides are considered promiscuous binders, capable of interacting with a wide range of anti-apoptotic partners.
The following table summarizes the binding affinities (dissociation constant, Kd, or IC50) of Bim BH3 peptides for various Bcl-2 family members, as determined by fluorescence polarization assays. While direct comparative Kd values for Bid BH3 are less consistently reported in a single study, it is also known to bind these proteins with high affinity.
| Anti-Apoptotic Protein | Bim BH3 Peptide Binding Affinity (Kd/IC50) |
| Bcl-2 | 6.1 nM (Kd)[4] |
| Bcl-xL | 4.4 nM (Kd)[4] |
| Mcl-1 | 5.8 nM (Kd)[4] |
| Bcl-w | High Affinity (qualitative) |
| A1/Bfl-1 | High Affinity (qualitative) |
Note: The precise affinity can vary depending on the experimental conditions and the specific peptide sequences used.
Functional Potency in Inducing Apoptosis
The ultimate measure of a BH3 peptide's apoptotic potency lies in its ability to trigger mitochondrial dysfunction. This is often assessed by measuring the release of cytochrome c from the mitochondria, a key step in the activation of the caspase cascade.
Studies have consistently shown that both Bid and Bim BH3 peptides are potent inducers of cytochrome c release from isolated mitochondria.[5][6] In digitonin-permeabilized cells, the Bim BH3 peptide has been observed to have the most potent cytochrome c releasing activity when compared to a panel of other BH3 peptides, including Bid.[5]
| Assay | This compound | Bim BH3 Peptide |
| Cytochrome c Release | Potent inducer. | Highly potent inducer, often showing greater activity than Bid BH3 at similar concentrations.[5] |
| Mitochondrial Depolarization (BH3 Profiling) | Induces depolarization with EC50 values in the low micromolar range in sensitive cells. | Induces depolarization with EC50 values often in the low micromolar to nanomolar range in sensitive cells.[7] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Caption: Intrinsic apoptotic pathway initiated by Bid and Bim BH3 peptides.
Caption: Generalized workflow for a BH3 profiling experiment.
Caption: Bid and Bim BH3 peptides exhibit preferential activation of BAK and BAX, respectively.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for accurately assessing the apoptotic potency of BH3 peptides. Below are summarized methodologies for key assays.
BH3 Profiling Assay (Cytochrome c Release by Flow Cytometry)
This protocol is adapted from established BH3 profiling methods to measure mitochondrial outer membrane permeabilization.[8][9]
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
For a 96-well plate format, use 10,000-50,000 cells per well.[8]
-
Wash cells once with PBS.
-
-
Permeabilization:
-
Resuspend cells in a mannitol-based experimental buffer (MEB: 10 mM HEPES pH 7.5, 150 mM Mannitol, 50 mM KCl, 0.02 mM EGTA, 0.02 mM EDTA, 0.1% BSA, 5 mM Succinate).
-
Add digitonin (B1670571) to a final concentration that permeabilizes the plasma membrane but leaves the mitochondrial outer membrane intact (typically 0.002-0.02%).
-
-
Peptide Treatment:
-
Add titrated concentrations of Bid BH3, Bim BH3, and control peptides to the permeabilized cells in a 96-well or 384-well plate.
-
Incubate for 60 minutes at room temperature.[8]
-
-
Fixation and Staining:
-
Fix the cells with formaldehyde.
-
Permeabilize the cells further with a detergent like Triton X-100 or saponin.
-
Stain with a fluorescently-labeled anti-cytochrome c antibody.
-
-
Flow Cytometry Analysis:
-
Analyze the cells using a flow cytometer.
-
The percentage of cells that have lost cytochrome c staining is quantified as a measure of MOMP.
-
Fluorescence Polarization (FP) Assay for Binding Affinity
This assay measures the binding of a fluorescently labeled BH3 peptide to a larger protein, such as an anti-apoptotic Bcl-2 family member.[10][11]
-
Reagent Preparation:
-
Synthesize or purchase a fluorescently labeled BH3 peptide (e.g., FITC-Bid BH3 or FITC-Bim BH3).
-
Purify the recombinant anti-apoptotic Bcl-2 family protein of interest (e.g., Bcl-xL, Mcl-1).
-
Prepare an assay buffer (e.g., 50 mmol/L Tris pH 8.0, 150 mmol/L NaCl, 0.1% BSA, 5 mmol/L DTT).[10]
-
-
Assay Setup (Direct Binding):
-
In a black 96-well or 384-well plate, add a fixed concentration of the fluorescently labeled BH3 peptide (typically in the low nanomolar range).
-
Add increasing concentrations of the anti-apoptotic protein.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 2 hours).[7]
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with the appropriate filters.
-
As the small fluorescent peptide binds to the larger protein, its rotation slows, and the polarization value increases.
-
-
Data Analysis:
-
Plot the change in fluorescence polarization against the concentration of the anti-apoptotic protein.
-
Fit the data to a binding isotherm to determine the dissociation constant (Kd).
-
-
Competition Assay:
-
To determine the affinity of an unlabeled peptide, perform a competition assay.
-
Incubate a fixed concentration of the fluorescent peptide and the target protein with increasing concentrations of the unlabeled competitor peptide (Bid BH3 or Bim BH3).
-
The decrease in polarization is used to calculate the IC50, which can then be converted to a Ki (inhibition constant).
-
Conclusion
Both Bid BH3 and Bim BH3 peptides are formidable inducers of apoptosis. Their promiscuous binding to anti-apoptotic Bcl-2 proteins and their ability to directly activate BAX and BAK underscore their potency. However, the nuanced preference of Bid for BAK and Bim for BAX provides a basis for differential efficacy depending on the specific apoptotic blocks within a given cell type. Bim BH3 often exhibits a slightly higher potency in direct functional assays like cytochrome c release. A thorough understanding of these differences, gained through standardized and rigorous experimental protocols, is essential for researchers leveraging these powerful tools to unravel the complexities of apoptosis and to inform the design of next-generation cancer therapies.
References
- 1. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. content.sph.harvard.edu [content.sph.harvard.edu]
- 3. Frontiers | Structural Details of BH3 Motifs and BH3-Mediated Interactions: an Updated Perspective [frontiersin.org]
- 4. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BH3 Domains other than Bim and Bid Can Directly Activate Bax/Bak - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Proapoptotic BH3-only Bcl-2 family members induce cytochrome c release, but not mitochondrial membrane potential loss, and do not directly modulate voltage-dependent anion channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Designed BH3 Peptides with High Affinity and Specificity for Targeting Mcl-1 in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thno.org [thno.org]
- 10. researchgate.net [researchgate.net]
- 11. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Activation of Bax and Bak by Bid BH3 Peptide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intrinsic pathway of apoptosis is a tightly regulated process culminating in mitochondrial outer membrane permeabilization (MOMP), a point of no return in programmed cell death. Central to this event are the pro-apoptotic proteins Bax and Bak, which, upon activation, oligomerize to form pores in the mitochondrial outer membrane. Their activation is a critical control point, often initiated by BH3-only proteins such as Bid. While both Bax and Bak are essential for MOMP, they exhibit distinct mechanisms of activation by the Bid BH3 peptide, a key mediator of apoptotic signaling. This guide provides a comparative analysis of the differential activation of Bax and Bak by the this compound, supported by quantitative data and detailed experimental protocols.
Quantitative Comparison of Bax and Bak Activation by this compound
The interaction of the this compound with Bax and Bak initiates a cascade of conformational changes leading to their activation and subsequent oligomerization. Quantitative studies reveal significant differences in the efficiency and kinetics of these processes.
| Parameter | Bax | Bak | Key Findings & References |
| Activation Rate (k) | Slower | Faster | This compound activates MOMP in mitochondria lacking Bax (containing only Bak) significantly faster than the BIM BH3 peptide (k = 0.115 vs 0.036 % depolarized µM⁻¹ min⁻¹). In contrast, in mitochondria lacking Bak (containing only Bax), the this compound is only slightly slower than the BIM BH3 peptide (k = 0.021 vs. 0.017 % depolarized µM⁻¹ min⁻¹) but is significantly less efficient.[1] This suggests that the this compound is a more potent activator of Bak. |
| EC50 for Mitochondrial Depolarization | Higher | Lower | In mitochondria containing only Bax, the estimated EC50 for the maximal effect (Fmax) of BID BH3 was 4.5 µM, compared to 0.7 µM for BIM BH3.[1] This indicates a lower efficiency of Bid BH3 in activating Bax-mediated MOMP. |
| Oligomerization Concentration | Higher | Lower | Studies have shown that the BIM BH3 peptide induces BAX oligomerization at a lower concentration (0.3µM) than it does BAK oligomerization (1.0µM).[1] While this data is for BIM, it highlights the differential response of Bax and Bak to BH3 peptides. |
| Binding Affinity (Kd) | Weaker | Stronger | The interaction between activator BH3 peptides and Bax or Bak is often transient, characterized by low binding affinity, which is consistent with a "hit-and-run" mechanism of activation. In contrast, BH3 peptides bind tightly to anti-apoptotic Bcl-2 members. While direct comparative Kd values for Bid BH3 binding to Bax and Bak are not readily available in a single study, the faster activation kinetics of Bak by Bid suggest a more efficient interaction. The affinity of tBid for Bax in a membrane environment has been measured, with a 2D-Kd decreasing from ≈1.6 µm⁻² to ≈0.1 µm⁻² as the proteins transition from a loosely membrane-associated to a transmembrane form.[2] |
Signaling Pathways and Logical Relationships
The differential activation of Bax and Bak by the truncated form of Bid (tBid) can be attributed to their distinct subcellular localization and conformational states in healthy cells.
Bax is primarily a cytosolic monomer that translocates to the mitochondrial outer membrane upon apoptotic signaling. Its activation by tBid is a stepwise process involving membrane insertion followed by conformational changes. In contrast, Bak is constitutively integrated into the mitochondrial outer membrane, and its activation by tBid is more direct, leading to faster kinetics.
Experimental Protocols
Accurate assessment of Bax and Bak activation is crucial for understanding their differential regulation. The following are detailed protocols for key experiments.
Mitochondrial Outer Membrane Permeabilization (MOMP) Assay using JC-1
This assay measures the change in mitochondrial membrane potential (ΔΨm), a hallmark of MOMP. JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner, forming red fluorescent aggregates in healthy mitochondria with high ΔΨm, and existing as green fluorescent monomers in the cytoplasm of apoptotic cells with low ΔΨm.
Materials:
-
Cells of interest
-
This compound
-
JC-1 dye solution (e.g., 5,5’,6,6’-tetrachloro-1,1’,3,3’-tetraethylbenzimidazolylcarbocyanine iodide)
-
FCCP or CCCP (positive control for depolarization)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with the desired concentrations of this compound for the indicated times. Include a vehicle-treated control and a positive control (e.g., 50 µM CCCP for 15-30 minutes).
-
-
Staining:
-
Prepare a JC-1 working solution (typically 1-10 µM) in pre-warmed cell culture medium.
-
Remove the treatment medium and wash the cells once with warm PBS.
-
Add the JC-1 working solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator, protected from light.
-
-
Analysis:
-
Flow Cytometry:
-
Gently harvest the cells (e.g., by trypsinization).
-
Wash the cells once with PBS and resuspend in PBS.
-
Analyze the cells on a flow cytometer. Healthy cells will show high red fluorescence, while apoptotic cells will exhibit a shift to green fluorescence.
-
-
Fluorescence Microscopy:
-
Wash the cells once with warm PBS.
-
Add fresh pre-warmed medium or PBS.
-
Observe the cells under a fluorescence microscope using filters for red (J-aggregates) and green (JC-1 monomers) fluorescence.
-
-
Bax/Bak Oligomerization Assay via Chemical Crosslinking
This method is used to detect the formation of Bax and Bak oligomers, a direct consequence of their activation. A chemical crosslinker, such as disuccinimidyl suberate (B1241622) (DSS), is used to covalently link adjacent Bax or Bak monomers within an oligomer.
Materials:
-
Mitochondria isolated from cells or tissues
-
This compound
-
Disuccinimidyl suberate (DSS) or other suitable crosslinker
-
Lysis buffer
-
SDS-PAGE gels and Western blotting reagents
-
Antibodies specific for Bax and Bak
Procedure:
-
Mitochondrial Isolation:
-
Isolate mitochondria from untreated or treated cells using a standard differential centrifugation protocol.
-
-
Treatment and Crosslinking:
-
Incubate isolated mitochondria with various concentrations of this compound to induce oligomerization.
-
Add the crosslinking agent (e.g., 1 mM DSS) and incubate for 30 minutes at room temperature.
-
Quench the crosslinking reaction by adding a quenching buffer (e.g., 50 mM Tris-HCl, pH 7.5) for 15 minutes at room temperature.
-
-
Analysis:
-
Lyse the mitochondria and collect the protein lysate.
-
Separate the proteins by SDS-PAGE under reducing conditions.
-
Transfer the proteins to a PVDF membrane and perform a Western blot using antibodies against Bax or Bak.
-
Monomers, dimers, and higher-order oligomers will appear as distinct bands on the blot.
-
Cytochrome c Release Assay
This assay directly measures the release of cytochrome c from the mitochondrial intermembrane space into the cytosol, a key downstream event of MOMP.
Materials:
-
Treated and untreated cells
-
Cytosolic extraction buffer
-
Mitochondrial lysis buffer
-
SDS-PAGE and Western blotting reagents
-
Antibody against cytochrome c
-
Antibodies for cytosolic (e.g., GAPDH) and mitochondrial (e.g., COX IV) loading controls
Procedure:
-
Cell Fractionation:
-
Harvest cells and wash with ice-cold PBS.
-
Use a digitonin-based cell permeabilization method or a commercial kit to separate the cytosolic and mitochondrial fractions.
-
-
Western Blotting:
-
Measure the protein concentration of both fractions.
-
Load equal amounts of protein from the cytosolic and mitochondrial fractions onto an SDS-PAGE gel.
-
Perform Western blotting and probe the membrane with an anti-cytochrome c antibody.
-
Also probe for cytosolic and mitochondrial markers to ensure the purity of the fractions.
-
An increase in cytochrome c in the cytosolic fraction of treated cells indicates MOMP.
-
Fluorescence Polarization Assay (FPA) for Binding Affinity
FPA is a powerful technique to quantify the binding affinity between the this compound and Bax or Bak in solution. It measures the change in the polarization of fluorescently labeled this compound upon binding to the larger Bax or Bak protein.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-Bid BH3)
-
Purified recombinant Bax and Bak proteins
-
Assay buffer (e.g., PBS)
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Assay Setup:
-
In a microplate, serially dilute the unlabeled this compound (for competition assays) or the Bax/Bak protein (for direct binding assays).
-
Add a constant, low concentration of the fluorescently labeled this compound to each well.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
-
Measurement:
-
Measure the fluorescence polarization in each well using a microplate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the concentration of the titrant.
-
For direct binding, fit the data to a saturation binding curve to determine the dissociation constant (Kd).
-
For competition assays, fit the data to a competition binding curve to determine the IC50, from which the Ki can be calculated.
-
This comparative guide provides a framework for understanding and investigating the differential activation of Bax and Bak by the this compound. The provided quantitative data and detailed protocols serve as a valuable resource for researchers in the fields of apoptosis, cancer biology, and drug development.
References
Bid BH3 Peptide vs. Other BH3-Only Peptides in Inducing Mitochondrial Outer Membrane Permeabilization: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Bid BH3 peptide's performance against other key BH3-only peptides in the induction of Mitochondrial Outer Membrane Permeabilization (MOMP), a critical step in the intrinsic apoptotic pathway. The information presented is supported by experimental data from peer-reviewed scientific literature, with detailed methodologies for key experiments and visual representations of the underlying biological pathways.
Introduction to BH3-Only Peptides and MOMP
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of apoptosis. Within this family, the BH3-only proteins act as sentinels for cellular stress and damage. Upon activation, they initiate apoptosis by triggering MOMP, leading to the release of cytochrome c and other pro-apoptotic factors from the mitochondria. This process is primarily mediated by the activation of the effector proteins Bax and Bak.
BH3-only proteins are broadly classified into two functional groups:
-
Direct Activators: These proteins, most notably Bid and Bim, can directly engage with and activate Bax and Bak, causing them to oligomerize and form pores in the outer mitochondrial membrane.[1][2][3]
-
Sensitizers/De-repressors: This larger group, which includes Bad, Puma, Noxa, and others, primarily acts by binding to and neutralizing anti-apoptotic Bcl-2 proteins (like Bcl-2, Bcl-xL, and Mcl-1). This releases the direct activators that are sequestered by the anti-apoptotic proteins, allowing them to activate Bax and Bak.[1][2]
This guide focuses on the comparative efficacy of synthetic peptides derived from the BH3 domains of these proteins in inducing MOMP.
Quantitative Comparison of BH3-Only Peptide Potency
The ability of different BH3-only peptides to directly activate Bax or Bak and induce MOMP varies significantly. The following table summarizes the relative potencies of a panel of BH3 peptides based on their ability to induce permeabilization of liposomes containing recombinant Bax or Bak.
| BH3 Peptide | Relative Potency in Direct Bax/Bak Activation | Primary Anti-Apoptotic Binding Partners | Classification |
| Bim | Very High | Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1 | Direct Activator |
| Bid | High | Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1 | Direct Activator |
| Puma | Weak to Moderate | Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1 | Direct Activator/Sensitizer |
| Bmf | Moderate | Bcl-2, Bcl-xL, Bcl-w | Direct Activator/Sensitizer |
| Noxa | Moderate | Mcl-1, A1 | Direct Activator/Sensitizer |
| Hrk | Weak | Bcl-xL, Bcl-w | Sensitizer |
| Bik | Weak | Bcl-2, Bcl-xL, Bcl-w, A1 | Sensitizer |
| Bad | Very Weak/Inactive | Bcl-2, Bcl-xL, Bcl-w | Sensitizer |
This table is a synthesis of data from multiple sources, primarily from Du et al., 2011, which ranked the potency of direct Bax/cBak activation by a panel of BH3 peptides in a liposome (B1194612) permeabilization assay.[1] The classification and binding partners are derived from several other cited sources.
A study by Gavathiotis and colleagues reported an EC50 value of 23.7 nM for a stabilized Bim BH3 peptide (Bim SAHB) in activating Bax.[4] Shangary and Johnson determined the IC50 values for Bax BH3 and Bad BH3 peptides in disrupting Bax/Bcl-2 and Bax/Bcl-xL interactions to be in the micromolar range.[5] Specifically, the Bax BH3 peptide inhibited Bax/Bcl-2 and Bax/Bcl-xL interactions with IC50 values of 15 µM and 9.5 µM, respectively. The Bad BH3 peptide was more potent at inhibiting Bax/Bcl-xL interaction but did not disrupt the Bax/Bcl-2 interaction.[5]
Signaling Pathways of MOMP Induction
The induction of MOMP by BH3-only proteins is governed by a complex interplay of protein-protein interactions. The two predominant models are the "direct activation" and "indirect activation" (or "sensitizer") models, which are not mutually exclusive.
References
- 1. BH3 Domains other than Bim and Bid Can Directly Activate Bax/Bak - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Activation of Bax Protein for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peptides derived from BH3 domains of Bcl-2 family members: a comparative analysis of inhibition of Bcl-2, Bcl-x(L) and Bax oligomerization, induction of cytochrome c release, and activation of cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
Cross-Validation of Bid BH3 Peptide Activity with Other Apoptosis Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of common apoptosis assays for validating the activity of Bid BH3 peptides. This document outlines the underlying principles of Bid BH3-induced apoptosis and details the methodologies for cross-verification using established techniques, supported by experimental data from peer-reviewed literature.
The Bid (BH3 interacting-domain death agonist) protein is a pro-apoptotic member of the Bcl-2 family. Its BH3 domain is crucial for inducing apoptosis by directly activating the effector proteins BAX and BAK, leading to mitochondrial outer membrane permeabilization (MOMP). Synthetic peptides derived from the Bid BH3 domain are potent inducers of apoptosis and are valuable tools in cancer research and drug discovery. To accurately quantify the cytotoxic effects of these peptides, it is essential to cross-validate their activity using multiple, independent apoptosis assays. This guide compares three widely used methods: Annexin V staining, caspase activity assays, and TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays.
The Bid BH3 Signaling Pathway in Apoptosis
The Bid BH3 peptide initiates the intrinsic apoptotic pathway. Upon introduction into a cell, it mimics the action of the truncated Bid (tBid) protein. The peptide directly binds to and activates BAX and BAK, which then oligomerize on the mitochondrial outer membrane. This leads to the formation of pores, resulting in MOMP and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9. Initiator caspase-9 proteolytically cleaves and activates executioner caspases, such as caspase-3 and -7. These executioner caspases are responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation.
Comparison of Apoptosis Assays
The following table summarizes the key characteristics of Annexin V, caspase activity, and TUNEL assays for assessing apoptosis induced by Bid BH3 peptides.
| Feature | Annexin V Staining | Caspase Activity Assay | TUNEL Assay |
| Principle | Detects the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early apoptotic event. | Measures the enzymatic activity of key apoptosis-mediating proteases, primarily caspases-3 and -7. | Detects DNA fragmentation by labeling the 3'-hydroxyl ends of DNA breaks, a hallmark of late-stage apoptosis.[1] |
| Stage of Apoptosis | Early | Mid | Late |
| Typical Readout | Flow cytometry or fluorescence microscopy. | Luminescence, fluorescence, or colorimetric measurement. | Flow cytometry, fluorescence microscopy, or immunohistochemistry. |
| Advantages | - Detects early apoptotic events.[2] - Can distinguish between early apoptotic, late apoptotic, and necrotic cells when co-stained with a viability dye like propidium (B1200493) iodide (PI).[2] | - Highly specific for caspase-mediated apoptosis. - High-throughput formats are readily available. | - Directly measures a key biochemical hallmark of apoptosis. - Can be used on fixed cells and tissue sections. |
| Limitations | - Can also stain necrotic cells if the membrane is compromised. - Staining can be transient. | - May not detect caspase-independent cell death. - Activity can be influenced by inhibitors. | - Detects a late-stage event, so early apoptotic cells may be missed. - Can also label necrotic cells and cells with DNA damage from other sources. |
Experimental Protocols
Detailed methodologies for performing each assay are crucial for reproducible and comparable results.
Annexin V Staining
This protocol is adapted for flow cytometry to quantify apoptosis following this compound treatment.
-
Cell Treatment: Culture cells to the desired density and treat with the this compound at various concentrations and for different time points. Include positive and negative controls.
-
Cell Harvesting: After treatment, harvest the cells by centrifugation. For adherent cells, gently detach them using trypsin-EDTA, followed by washing with serum-containing media to inactivate the trypsin.[2]
-
Washing: Wash the cells once with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1-5 x 10^5 cells/mL.[2]
-
Staining: Add Annexin V conjugate (e.g., FITC, APC) and a viability dye (e.g., propidium iodide, 7-AAD) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the samples by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late-stage apoptosis or necrosis.
Caspase-3/7 Activity Assay (Luminescent)
This protocol describes a common plate-based assay for measuring executioner caspase activity.
-
Cell Plating and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and allow them to attach overnight. Treat cells with the this compound as required.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. This reagent contains a proluminescent caspase-3/7 substrate.
-
Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well at a 1:1 volume ratio to the cell culture medium.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours in the dark.
-
Measurement: Measure the luminescence in each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[3]
TUNEL Assay
This protocol is for the detection of DNA fragmentation by flow cytometry.
-
Cell Treatment and Harvesting: Treat and harvest cells as described for the Annexin V assay.
-
Fixation: Resuspend the cells in 1% paraformaldehyde in PBS and incubate on ice for 15-30 minutes.
-
Permeabilization: Wash the cells with PBS and then resuspend them in ice-cold 70% ethanol. The cells can be stored at -20°C at this stage.
-
Rehydration: Before staining, wash the cells with PBS to remove the ethanol.
-
Staining: Resuspend the cells in a staining solution containing TdT enzyme and a labeled dUTP (e.g., BrdUTP or a fluorescently labeled dUTP).
-
Incubation: Incubate the cells at 37°C for 60 minutes in a humidified chamber.
-
Washing: Wash the cells to remove unincorporated nucleotides. If using an indirect method (e.g., BrdUTP), an additional staining step with a fluorescently labeled anti-BrdU antibody is required.
-
Analysis: Resuspend the cells in a suitable buffer for flow cytometry and analyze. An increase in fluorescence intensity indicates DNA fragmentation.
Cross-Validation Workflow
A logical workflow for cross-validating this compound activity ensures a comprehensive assessment of its apoptotic-inducing potential.
By employing a multi-assay approach, researchers can confidently characterize the pro-apoptotic activity of Bid BH3 peptides. The early-stage detection by Annexin V, combined with the mechanistic insight from caspase assays and the confirmation of late-stage events by TUNEL, provides a robust and comprehensive validation of peptide-induced apoptosis.
References
Unveiling the Specificity of Bid BH3 Peptide for Pro-Apoptotic Bcl-2 Family Members: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the intrinsic apoptotic pathway, making them critical targets in cancer therapy. The pro-apoptotic BH3-only protein Bid, upon cleavage to its truncated form (tBid), plays a pivotal role in initiating apoptosis by activating the effector proteins Bax and Bak. This guide provides a comparative analysis of the binding specificity of the Bid BH3 peptide for pro-apoptotic Bcl-2 family members, supported by experimental data, detailed protocols, and signaling pathway visualizations.
Binding Affinity of this compound for Pro-Apoptotic Bcl-2 Proteins
The this compound exhibits a distinct binding profile, preferentially activating Bak over Bax. This selective interaction is a key determinant in the downstream signaling cascade leading to mitochondrial outer membrane permeabilization (MOMP). The following table summarizes the quantitative binding affinities of this compound and related BH3 peptides for various Bcl-2 family members.
| BH3 Peptide | Target Protein | Binding Affinity (Kd/Ki/IC50) | Experimental Method | Reference |
| Bid BH3 | Bcl-xL | 3.36 nM (Kd) | Fluorescence Polarization | [1] |
| Bid BH3 | Bcl-xL | 27 nM (Kd) | Isothermal Titration Calorimetry | [2] |
| Bid BH3 | Bcl-2 | 82 nM (KD) | Surface Plasmon Resonance | [3] |
| Bid BH3 | Bcl-w | 4 nM (KD) | Surface Plasmon Resonance | [3] |
| Bad BH3 | Bcl-xL | 21.48 nM (Kd) | Fluorescence Polarization | [4][5] |
| Bad BH3 | Bcl-xL | 0.048 µM (IC50) | Fluorescence Polarization Competition Assay | [4][5] |
| Bak BH3 | Bcl-xL | 1.14 µM (IC50) | Fluorescence Polarization Competition Assay | [4][5] |
| Bim BH3 | Mcl-1 | 5.8 nM (Kd) | Fluorescence Polarization | [6] |
| Bim BH3 | Bcl-2 | 6.1 nM (Kd) | Fluorescence Polarization | [6] |
| Bim BH3 | Bcl-xL | 4.4 nM (Kd) | Fluorescence Polarization | [6] |
| Bmf BH3 | Bcl-2 | High Affinity | Binding Assay | [6] |
| Bmf BH3 | Bcl-xL | High Affinity | Binding Assay | [6] |
| Bmf BH3 | Mcl-1 | Low Affinity | Binding Assay | [6] |
Bid-Mediated Apoptotic Signaling Pathway
Upon receiving an apoptotic stimulus, such as from death receptors, caspase-8 cleaves Bid into its active form, tBid. tBid then translocates to the mitochondria where it primarily interacts with and activates Bak, and to a lesser extent Bax. This activation leads to the oligomerization of Bak/Bax, forming pores in the outer mitochondrial membrane, which results in the release of cytochrome c and other pro-apoptotic factors into the cytosol, ultimately leading to caspase activation and cell death.[2][7][8] Anti-apoptotic Bcl-2 proteins like Bcl-xL and Mcl-1 can sequester tBid, preventing the activation of Bax and Bak.[2][8]
References
- 1. researchgate.net [researchgate.net]
- 2. Mapping the interaction of pro-apoptotic tBID with pro-survival BCL-XL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural basis of the specificity and interaction mechanism of Bmf binding to pro-survival Bcl-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BH3-Dependent and Independent Activation of BAX and BAK in Mitochondrial Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BID-induced structural changes in BAK promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Bid BH3 Peptide as a Specific Inducer of Apoptosis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The intrinsic pathway of apoptosis is a critical cellular process, tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. This family includes pro-survival members (e.g., Bcl-2, Bcl-xL, Mcl-1) and pro-apoptotic members, which are further divided into the effectors (Bax, Bak) and the BH3-only proteins.[1] BH3-only proteins act as sentinels for cellular stress and are essential for initiating apoptosis.[2] Among these, the Bid (BH3 interacting-domain death agonist) protein, and specifically its BH3 domain, plays a pivotal role in transmitting death signals to the mitochondria. This guide provides an objective comparison of the Bid BH3 peptide's performance as a specific apoptosis inducer, supported by experimental data and detailed protocols.
Mechanism of Action: The "Direct Activator" Model
The Bid protein is typically activated by caspase-8 cleavage, which generates a truncated form, tBid.[3][4] This active form translocates to the mitochondria to initiate apoptosis. Synthetic peptides corresponding to the Bid BH3 domain can mimic the function of tBid.
The pro-apoptotic activity of BH3-only proteins is generally explained by two models: the "direct activation" and the "sensitizer/displacement" models.[5]
-
Direct Activators : This class of BH3-only proteins, which includes Bid and Bim, can directly bind to and activate the effector proteins Bax and Bak.[6][7][8] This interaction induces a conformational change in Bax and Bak, leading to their oligomerization and the formation of pores in the mitochondrial outer membrane.[1][9]
-
Sensitizers : Other BH3-only proteins, such as Bad and Noxa, act as "sensitizers".[6] They primarily bind to the anti-apoptotic Bcl-2 proteins, neutralizing their inhibitory function. This releases any sequestered "activator" BH3-only proteins or allows for the activation of Bax and Bak.[1][10]
The this compound is considered a potent "direct activator" capable of initiating apoptosis even in the absence of other BH3-only proteins, provided it can overcome the inhibition by pro-survival Bcl-2 members.[9]
Comparative Performance Analysis
The specificity of the this compound as an apoptosis inducer is validated through several key experiments that compare its activity to other BH3 peptides.
Binding Affinity to Bcl-2 Family Proteins
The initial step in BH3 peptide function is binding to other Bcl-2 family members. The binding profile of a BH3 peptide across the anti-apoptotic proteins determines its specificity and mechanism. Fluorescence polarization and surface plasmon resonance are common techniques used to measure these interactions quantitatively.[11][12] The this compound, along with Bim and Puma, exhibits broad binding affinity for multiple anti-apoptotic proteins.[6][9] In contrast, peptides like Bad and Noxa show more restricted binding profiles.[6][9]
Table 1: Comparative Binding Affinities (Kd, nM) of BH3 Peptides for Anti-Apoptotic Proteins
| BH3 Peptide | Bcl-xL | Bcl-2 | Mcl-1 | Bcl-w | Bfl-1 (A1) | Primary Role |
| Bid | ++ | ++ | ++ | ++ | ++ | Activator/Sensitizer |
| Bim | +++ | +++ | +++ | +++ | +++ | Activator/Sensitizer |
| Puma | +++ | +++ | +++ | +++ | +++ | Activator/Sensitizer |
| Bad | +++ | +++ | - | +++ | - | Sensitizer |
| Noxa | - | - | +++ | - | ++ | Sensitizer |
Data is a qualitative summary based on multiple sources.[6][11][12] +++ indicates strong binding (low nM Kd), ++ indicates moderate binding, and - indicates weak or no binding.
Induction of Mitochondrial Outer Membrane Permeabilization (MOMP)
A hallmark of commitment to apoptosis is MOMP, which leads to the release of cytochrome c.[8] The "BH3 profiling" assay directly measures the ability of BH3 peptides to induce MOMP in mitochondria isolated from cells or in digitonin-permeabilized cells.[8][10][13] In these assays, this compound potently induces cytochrome c release, confirming its role as a direct activator of Bax/Bak.[1][9] Its efficacy is often compared against other BH3 peptides to determine a cell's dependency on specific anti-apoptotic proteins.[14][15]
Table 2: Comparative Efficacy of BH3 Peptides in Inducing MOMP
| Peptide | Typical EC50 in Sensitive Cells | Mechanism | Target Dependency Indicated |
| Bid BH3 | 0.1 - 5 µM | Direct activation of Bak/Bax | Overall Apoptotic Priming |
| Bim BH3 | 0.1 - 5 µM | Direct activation of Bak/Bax | Overall Apoptotic Priming |
| Bad BH3 | 1 - 20 µM | Sensitizer (inhibits Bcl-2, Bcl-xL, Bcl-w) | Bcl-2, Bcl-xL, Bcl-w |
| Noxa BH3 | 1 - 20 µM | Sensitizer (inhibits Mcl-1, A1) | Mcl-1, A1 |
| Mutant BH3 | >100 µM | Inactive Control | N/A |
EC50 values are representative and can vary significantly based on the cell type and its specific "apoptotic priming" state.[8][14][15]
Caspase Activation and Cell Viability
The ultimate validation of an apoptosis inducer is its ability to trigger the caspase cascade and cause cell death. Following MOMP and cytochrome c release, the apoptosome is formed, leading to the activation of caspase-9 and subsequently the executioner caspase-3 and -7.[3] Treatment of cells with cell-permeable Bid BH3 peptides results in a dose-dependent increase in caspase-3/7 activity and a corresponding decrease in cell viability.[2]
Table 3: Functional Outcomes of this compound Treatment
| Assay | Endpoint Measured | Typical Result with this compound | Comparison with Alternatives |
| Caspase-3/7 Activity | Cleavage of a fluorogenic substrate | Dose-dependent increase in fluorescence | More potent than "sensitizer-only" peptides in many cell lines.[2] |
| Cell Viability (e.g., MTS/MTT) | Metabolic activity | Dose-dependent decrease in viability | Potency reflects the cell's dependence on the Bcl-2 pathway. |
| Annexin V/PI Staining | Phosphatidylserine exposure | Increase in Annexin V positive cells | Confirms apoptotic mode of cell death. |
Key Experimental Protocols
Reproducible and rigorous experimental design is crucial for validating the activity of BH3 peptides.
BH3 Profiling Assay
This assay measures mitochondrial outer membrane permeabilization in response to BH3 peptides.
Protocol:
-
Cell Preparation: Harvest cells and wash with PBS. Resuspend in a mitochondrial experimental buffer (MEB).[8]
-
Permeabilization: Add a low concentration of digitonin (e.g., 0.002%) to the cell suspension to selectively permeabilize the plasma membrane while leaving mitochondrial membranes intact.[8]
-
Peptide Treatment: Aliquot the permeabilized cells into a 96-well plate. Add a panel of BH3 peptides (including Bid, Bad, Noxa, and a negative control) at a range of concentrations.[8]
-
Incubation: Incubate the plate at room temperature for 30-90 minutes to allow peptides to act on the mitochondria.[8]
-
Detection of MOMP:
-
Cytochrome c Release: Fix the cells, permeabilize completely, and perform immunofluorescence staining for cytochrome c. Loss of punctate mitochondrial staining indicates release.
-
Mitochondrial Potential: Alternatively, use a potential-sensitive dye like JC-1. A shift from red to green fluorescence indicates mitochondrial depolarization, a consequence of MOMP.[14]
-
-
Analysis: Quantify the signal using flow cytometry or a fluorescence plate reader. Calculate the percentage of MOMP for each peptide concentration.
Caspase-Glo® 3/7 Assay (Promega)
This assay quantifies the activity of the primary executioner caspases.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate and treat with the this compound (or other inducers) for the desired time.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent, which contains a proluminescent caspase-3/7 substrate (Z-DEVD-aminoluciferin).
-
Lysis and Signal Generation: Add the reagent directly to the wells. This lyses the cells and allows any active caspase-3/7 to cleave the substrate, generating a luminescent signal.[2]
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Read the luminescence using a plate-reading luminometer. The signal intensity is directly proportional to the amount of active caspase-3/7.
Fluorescence Polarization (FP) Binding Assay
This assay measures the binding affinity between a fluorescently labeled BH3 peptide and a larger protein partner.
Protocol:
-
Reagent Preparation: Synthesize or obtain a fluorescently labeled this compound (e.g., FITC-Bid BH3). Prepare serial dilutions of the unlabeled Bcl-2 family protein (e.g., Bcl-xL, Mcl-1) in a suitable binding buffer.[2]
-
Binding Reaction: In a microplate, mix a constant, low concentration of the FITC-Bid BH3 peptide with the varying concentrations of the Bcl-2 protein.
-
Incubation: Allow the reaction to reach equilibrium (typically 30 minutes at room temperature).
-
Measurement: Measure the fluorescence polarization of each well using a specialized plate reader.
-
Analysis: As more Bcl-2 protein is added, it binds to the FITC-peptide, increasing the molecular weight of the complex. This slows its rotation in solution, leading to an increase in the polarization value. Plot the polarization values against the protein concentration and fit the data to a binding curve to determine the dissociation constant (Kd).
Conclusion
Experimental evidence strongly validates the this compound as a specific and potent inducer of apoptosis. Its ability to directly activate Bax and Bak, leading to MOMP and subsequent caspase activation, places it in the "direct activator" class of BH3-only proteins.[6][9] Comparative analyses of its binding profile and functional activity against other BH3 peptides, such as the "sensitizers" Bad and Noxa, are essential for dissecting the specific dependencies of a given cell on different anti-apoptotic Bcl-2 family members. The experimental protocols provided herein offer a robust framework for researchers to validate and quantify the pro-apoptotic activity of Bid BH3 and other BH3 mimetics in their own systems.
References
- 1. Life in the balance: how BH3-only proteins induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activating the Intrinsic Pathway of Apoptosis Using BIM BH3 Peptides Delivered by Peptide Amphiphiles with Endosomal Release - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Apoptosis induction by Bid requires unconventional ubiquitination and degradation of its N-terminal fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Structural Details of BH3 Motifs and BH3-Mediated Interactions: an Updated Perspective [frontiersin.org]
- 6. BH3-only proteins in apoptosis and beyond: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BID-induced structural changes in BAK promote apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BH3 profiling: a functional assay to measure apoptotic priming and dependencies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How do BCL-2 proteins induce mitochondrial outer membrane permeabilization? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BH3 profiling – measuring integrated function of the mitochondrial apoptotic pathway to predict cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Experimental Characterization of the Binding Affinities between Proapoptotic BH3 Peptides and Antiapoptotic Bcl-2 Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. BH3 Profiling: A Functional Assay to Measure Apoptotic Priming and Dependencies | Springer Nature Experiments [experiments.springernature.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dspace.mit.edu [dspace.mit.edu]
A Comparative Analysis of Bid BH3 Peptide's Pro-Apoptotic Efficacy Across Diverse Cell Types
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed comparative analysis of the pro-apoptotic activity of the Bid BH3 peptide in various cell types. Bid, a pro-apoptotic member of the Bcl-2 family, plays a crucial role in the intrinsic pathway of apoptosis. Its BH3 domain is essential for activating the effector proteins Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. Understanding the differential sensitivity of various cell types to the this compound is paramount for the development of targeted cancer therapies and for elucidating the fundamental mechanisms of apoptosis.
This guide summarizes quantitative data on this compound activity, details key experimental protocols for its assessment, and provides visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Analysis of this compound Activity
The pro-apoptotic potency of the this compound can vary significantly among different cell lines. This variability is often attributed to the specific expression levels of anti-apoptotic Bcl-2 family proteins (like Bcl-2, Bcl-xL, and Mcl-1) that can sequester the this compound, as well as the intrinsic "priming" of the cell for apoptosis. The following table summarizes the half-maximal effective concentration (EC50) for mitochondrial depolarization induced by a this compound in a panel of cell lines with distinct anti-apoptotic dependencies. Lower EC50 values indicate higher sensitivity to the peptide.
| Cell Line | Primary Cancer Type | Anti-apoptotic Dependency | Bid BH3 EC50 (nM) for Mitochondrial Depolarization |
| Mcl-1/Myc 2640 | Murine Leukemia | Mcl-1 | >100,000 |
| Bcl-2/Myc 2924 | Murine Leukemia | Bcl-2 | 1,100 |
| MDA-MB-231 | Human Breast Cancer | Bcl-xL | 1,700 |
| Pfeiffer | Human Lymphoma | Bfl-1 | >100,000 |
Data adapted from publicly available research on BH3 profiling.
It is important to note that while the this compound is a potent activator of apoptosis, its efficacy is modulated by the cellular context. For instance, a study on Jurkat T leukemia cells demonstrated that a stabilized this compound potently induced apoptosis[1]. In contrast, the direct pro-apoptotic activity of Bid may be less critical in so-called "Type I" cells, such as thymocytes, which can undergo Fas-mediated apoptosis independently of Bid. Conversely, "Type II" cells, like hepatocytes, rely on Bid for the same apoptotic pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the pro-apoptotic activity of the this compound.
Peptide Synthesis and Preparation
The this compound, corresponding to the BH3 domain of the human Bid protein, can be chemically synthesized. A common sequence used is EDIIRNIARHLAQVGDSMDR. The peptide is typically purified by high-performance liquid chromatography (HPLC) to >95% purity and its identity confirmed by mass spectrometry. For cellular delivery, the peptide can be fused to a cell-penetrating peptide, such as the TAT peptide from HIV, or delivered using transfection reagents. Lyophilized peptide should be stored at -20°C.
BH3 Profiling Assay
BH3 profiling is a powerful functional assay to determine the apoptotic priming of cells by measuring the sensitivity of their mitochondria to various BH3 peptides, including Bid BH3.
a. Cell Preparation:
-
Harvest cells and wash with phosphate-buffered saline (PBS).
-
Resuspend cells in a mitochondrial assay buffer (e.g., MEB: 10 mM HEPES pH 7.5, 150 mM mannitol, 50 mM KCl, 0.02 mM EGTA, 0.02 mM EDTA, 0.1% BSA, 5 mM succinate).
b. Cell Permeabilization:
-
Add a mild non-ionic detergent, such as digitonin (B1670571) (e.g., 0.002% w/v), to selectively permeabilize the plasma membrane while leaving the mitochondrial outer membrane intact.
c. Peptide Treatment:
-
Expose the permeabilized cells to a range of concentrations of the this compound for a defined period (e.g., 30-60 minutes) at 37°C.
d. Measurement of Mitochondrial Outer Membrane Permeabilization (MOMP):
-
MOMP can be assessed by several methods:
-
Cytochrome c Release: After peptide treatment, centrifuge the cells to separate the mitochondrial pellet from the supernatant (cytosolic fraction). The amount of cytochrome c released into the supernatant can be quantified by Western blotting or ELISA.
-
Mitochondrial Membrane Potential (ΔΨm) Measurement: Use a fluorescent dye such as JC-1 or TMRM. A loss of ΔΨm, indicated by a shift in fluorescence, is a hallmark of MOMP. This can be measured using flow cytometry or a fluorescence plate reader.
-
Caspase Activation Assay
To confirm that the observed MOMP leads to the execution of apoptosis, the activation of downstream caspases can be measured.
a. Cell Lysis:
-
After treatment with the this compound, lyse the cells to release their contents.
b. Caspase Activity Measurement:
-
Use a commercially available kit that provides a fluorogenic or colorimetric substrate for caspases (e.g., caspase-3, -7, or -9). The cleavage of the substrate by active caspases results in a detectable signal that is proportional to caspase activity.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway involving the this compound and a typical experimental workflow for BH3 profiling.
Caption: Bid BH3 signaling pathway in apoptosis.
Caption: Experimental workflow for BH3 profiling.
References
A Researcher's Guide to Assessing the Purity and Activity of Commercially Available Bid BH3 Peptides
For researchers in cell biology and drug discovery, the Bid BH3 peptide is a critical tool for interrogating the intrinsic apoptotic pathway. As a potent activator of pro-apoptotic proteins Bax and Bak, its purity and biological activity are paramount for obtaining reliable and reproducible experimental results. This guide provides a framework for evaluating commercially available Bid BH3 peptides, offering objective comparisons of product specifications, detailed experimental protocols for in-house validation, and visual aids to understand the underlying biological and experimental workflows.
Commercial Availability and Purity Specifications
Several vendors supply synthetic Bid BH3 peptides, typically with a purity of >95% as determined by High-Performance Liquid Chromatography (HPLC). While vendors provide a certificate of analysis with HPLC and Mass Spectrometry (MS) data, the actual purity and the nature of any impurities can vary between batches and suppliers. It is crucial for researchers to not solely rely on the provided data but to also consider in-house validation.
| Vendor | Stated Purity | Analytical Methods Provided | Salt Form |
| Vendor A (e.g., NovoPro Bioscience) | >98%[1] | HPLC, MS[1] | TFA salt or TFA removed[1] |
| Vendor B (e.g., GenScript) | >95%[2] | HPLC, MS[2] | Lyophilized powder[2] |
| Vendor C (e.g., Biosynth) | >95% (custom)[3] | Not specified | Not specified |
| Vendor D (e.g., Abcepta) | Not specified | Not specified | Lyophilized powder |
| Vendor E (e.g., Molecular Depot) | High purity | Not specified | Lyophilized powder[4] |
Note: This table is a representative summary. Researchers should always consult the specific product documentation from the vendor of their choice. The presence of trifluoroacetic acid (TFA) salt, a common artifact from the purification process, can impact cellular assays and should be considered.[1]
Experimental Protocols for Purity and Activity Assessment
To ensure the quality of purchased Bid BH3 peptides, researchers should perform their own purity and activity assessments.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the gold standard for assessing peptide purity.[5][6] It separates the desired peptide from impurities such as truncated or modified sequences.
Protocol:
-
Sample Preparation: Dissolve the lyophilized peptide in an appropriate solvent (e.g., water with 0.1% TFA or a minimal amount of DMSO for hydrophobic peptides) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm filter.
-
Instrumentation: Use a C18 reverse-phase column.
-
Mobile Phase:
-
Buffer A: 0.1% TFA in water
-
Buffer B: 0.1% TFA in acetonitrile
-
-
Gradient: A linear gradient of increasing Buffer B (e.g., 5% to 95% over 30 minutes) is typically used.
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor UV absorbance at 214 nm and 280 nm. The peak at 214 nm corresponds to the peptide backbone, while 280 nm detects aromatic residues like tyrosine and tryptophan.
-
Analysis: Calculate purity by integrating the area of the main peptide peak and dividing it by the total area of all peaks.
Activity Assessment: Mitochondrial Outer Membrane Permeabilization (MOMP)
The primary function of the this compound is to induce MOMP. This can be assessed by measuring the loss of mitochondrial membrane potential (ΔΨm) or the release of cytochrome c from the mitochondria into the cytosol.
JC-1 is a cationic dye that accumulates in mitochondria in a potential-dependent manner. In healthy mitochondria with a high ΔΨm, JC-1 forms aggregates that fluoresce red. Upon mitochondrial depolarization, JC-1 remains in its monomeric form and fluoresces green. A decrease in the red/green fluorescence ratio indicates a loss of ΔΨm.[6][7][8]
Protocol:
-
Cell Culture: Plate cells of interest in a 96-well plate and culture overnight.
-
Induce Apoptosis (Positive Control): Treat a subset of cells with a known apoptosis inducer like CCCP (5-50 µM) for 15-30 minutes to induce mitochondrial depolarization.[6][8]
-
Peptide Treatment: Treat experimental wells with varying concentrations of the this compound.
-
JC-1 Staining:
-
Prepare a JC-1 staining solution (typically 1-10 µg/mL in cell culture medium).
-
Remove the treatment media from the cells and add the JC-1 staining solution.
-
Incubate for 15-30 minutes at 37°C in a CO2 incubator.[7]
-
-
Washing:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully remove the supernatant and wash the cells with an assay buffer (e.g., PBS).[7]
-
-
Fluorescence Measurement:
-
Analysis: Calculate the ratio of red to green fluorescence. A decrease in this ratio in peptide-treated cells compared to untreated controls indicates mitochondrial depolarization.
A hallmark of MOMP is the release of cytochrome c from the intermembrane space of the mitochondria into the cytosol. This can be detected by Western blotting of cytosolic fractions.[4][5]
Protocol:
-
Cell Treatment: Treat cells with the this compound. Include a negative (vehicle-treated) and a positive (e.g., staurosporine-treated) control.
-
Cell Fractionation:
-
Harvest approximately 5 x 10^7 cells by centrifugation.
-
Wash the cells with ice-cold PBS.
-
Resuspend the cell pellet in a cytosol extraction buffer containing protease inhibitors and DTT.
-
Homogenize the cells using a Dounce homogenizer on ice.[4][5]
-
Centrifuge the homogenate at a low speed (e.g., 700 x g) to pellet nuclei and intact cells.
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g) to pellet the mitochondria.[4][5]
-
The resulting supernatant is the cytosolic fraction.
-
-
Western Blotting:
-
Determine the protein concentration of the cytosolic fractions.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for cytochrome c.
-
Use an appropriate secondary antibody and a chemiluminescent substrate for detection.
-
-
Analysis: An increase in the cytochrome c signal in the cytosolic fraction of peptide-treated cells compared to the control indicates its release from the mitochondria.
Binding Affinity Assessment: Fluorescence Polarization
Fluorescence polarization (FP) is a technique used to measure the binding of a small fluorescently labeled molecule (e.g., a fluorescently tagged this compound) to a larger protein (e.g., an anti-apoptotic Bcl-2 family member like Bcl-xL).[9][10][11] When the small fluorescent peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the larger protein, its tumbling is slowed, leading to an increase in fluorescence polarization.
Protocol:
-
Reagents:
-
Fluorescently labeled this compound (tracer).
-
Purified anti-apoptotic protein (e.g., Bcl-xL).
-
Unlabeled this compound from different commercial sources (competitors).
-
Binding buffer (e.g., 20 mM Na2HPO4 pH 7.4, 50 mM NaCl, 1 mM EDTA, 0.05% pluronic acid).[10]
-
-
Assay Setup (Competition FP):
-
In a 96-well or 384-well black plate, add a fixed concentration of the fluorescently labeled this compound and the target anti-apoptotic protein.
-
Add increasing concentrations of the unlabeled commercial Bid BH3 peptides to compete for binding.
-
-
Incubation: Incubate the plate at room temperature for a specified time to reach binding equilibrium.
-
Measurement: Measure fluorescence polarization using a plate reader equipped with appropriate filters.
-
Analysis: The concentration of the unlabeled peptide that displaces 50% of the bound fluorescent peptide (IC50) is determined. A lower IC50 value indicates a higher binding affinity.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and the experimental procedures, the following diagrams are provided.
Caption: The Bid BH3 signaling pathway in apoptosis.
Caption: Experimental workflow for comparing commercial Bid BH3 peptides.
By following this guide, researchers can confidently assess the quality of commercially available Bid BH3 peptides and ensure the integrity of their experimental findings in the complex field of apoptosis research.
References
- 1. This compound [novoprolabs.com]
- 2. genscript.com [genscript.com]
- 3. This compound | PB16919 | Biosynth [biosynth.com]
- 4. abcam.com [abcam.com]
- 5. PROTOCOL: Western Blot Detection of Cytoplasmic Cytochr [novusbio.com]
- 6. JC-1 Mitochondrial Membrane Potential Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. 101.200.202.226 [101.200.202.226]
- 8. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a high-throughput fluorescence polarization assay for Bcl-x(L) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Functional and physical interaction between Bcl-XL and a BH3-like domain in Beclin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Bid BH3 Peptide
For researchers, scientists, and professionals in drug development, the meticulous management of laboratory materials is fundamental to ensuring a safe and compliant work environment. Synthetic peptides, such as the Bid BH3 peptide, are potent biological materials that demand strict adherence to safety and disposal protocols. Given that the specific toxicological properties of many research peptides are not extensively documented, they should be handled as potentially hazardous materials.[1] This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general best practices for laboratory safety and chemical handling.
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, the consistent use of appropriate Personal Protective Equipment (PPE) is non-negotiable.[2] This serves as the primary barrier against accidental exposure.
-
Gloves: Wear chemical-resistant disposable gloves, such as nitrile.[2]
-
Eye Protection: Safety glasses or goggles are mandatory to protect against splashes.[2]
-
Lab Coat: A lab coat or protective gown should always be worn to protect skin and clothing.[2]
-
Respiratory Protection: When handling lyophilized peptide powders, which can easily become airborne, work within a fume hood or biosafety cabinet to prevent inhalation.[2]
It is imperative to consult the Safety Data Sheet (SDS) for the specific this compound product you are using. The SDS contains crucial information regarding specific hazards and handling instructions.[2] All handling of the peptide should be confined to a designated laboratory area.[2]
Step-by-Step Disposal Procedures
The disposal of this compound waste must comply with local, state, and federal regulations.[2] It is critical to coordinate with your institution's Environmental Health & Safety (EH&S) department for specific protocols.[2] Never dispose of peptide solutions down the drain or place solid peptide waste in the regular trash without following proper decontamination procedures.[2]
Liquid Waste Disposal:
-
Inactivation: A common and effective method for inactivating peptide waste is through chemical decontamination.[3]
-
In a designated chemical fume hood, carefully add the liquid peptide waste to a 10% bleach solution (sodium hypochlorite). A typical ratio is 1 part waste to 10 parts inactivation solution.[3]
-
Allow the mixture to sit for a minimum of 30-60 minutes to ensure complete degradation of the peptide.[3][4]
-
-
Neutralization (if required): If a strong acid or base was used for inactivation, the solution should be neutralized to a pH between 5.5 and 9.0.[3] Always consult your local wastewater regulations and institutional EH&S guidelines.[3]
-
Final Disposal: After inactivation and neutralization, the solution must be disposed of as chemical waste. Collect the treated solution in a properly labeled hazardous waste container.[2] Arrange for pickup and disposal through your institution's certified hazardous waste management service.[3]
Solid Waste Disposal:
-
Segregation: All solid waste contaminated with this compound, including vials, pipette tips, gloves, and other consumables, must be segregated as hazardous waste.[1][3]
-
Collection: Place all contaminated solid waste into a clearly labeled, leak-proof hazardous waste container.[3] High-density polyethylene (B3416737) (HDPE) containers are generally suitable.[1]
-
Storage: Store the sealed hazardous waste container in a designated accumulation area, away from general lab traffic.[1][3]
-
Disposal: Coordinate with your institution's EH&S department for the pickup and disposal of the hazardous waste container.[2]
If the this compound was used in experiments involving biological materials, such as cell-based assays, the waste must be treated as biohazardous.[1] This may necessitate an initial decontamination step, like autoclaving, before being managed as chemical waste.[1][4]
Quantitative Data for Decontamination
The following table summarizes key parameters for the chemical decontamination of peptide waste.
| Decontamination Method | Reagent Concentration | Minimum Contact Time | Notes |
| Chemical Inactivation | 10% Bleach Solution (0.5-1.0% final sodium hypochlorite)[3] | 30-60 minutes[3][4] | Effective for many peptides; may be corrosive to some surfaces.[3] |
| Autoclaving (for Biohazardous Waste) | N/A | 30-60 minutes at 121°C and 15 psi[4] | May require adding water to solid waste to aid steam penetration.[4] |
Experimental Protocol: Chemical Inactivation of Liquid Peptide Waste
This protocol outlines a general procedure for the chemical inactivation of liquid waste containing this compound.
-
Preparation: Don all necessary PPE (lab coat, gloves, safety goggles). Perform all steps within a certified chemical fume hood.
-
Reagent Preparation: Prepare a 10% bleach solution from a stock bleach solution.
-
Waste Collection: Collect all liquid waste containing the this compound in a suitable, chemically resistant container.
-
Inactivation: Slowly and carefully add the liquid peptide waste to the 10% bleach solution, aiming for a final bleach-to-waste ratio of at least 10:1.
-
Reaction Time: Allow the mixture to stand in the fume hood for a minimum of 60 minutes to ensure complete peptide degradation.
-
Labeling and Storage: Label the container as "Inactivated this compound Waste" and store it in a designated hazardous waste accumulation area.
-
Disposal: Follow your institutional procedures for the final disposal of the treated chemical waste.
Visualizing the Disposal Workflow
The following diagrams illustrate the decision-making process and logical flow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling Bid BH3 Peptide
For Immediate Implementation: This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Bid BH3 Peptide. Adherence to these protocols is critical for ensuring personal safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, especially in its lyophilized powder form, a comprehensive suite of personal protective equipment is mandatory to prevent accidental exposure through inhalation, skin contact, or eye contact.[1][2][3]
Table 1: Required Personal Protective Equipment for Handling this compound
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[1][2][4] |
| Face Shield | Recommended in addition to safety goggles when there is a high risk of splashing, particularly during the initial reconstitution of the lyophilized powder.[2][4] | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are the minimum requirement.[1][2] Consider double-gloving for added protection when handling concentrated solutions. Change gloves immediately if they become contaminated.[1][4] |
| Body Protection | Laboratory Coat | A standard lab coat is required to protect skin and clothing from potential contamination.[1][2][4] |
| Respiratory Protection | Respirator/Dust Mask | Necessary when weighing or handling the lyophilized powder to avoid inhalation of fine particles that can easily become airborne.[1][2][4] All handling of the powder should be performed in a chemical fume hood or biosafety cabinet.[1] |
| General Laboratory Attire | Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present.[4] |
Operational Plan: From Receipt to Disposal
A structured workflow is essential for the safe and effective use of this compound. This plan outlines the key steps from receiving the product to its final disposal.
Receiving and Storage
-
Inspection: Upon receipt, visually inspect the container for any signs of damage or a compromised seal.
-
Storage of Lyophilized Peptide: Store the lyophilized peptide at -20°C or -80°C in a tightly sealed, light-protective container.[2][5][6]
-
Equilibration: Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation and moisture absorption, which can degrade the peptide.[2][4]
Reconstitution and Handling
Experimental Protocol for Reconstitution:
-
Work in a Controlled Environment: Conduct all handling of the lyophilized powder within a chemical fume hood or biosafety cabinet to prevent inhalation.[1]
-
Solvent Selection: There is no universal solvent for all peptides.[6] For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.
-
Reconstitution Technique:
-
Carefully add the selected solvent to the vial containing the lyophilized peptide.
-
Gently vortex or sonicate the vial to ensure the peptide is fully dissolved.
-
-
Storage of Reconstituted Peptide:
The following diagram illustrates the standard workflow for handling this compound:
Caption: Workflow for Safe Handling of this compound.
Disposal Plan: Ensuring a Safe Laboratory Environment
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and ensure a safe working environment.[1]
Table 2: Disposal Plan for this compound Waste
| Waste Type | Disposal Procedure |
| Solid Waste | All materials that have come into contact with the peptide, including pipette tips, gloves, and empty vials, must be collected in a designated, clearly labeled hazardous waste container.[7] |
| Aqueous Waste | Dilute aqueous solutions containing the peptide should be collected as chemical waste.[7] Do not pour down the drain.[1] |
| Sharps | Needles, syringes, or other sharps contaminated with the peptide must be disposed of in a puncture-resistant sharps container.[7] |
All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[5] Contact your institution's environmental health and safety (EH&S) department for specific guidelines and to schedule waste pickup.[1]
Emergency Procedures: In Case of Exposure
Immediate and appropriate action is critical in the event of an accidental exposure to this compound.
The following diagram outlines the emergency response protocol:
Caption: Emergency Response for this compound Exposure.
Disclaimer: The information provided in this document is intended as a guide for trained laboratory professionals. Always consult the specific Safety Data Sheet (SDS) for any chemical before use and adhere to your institution's safety protocols. This compound is for research use only and not for human or animal use.[8]
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. Laboratory Safety Guidelines When Handling Peptides and Research Chemicals - Continental Peptides [continentalpeptides.com]
- 4. benchchem.com [benchchem.com]
- 5. maxedoutcompounds.com [maxedoutcompounds.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
